Cfda-AM
描述
Structure
3D Structure
属性
IUPAC Name |
acetyloxymethyl 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O11/c1-14(29)34-13-35-26(32)17-4-7-21-20(10-17)27(33)39-28(21)22-8-5-18(36-15(2)30)11-24(22)38-25-12-19(37-16(3)31)6-9-23(25)28/h4-12H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBUJZYYYBVSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154324 | |
| Record name | CFDA-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124412-00-6 | |
| Record name | CFDA-AM | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124412006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CFDA-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Overview of 5-CFDA, AM for Cellular Analysis
For Immediate Release
A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the fluorescent probe CFDA-AM, outlining its chemical identity, mechanism of action, and application in cell viability and tracking assays.
Chemical Identity
The full name of this compound is 5-Carboxyfluorescein (B1664652) Diacetate, Acetoxymethyl Ester .[1][2] Its IUPAC name is acetyloxymethyl 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate.[3] This compound is a cell-permeant substrate for intracellular esterases and is widely used as a viability probe.[2][4]
Mechanism of Action
This compound's utility is based on its transformation from a non-fluorescent to a highly fluorescent molecule within viable cells.[5]
-
Cellular Uptake: As an electrically neutral molecule, the acetoxymethyl (AM) ester form of 5-carboxyfluorescein diacetate can readily diffuse across the plasma membrane of living cells.[1][4]
-
Intracellular Cleavage: Once inside a cell with an intact membrane, ubiquitous intracellular esterase enzymes cleave the AM and acetate (B1210297) groups from the molecule.[5]
-
Fluorescence and Retention: This enzymatic hydrolysis yields 5-carboxyfluorescein, a highly fluorescent product.[2][5] The resulting molecule contains additional negative charges, which significantly hinders its ability to diffuse back across the cell membrane, leading to its retention within viable cells.[1][4]
The fluorescence intensity is therefore directly proportional to the number of viable cells, as it requires both the enzymatic activity to activate the dye and an intact cell membrane for its retention.[2][5]
Caption: Mechanism of 5-CFDA, AM activation in viable cells.
Quantitative Data
The spectral properties of the final fluorescent product, 5-carboxyfluorescein, are critical for experimental design.
| Property | Value |
| Molecular Formula | C28H20O11 |
| Molecular Weight | 532.4 g/mol [3] |
| Excitation Wavelength (Max) | ~492 nm |
| Emission Wavelength (Max) | ~517 nm |
| Recommended Laser Line | 488 nm Argon-ion laser[2] |
| Solvent | DMSO[2] |
Experimental Protocol: Cell Viability Assay
This protocol provides a general workflow for labeling cells with 5-CFDA, AM for analysis via flow cytometry or fluorescence microscopy.
Materials:
-
5-CFDA, AM stock solution (1-10 mM in anhydrous DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Cell suspension at a concentration of 1 x 10^6 cells/mL
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare Staining Solution: Dilute the 5-CFDA, AM stock solution in a warm (37°C) physiological buffer to the desired final working concentration (typically 1-10 µM).
-
Cell Labeling: Add the staining solution to the cell suspension and mix gently.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Washing (Optional): Centrifuge the cell suspension to pellet the cells. Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed buffer. This step can reduce background fluorescence.
-
Analysis: Analyze the stained cells promptly using a flow cytometer (typically with a 488 nm excitation laser and a ~530/30 nm emission filter) or a fluorescence microscope with a standard FITC filter set. Live cells will exhibit bright green fluorescence.
References
- 1. Invitrogen 5-CFDA, AM (5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 2. 5-CFDA, AM [5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester] | CAS 124412-00-6 | AAT Bioquest | Biomol.com [biomol.com]
- 3. This compound | C28H20O11 | CID 180237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
The Core Mechanism of CFDA-AM: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action for 5-carboxyfluorescein (B1664652) diacetate acetoxymethyl ester (CFDA-AM), a widely utilized fluorogenic probe for assessing cell viability and enzymatic activity. We will delve into its molecular journey from a non-fluorescent precursor to a retained intracellular fluorescent indicator, present key quantitative data, and provide a detailed experimental protocol.
Introduction to this compound
This compound is a cell-permeable compound that serves as a substrate for intracellular esterases.[1] Its utility lies in its ability to selectively identify metabolically active cells that possess both intact cell membranes for its initial uptake and functional esterase enzymes for its conversion into a fluorescent product.[2] This characteristic makes it a valuable tool in various research areas, including cytotoxicity assays, drug screening, and cell viability assessments.
It is crucial to distinguish this compound from its close relative, carboxyfluorescein diacetate succinimidyl ester (CFDA-SE). While both are initially processed by intracellular esterases, CFDA-SE is primarily used for tracking cell proliferation due to its ability to covalently bind to intracellular proteins.[3][4] This guide will focus specifically on the mechanism and application of this compound.
The Molecular Mechanism of Action
The mechanism of this compound can be dissected into a sequential three-step process: passive diffusion, enzymatic cleavage, and fluorescent product retention.
-
Passive Diffusion Across the Cell Membrane: In its native state, this compound is an electrically neutral and hydrophobic molecule.[1][3] These properties allow it to readily permeate intact cell membranes and enter the cytoplasm. This initial step is a passive process, driven by the concentration gradient of the probe.[5]
-
Enzymatic Cleavage by Intracellular Esterases: Once inside a viable cell, the acetoxymethyl (AM) and diacetate groups of this compound are hydrolyzed by non-specific intracellular esterases.[2][6] This enzymatic reaction cleaves the ester bonds, yielding the highly fluorescent and polar molecule, carboxyfluorescein (CF).[6][7] The presence and activity of these esterases are indicative of a metabolically active cell. Dead or dying cells with compromised membranes or inactive enzymes cannot efficiently perform this conversion.[6]
-
Intracellular Retention of Carboxyfluorescein: The product of the esterase cleavage, carboxyfluorescein, is a negatively charged molecule.[1] This charge significantly increases its polarity, making it membrane-impermeant and effectively trapping it within cells that have intact plasma membranes.[1][6] The accumulation of carboxyfluorescein results in a bright green fluorescence, which can be readily detected and quantified.
Quantitative Data
For ease of comparison and experimental design, the key quantitative parameters of this compound and its fluorescent product are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| This compound | ||
| Molecular Formula | C₂₈H₂₀O₁₁ | [8] |
| Molecular Weight | 532.4 g/mol | [8] |
| CFDA-SE (for comparison) | ||
| Molecular Formula | C₂₉H₁₉NO₁₁ | [9] |
| Molecular Weight | 557.46 g/mol | [9] |
Table 2: Spectroscopic Properties of Carboxyfluorescein (Hydrolysis Product)
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum | ~492 nm | [4][10] |
| Emission Maximum | ~517 nm | [4][10] |
Experimental Protocol: Cell Viability Assessment using this compound
This protocol provides a general guideline for staining cells with this compound for viability analysis using fluorescence microscopy or flow cytometry. Optimization may be required depending on the cell type and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1-10 mM in anhydrous DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
Cell culture medium
-
Cell suspension of interest
-
Fluorescence microscope or flow cytometer with appropriate filters for fluorescein (B123965)
Procedure:
-
Preparation of Staining Solution:
-
Thaw the this compound stock solution at room temperature.
-
Prepare a fresh working solution by diluting the stock solution in a suitable buffer (e.g., PBS) to a final concentration typically in the range of 0.5-25 µM.[10] The optimal concentration should be determined empirically for each cell type.
-
-
Cell Staining:
-
Washing:
-
Stop the staining process by adding at least 5 volumes of ice-cold complete cell culture medium.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in fresh, pre-warmed culture medium to wash away any excess, unhydrolyzed this compound. Repeat the wash step twice for a total of three washes.[10]
-
-
Analysis:
-
Resuspend the final cell pellet in a suitable buffer or medium for analysis.
-
Analyze the stained cells using a fluorescence microscope or a flow cytometer equipped with a 488 nm laser for excitation.[4][11]
-
Metabolically active, viable cells will exhibit bright green fluorescence, while non-viable cells will show little to no fluorescence.
-
Visualizing the Core Mechanisms and Workflows
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound action in a viable cell.
Caption: Experimental workflow for cell viability assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iwaponline.com [iwaponline.com]
- 3. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 4. bio-rad.com [bio-rad.com]
- 5. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C28H20O11 | CID 180237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. medchemexpress.com [medchemexpress.com]
Principle of the CFDA-AM Cell Viability Assay: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Carboxyfluorescein Diacetate Acetoxymethyl Ester (CFDA-AM) cell viability assay. It delves into the fundamental principles, detailed experimental protocols, and data interpretation, offering a robust resource for researchers in various fields, including drug discovery and development.
Core Principle: A Two-Fold Mechanism of Viability Assessment
The this compound assay is a fluorescent method for determining cell viability. Its principle hinges on two key cellular characteristics: enzymatic activity and membrane integrity . The assay utilizes a non-fluorescent, cell-permeable compound, this compound.
Once inside a cell, the acetoxymethyl (AM) and acetate (B1210297) groups of this compound are cleaved by intracellular non-specific esterases, enzymes that are abundant in the cytoplasm of viable cells. This enzymatic conversion yields carboxyfluorescein (CF), a highly fluorescent molecule.[1][2][3] Crucially, the resulting CF is a polar molecule and is thus retained within cells that possess an intact cell membrane.[1][4][5]
Therefore, only cells that are both metabolically active (possessing active esterases) and have an intact cell membrane will accumulate CF and exhibit green fluorescence.[1][5] Dead or dying cells, which have compromised membrane integrity or diminished esterase activity, will not be able to retain the fluorescent product and will thus show little to no fluorescence.[4] This direct correlation between fluorescence intensity and the number of viable cells forms the basis of this quantitative assay.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the chemical transformation of this compound and the general workflow of the assay.
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. microscopist.co.uk [microscopist.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Invitrogen 5-CFDA, AM (5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
The Core Principle of CFDA-AM Fluorescence Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence activation principle of 5-Carboxyfluorescein (B1664652) Diacetate, Acetoxymethyl Ester (CFDA-AM). It details the underlying mechanism, experimental protocols, and key quantitative data for its application in cell viability and proliferation studies.
Introduction: The Need for Reliable Cell Viability Indicators
In cellular biology and drug development, the accurate assessment of cell viability and proliferation is paramount. Fluorescent probes have emerged as powerful tools for these applications due to their high sensitivity and suitability for high-throughput screening. This compound is a robust, cell-permeant esterase substrate used as a viability probe that measures both the enzymatic activity and cell-membrane integrity required for intracellular retention of its fluorescent product.[1]
The Core Principle: A Two-Step Activation Mechanism
The fluorescence activation of this compound is a two-step process that relies on the physiological state of the cell. In its native state, this compound is a non-fluorescent molecule. Its fluorescence potential is unlocked within viable cells through enzymatic action.
Step 1: Passive Diffusion into the Cell
This compound is a hydrophobic molecule, a characteristic that allows it to readily permeate the lipid bilayer of the cell membrane and enter the cytoplasm.[2] This passive diffusion is the initial step in the labeling of viable cells.
Step 2: Enzymatic Conversion to a Fluorescent Product
Once inside a living cell, ubiquitous intracellular esterase enzymes recognize and cleave the acetoxymethyl (AM) and diacetate groups from the this compound molecule.[2][3] This enzymatic hydrolysis converts the non-fluorescent this compound into the highly fluorescent compound, 5-carboxyfluorescein (CF).[1][2]
The resulting CF molecule is polar and membrane-impermeant, effectively trapping it within cells that have an intact plasma membrane.[2] Dead or dying cells, which lack active esterases and have compromised membrane integrity, are unable to convert this compound to CF or retain the fluorescent product, and therefore do not exhibit a fluorescent signal.[2]
References
An In-Depth Technical Guide to the Cellular Uptake of CFDA-AM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanisms governing the transport of 5-Carboxyfluorescein (B1664652) Diacetate, Acetoxymethyl Ester (CFDA-AM) across the cell membrane. It details the passive uptake, enzymatic conversion, and active efflux of the molecule, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes.
Introduction to this compound: A Versatile Fluorescent Probe
5-Carboxyfluorescein diacetate, acetoxymethyl ester (this compound) is a widely utilized cell-permeant fluorescent probe essential for assessing cellular viability, proliferation, and membrane integrity.[1] Its utility stems from a multi-step process that begins with its passage across the plasma membrane and culminates in the intracellular accumulation of a fluorescent product. The non-fluorescent nature of the parent compound and the bright green fluorescence of its hydrolyzed form provide a high signal-to-noise ratio, making it an ideal tool for various cell-based assays.[1][2]
Core Mechanism of Cellular Uptake and Retention
The journey of this compound from the extracellular space to a fluorescently labeled cell interior is a well-characterized process involving passive diffusion, enzymatic modification, and intracellular retention, which can be counteracted by active efflux.
Passive Diffusion Across the Cell Membrane
This compound is rendered cell-permeable by the presence of acetoxymethyl (AM) ester and diacetate moieties, which mask the polar carboxyl and hydroxyl groups of the carboxyfluorescein backbone.[3] This modification increases the hydrophobicity of the molecule, allowing it to readily cross the hydrophobic lipid bilayer of the plasma membrane via passive diffusion.[3] This transport mechanism does not require cellular energy and is driven by the concentration gradient of this compound between the extracellular medium and the cytoplasm. The uptake rate is directly proportional to the extracellular concentration of the probe and is not a saturable process, which is a hallmark of passive diffusion.
Intracellular Enzymatic Conversion
Once inside the cell, this compound is no longer a passive bystander. The ubiquitous presence of intracellular esterases, primarily carboxylesterases, leads to the rapid hydrolysis of the AM and acetate (B1210297) groups.[1] This two-step enzymatic cleavage removes the masking groups and converts the non-fluorescent this compound into the highly fluorescent and polar molecule, 5-carboxyfluorescein (5-CF).[1][2]
Intracellular Retention and the Role of Membrane Integrity
The enzymatic conversion of this compound to 5-CF is the key to its utility as a cell viability marker. The resulting 5-CF molecule is significantly more polar than its parent compound due to the unmasking of the carboxyl and hydroxyl groups. This increased polarity, and the associated negative charges, dramatically reduces its ability to diffuse back across the intact plasma membrane, effectively trapping it within the cytoplasm.[1][2] Consequently, only viable cells with active esterases and an intact cell membrane can accumulate the fluorescent product.
Quantitative Analysis of this compound Transport and Conversion
| Parameter | Value | Organism/System | Significance |
| Permeability Coefficient (for cFDA) | 1.3 x 10⁻⁸ m/s | Saccharomyces cerevisiae | Indicates the rate of passive diffusion across the cell membrane. |
| Michaelis Constant (Km for cFDA hydrolysis) | 0.29 mM | Saccharomyces cerevisiae cell extracts | Reflects the substrate concentration at which the enzymatic hydrolysis rate is half of the maximum. |
| Maximum Velocity (Vmax for cFDA hydrolysis) | 12.3 nmol/min/mg of protein | Saccharomyces cerevisiae cell extracts | Represents the maximum rate of enzymatic conversion of cFDA to its fluorescent product. |
Note: cFDA (carboxyfluorescein diacetate) is a closely related compound to this compound and is often used in similar studies.
Factors Influencing this compound Uptake and Retention
The net intracellular concentration of the fluorescent product, 5-CF, is a dynamic equilibrium influenced by the rate of this compound influx, the efficiency of enzymatic conversion, and the rate of efflux.
Intracellular Esterase Activity
The conversion of this compound to 5-CF is entirely dependent on the activity of intracellular esterases. These enzymes belong to the serine hydrolase superfamily, with human carboxylesterases CES1 and CES2 being the major isoforms involved in the metabolism of a wide range of ester-containing compounds.[4] The activity of these enzymes can vary between cell types and can be influenced by the metabolic state of the cell.
Active Efflux by ABC Transporters
While 5-CF is largely membrane-impermeant, it can be actively transported out of the cell by certain members of the ATP-binding cassette (ABC) transporter superfamily.[5] These efflux pumps, such as the Multidrug Resistance-Associated Protein (MRP) transporters (e.g., ABCC1 and ABCC2) and P-glycoprotein (P-gp/ABCB1), use the energy from ATP hydrolysis to export a wide variety of substrates, including fluorescent dyes.[5][6] The activity of these transporters can significantly reduce the intracellular accumulation of 5-CF and is a critical consideration in studies involving cells with high levels of ABC transporter expression, such as in some cancer cell lines. The efflux of the hydrolyzed product can be mitigated by the use of specific ABC transporter inhibitors.[7]
Experimental Protocols for Assessing this compound Uptake
The following are detailed methodologies for the use of this compound in common cell-based assays.
Cell Viability Assay using Fluorescence Microscopy
Objective: To qualitatively and quantitatively assess the viability of adherent cells based on the intracellular retention of 5-CF.
Materials:
-
This compound stock solution (1-10 mM in anhydrous DMSO)
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Complete cell culture medium, pre-warmed to 37°C
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~490 nm, emission ~520 nm)
Procedure:
-
Cell Preparation: Culture adherent cells to the desired confluency on a suitable imaging vessel.
-
Reagent Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed PBS or serum-free medium to a final concentration of 1-10 µM. Protect the working solution from light.
-
Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered. d. Incubate for 15-30 minutes at 37°C in the dark.
-
Washing: a. Aspirate the this compound working solution. b. Wash the cells twice with pre-warmed PBS to remove any extracellular dye. c. Add pre-warmed complete culture medium to the cells.
-
Imaging: a. Immediately visualize the cells using a fluorescence microscope. b. Live cells will exhibit bright green fluorescence, while dead cells will have little to no fluorescence. c. For quantitative analysis, acquire images from multiple fields of view and use image analysis software to determine the percentage of fluorescent (viable) cells.
Cell Proliferation Assay using Flow Cytometry
Objective: To monitor cell division by measuring the generational dilution of 5-CF fluorescence.
Materials:
-
CFDA-SE (a succinimidyl ester derivative of CFDA, often used for proliferation assays due to covalent labeling) stock solution (1-10 mM in anhydrous DMSO)
-
Suspension or trypsinized adherent cells
-
PBS with 0.1% BSA, pre-warmed to 37°C
-
Complete cell culture medium, pre-warmed to 37°C
-
Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm bandpass)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS with 0.1% BSA.
-
Reagent Preparation: Prepare a 2X working solution of CFDA-SE in PBS with 0.1% BSA. The final labeling concentration typically ranges from 0.5 to 5 µM.
-
Cell Staining: a. Add an equal volume of the 2X CFDA-SE working solution to the cell suspension. b. Gently mix and incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching and Washing: a. Stop the staining reaction by adding 5 volumes of ice-cold complete culture medium. The serum proteins will react with any unbound dye. b. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). c. Wash the cells twice with complete culture medium.
-
Cell Culture: Resuspend the cells in fresh culture medium and place them in a culture vessel for the desired proliferation period.
-
Flow Cytometry Analysis: a. At each time point, harvest the cells and prepare a single-cell suspension. b. Analyze the cells on a flow cytometer. c. The initial population will show a bright, uniform green fluorescence. With each cell division, the fluorescence intensity will be halved, resulting in distinct peaks on the fluorescence histogram, each representing a successive generation.
Conclusion
The transport of this compound across the cell membrane is a cornerstone of its function as a powerful tool in cell biology. Its passive diffusion, followed by intracellular enzymatic conversion and retention, provides a robust method for assessing cellular health. A thorough understanding of these mechanisms, including the influence of intracellular esterases and active efflux by ABC transporters, is crucial for the accurate interpretation of experimental results and the development of novel applications for this versatile fluorescent probe.
Mandatory Visualizations
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-CFDA (5-Carboxyfluorescein Diacetate) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug efflux transport properties of 2',7'-bis(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) and its fluorescent free acid, BCECF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
The Gatekeepers of Cellular Vitality: An In-depth Technical Guide to the Role of Intracellular Esterases in CFDA-AM Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Carboxyfluorescein Diacetate Acetoxymethyl Ester (CFDA-AM) assay, a cornerstone technique for assessing cell viability and vitality. Central to this assay is the activity of intracellular esterases, enzymes that act as crucial arbiters of cellular health. This document delves into the biochemical principles, detailed experimental protocols, quantitative parameters, and critical factors governing the interplay between these enzymes and the this compound probe.
Executive Summary
The this compound assay is a widely used fluorometric method to determine the viability of cells. It relies on the passive diffusion of the non-fluorescent this compound molecule into the cell. Within viable cells, ubiquitous intracellular esterases hydrolyze the acetoxymethyl (AM) and acetate (B1210297) esters, converting the molecule into the highly fluorescent 5-carboxyfluorescein (B1664652) (5-CF). A critical feature of this process is that only cells possessing both active esterases and an intact plasma membrane can efficiently cleave the substrate and retain the fluorescent product. The resulting fluorescence intensity is directly proportional to the number of viable cells in the sample, providing a robust and quantifiable measure of cellular health. This guide will explore the nuances of this process, providing the technical detail necessary for successful implementation and interpretation.
The Biochemical Principle: A Two-Step Verification of Viability
The this compound assay provides a two-factor authentication of cell viability: enzymatic activity and membrane integrity.
-
Passive Diffusion : The uncharged, lipophilic this compound molecule readily crosses the plasma membrane of both live and dead cells.
-
Enzymatic Conversion : Inside the cell, a consortium of non-specific intracellular esterases, primarily carboxylesterases, recognize and cleave the two acetate groups and the two acetoxymethyl ester groups from the this compound substrate.[1] This hydrolysis is a hallmark of metabolically active cells.
-
Fluorescent Product Formation : This enzymatic action releases the polar, fluorescent molecule 5-carboxyfluorescein (5-CF).
-
Intracellular Retention : The newly formed 5-CF possesses extra negative charges, making it membrane-impermeant.[2] Consequently, it is trapped and accumulates within cells that have an intact plasma membrane. Dead or membrane-compromised cells cannot retain the 5-CF, which leaks out into the extracellular medium.[1][2]
Therefore, a bright green fluorescent signal is the signature of a viable cell that possesses both active esterases and an intact membrane.
DOT Code for Assay Mechanism Diagram
Caption: Key experimental factors that modulate intracellular esterase activity.
Detailed Experimental Protocols
The following protocols provide a general framework for utilizing the this compound assay across different platforms. Note: Optimal conditions, particularly dye concentration and incubation time, should be empirically determined for each cell type.
Reagent Preparation
-
This compound Stock Solution (e.g., 1-10 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Reconstitute the powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, to make a 2 mM stock solution from 50 µg of Calcein AM (MW ~995 g/mol ), one would add 25 µL of DMSO; adjust volumes accordingly for this compound based on its specific molecular weight and desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles. Store desiccated at ≤ -20°C, protected from light. Use within two months.
[3]
-
This compound Working Solution (e.g., 2-10 µM):
-
Immediately before use, dilute the stock solution into a serum-free medium or a buffered salt solution (e.g., PBS or HBSS) to twice the final desired concentration. For example, to achieve a final concentration of 5 µM, prepare a 10 µM working solution.
Protocol for Adherent Cells in a 96-Well Plate (Microplate Reader)
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and culture until they reach the desired confluency.
-
Prepare Controls: Designate wells for:
-
Negative Control (Unstained Cells): To measure background autofluorescence.
-
Positive Control (Live Stained Cells): Untreated cells stained with this compound.
-
Killed-Cell Control (Dead Stained Cells): Treat cells with a cytotoxic agent (e.g., 70% ethanol (B145695) for 30 minutes or heat at 55°C for 30 minutes) before staining.
-
Staining:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of PBS or serum-free medium to each well.
-
Add 50 µL of the 2X this compound working solution to each well (for a final 1X concentration).
-
Incubation: Incubate the plate for 15-60 minutes at 37°C, protected from light.
-
Measurement:
-
(Optional) Wash cells with indicator-free buffer to remove excess probe.
-
Measure fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm. The fluorescence intensity is proportional to the number of viable cells.
Protocol for Suspension Cells (Flow Cytometry)
-
Cell Preparation: Adjust cell density to 1x10⁵ to 1x10⁶ cells/mL in a suitable buffer or serum-free medium.
-
Prepare Controls: Prepare separate tubes for unstained live cells, unstained dead cells (e.g., heat-killed), stained live cells, and stained dead cells.
-
Staining:
-
Add the appropriate volume of this compound working solution to the cell suspension to achieve the desired final concentration.
-
Mix gently by tapping the tube.
-
Incubation: Incubate the tubes for 15-30 minutes at 37°C, protected from light.
[3]5. Analysis:
-
Analyze the samples on a flow cytometer using a blue laser (~488 nm) for excitation and collecting the emission signal in the FITC channel (e.g., 530/30 bandpass filter).
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Establish fluorescence gates using the unstained and stained controls to quantify the percentage of live (CFDA-positive) and dead (CFDA-negative) cells.
Data Analysis and Interpretation
-
Microplate Reader: Calculate the average fluorescence of replicate wells. Subtract the average fluorescence of the unstained negative control wells from all other wells. Viability can be expressed as a percentage relative to the positive control (live, untreated cells).
-
% Viability = [(Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_PositiveControl - Fluorescence_Background)] * 100
-
Flow Cytometry: Use the software's gating tools to determine the percentage of cells that fall within the "live" gate (high fluorescence) versus the "dead" gate (low fluorescence).
-
Fluorescence Microscopy: Manually or using image analysis software, count the number of green fluorescent (live) cells and the total number of cells (e.g., from a brightfield or DAPI counterstain image) in several fields of view.
-
% Viability = (Number of Live Cells / Total Number of Cells) * 100
Troubleshooting
Table 3: Common Issues and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| :--- | :--- | :--- |
| Weak or No Signal | • this compound stock degraded by hydrolysis.• Insufficient dye concentration.• Low esterase activity in the cell type.• Cells are not viable. | • Use fresh, anhydrous DMSO for stock preparation; aliquot and store properly.• Perform a titration to find the optimal dye concentration.• Increase incubation time or use a different viability assay.• Check cells with an alternative method (e.g., trypan blue). |
| High Background Fluorescence | • Dye concentration is too high.• Spontaneous hydrolysis of this compound in the medium.• Incomplete removal of excess dye. | • Optimize dye concentration by titration.• Prepare working solution immediately before use; use serum-free medium for staining.• Include a wash step after incubation. |
| High Signal in "Dead" Cell Control | • Some esterase activity may persist for a short time after cell death.• Incomplete cell killing. | • Ensure the cell killing method is effective.• Allow sufficient time between killing and staining for enzymes to degrade. |
| High Variability Between Replicates | • Inconsistent cell seeding density.• Pipetting errors.• Presence of air bubbles in wells. | • Ensure a homogenous single-cell suspension before seeding.• Calibrate pipettes and use reverse pipetting for viscous solutions.• Inspect plates for bubbles before reading. |
Conclusion
The this compound assay is a powerful and versatile tool for assessing cell viability, predicated on the fundamental cellular processes of enzymatic activity and membrane integrity. The central players in this assay are the intracellular esterases, whose reliable activity in healthy cells provides the basis for a strong fluorescent signal. By understanding the biochemical principles, optimizing key experimental parameters such as dye concentration and incubation time, and being aware of potential pitfalls, researchers can effectively leverage this assay to generate robust and reproducible data in a wide range of applications, from basic cell biology to high-throughput drug screening.
References
Measuring Cell Membrane Integrity: An In-depth Technical Guide to Using CFDA-AM
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Carboxyfluorescein (B1664652) Diacetate, Acetoxymethyl Ester (CFDA-AM) as a robust tool for assessing cell membrane integrity. We will delve into the core principles of the assay, provide detailed experimental protocols for various platforms, present quantitative data for comparative analysis, and offer insights into the interpretation of results.
Introduction to this compound and Cell Membrane Integrity
Cell membrane integrity is a critical indicator of cell health and viability. A compromised membrane is a hallmark of cell death, making its assessment crucial in various fields, including toxicology, drug discovery, and fundamental cell biology research. This compound is a highly effective fluorescent probe for this purpose. It is a cell-permeant, non-fluorescent compound that relies on two key cellular functions to become fluorescent: intracellular esterase activity and an intact cell membrane to retain the fluorescent product.[1][2][3] This dual-dependency makes this compound a sensitive indicator of viable cells with intact membranes.
The acetoxymethyl (AM) ester modification allows the molecule to readily cross the plasma membrane of living cells. Once inside, ubiquitous intracellular esterases cleave the AM and acetate (B1210297) groups, converting the molecule into the highly fluorescent and membrane-impermeant carboxyfluorescein.[2][4][5] Consequently, only cells with both active esterases and intact membranes will fluoresce green, providing a clear signal for viable cells.
Mechanism of Action
The underlying principle of the this compound assay is the enzymatic conversion of a non-fluorescent substrate into a fluorescent product that is retained within viable cells. This process can be broken down into the following key steps:
-
Passive Diffusion: The electrically neutral this compound molecule freely diffuses across the intact plasma membrane into the cell's cytoplasm.[6]
-
Enzymatic Cleavage: Inside the cell, non-specific intracellular esterases hydrolyze the acetoxymethyl and diacetate groups from the this compound molecule.[2][4]
-
Fluorescent Product Formation: This enzymatic cleavage yields 5-carboxyfluorescein (CF), a highly fluorescent molecule.[2]
-
Cellular Retention: The resulting carboxyfluorescein is a polar molecule with negative charges, making it membrane-impermeant and effectively trapping it inside cells with intact membranes.[5]
-
Fluorescence Detection: The trapped carboxyfluorescein emits a bright green fluorescence when excited by a 488 nm laser, which can be quantified using various analytical instruments.[3]
Cells with compromised membranes or inactive esterases will not retain the fluorescent product and therefore will not be detected as viable.
Quantitative Data Presentation
The this compound assay provides quantitative data that can be used to assess cytotoxicity and compare the effects of different compounds. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Cytotoxicity Assays in a Zebrafish Liver Cell Line [1]
| Compound | Assay | EC10 (µM) | EC50 (µM) |
| Tamoxifen | This compound | 15.8 | >25 |
| MTT | 12.3 | >25 | |
| LDH | 10.5 | 22.4 | |
| AlamarBlue | 11.2 | 21.9 | |
| 4-Hydroxy-Tamoxifen | This compound | 11.2 | 16.2 |
| MTT | 13.5 | 18.2 | |
| LDH | 7.9 | 19.5 | |
| AlamarBlue | 9.1 | 17.8 | |
| Flusilazole | This compound | 10.2 | 15.5 |
| MTT | 9.8 | 17.4 | |
| LDH | 8.7 | 18.2 | |
| AlamarBlue | 13.8 | 19.1 |
Table 2: Decline in Yeast Vitality and Viability Over Time [7]
| Storage Time (days) | Vitality (% High Fluorescence - this compound) | Viability (%) |
| 6 | 97.7 | 99.9 |
| 33 | 92.1 | 98.5 |
| 68 | 85.4 | 95.6 |
| 90 | 78.2 | 92.1 |
| 125 | 65.9 | 85.3 |
| 153 | 55.1 | 75.4 |
| 181 | 48.6 | 66.0 |
Table 3: Inactivation of Giardia duodenalis Cysts by Disinfection Methods [8]
| Treatment | Dose/Time | % Viable Cysts (this compound) |
| UV Irradiation | 10 mJ/cm² | ~85 |
| 80 mJ/cm² | ~75 | |
| 320 mJ/cm² | ~70 | |
| Chlorination | 0.5 mg/L | 0 |
| 5 mg/L | 0 | |
| Boiling | 2 min | 0 |
| 15 min | 0 |
Experimental Protocols
Detailed methodologies for performing the this compound assay using different platforms are provided below.
General Reagent Preparation
-
This compound Stock Solution (1-10 mM): Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] Aliquot and store at -20°C, protected from light.
-
Working Solution (1-25 µM): On the day of the experiment, dilute the stock solution in a buffered salt solution (e.g., PBS or HBSS) or cell culture medium to the desired final concentration. The optimal concentration should be determined empirically for each cell type and experimental condition.
Protocol for Flow Cytometry
This protocol is suitable for analyzing cells in suspension.
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a suitable buffer or medium.
-
Staining: Add the this compound working solution to the cell suspension. A final concentration of 1-10 µM is a good starting point.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing (Optional): Centrifuge the cells and resuspend them in fresh, pre-warmed medium or buffer to remove excess dye. This step can reduce background fluorescence.
-
Co-staining with Propidium Iodide (PI) (Optional): To simultaneously identify dead cells, add PI solution (final concentration 1-5 µg/mL) to the cell suspension just before analysis. PI is a membrane-impermeant dye that stains the nuclei of dead cells red.[9]
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a 488 nm laser. Collect green fluorescence from this compound in the FL1 channel (typically ~530 nm) and red fluorescence from PI in the FL3 channel (typically >670 nm).
Protocol for Microplate Reader
This protocol is ideal for high-throughput screening of adherent or suspension cells.
-
Cell Plating: Plate cells in a 96-well, black, clear-bottom plate at a desired density and allow them to adhere (for adherent cells) or treat as a suspension.
-
Treatment: Treat cells with the compounds of interest for the desired duration.
-
Staining: Remove the treatment medium and add the this compound working solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol for Fluorescence Microscopy
This protocol allows for the visualization of viable cells.
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible dishes.
-
Treatment: Treat cells with the compounds of interest.
-
Staining: Replace the culture medium with the this compound working solution.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed buffer or medium to remove excess dye.
-
Imaging: Mount the coverslip on a slide or directly image the dish using a fluorescence microscope with a standard FITC filter set.
Data Analysis and Interpretation
-
Flow Cytometry: The data can be displayed as a dot plot of forward scatter versus side scatter to gate on the cell population of interest. A histogram of green fluorescence intensity will show the distribution of viable cells. In a dual-staining experiment with PI, a quadrant plot of green versus red fluorescence will distinguish between live (this compound positive, PI negative), early apoptotic (this compound positive, PI positive), and late apoptotic/necrotic (this compound negative, PI positive) cells.
-
Microplate Reader: The fluorescence intensity is directly proportional to the number of viable cells. The results can be expressed as a percentage of the untreated control.
-
Fluorescence Microscopy: Live cells will appear bright green, while dead cells will not be fluorescent.
Troubleshooting and Optimization
-
High Background Fluorescence: This can be caused by excess dye. Optimize the washing steps or use a lower concentration of this compound.
-
Weak Signal: The incubation time may be too short, or the esterase activity in the cells may be low. Increase the incubation time or this compound concentration.
-
Cellular Toxicity: High concentrations of this compound or prolonged incubation can be toxic to some cells. Perform a titration to find the optimal, non-toxic concentration.
-
Dye Leakage: Carboxyfluorescein can leak from some cell types over time. Analyze the cells as soon as possible after staining.
Logical Relationships and Cell Death Pathways
This compound is a powerful tool to assess the outcome of various cellular signaling pathways that culminate in either cell survival or cell death. The integrity of the cell membrane, which is directly measured by the retention of carboxyfluorescein, is a key determinant in distinguishing between different modes of cell death.
-
Apoptosis: In the early stages of apoptosis, the cell membrane remains intact, and intracellular esterase activity is maintained. Therefore, early apoptotic cells will stain positive with this compound. As apoptosis progresses to late stages (secondary necrosis), the membrane loses its integrity, leading to a loss of the this compound signal and the uptake of membrane-impermeant dyes like PI.
-
Necrosis: Necrosis is characterized by the early loss of plasma membrane integrity.[10] Consequently, necrotic cells are unable to retain carboxyfluorescein and will not show a green fluorescent signal.
Conclusion
The this compound assay is a versatile, sensitive, and reliable method for measuring cell membrane integrity and, by extension, cell viability. Its compatibility with various platforms, including flow cytometry, microplate readers, and fluorescence microscopy, makes it a valuable tool for a wide range of applications in academic research and drug development. By understanding the principles of the assay and following optimized protocols, researchers can obtain robust and reproducible data on the effects of various stimuli on cell health.
References
- 1. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 3. 5-CFDA, AM [5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester] | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jrmds.in [jrmds.in]
- 6. yeasenbio.com [yeasenbio.com]
- 7. wyeastlab.com [wyeastlab.com]
- 8. iwaponline.com [iwaponline.com]
- 9. Optimization of cytotoxic assay by target cell retention of the fluorescent dye carboxyfluorescein diacetate (CFDA) and comparison with conventional 51CR release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to CFDA-AM: Excitation, Emission, and Cellular Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Carboxyfluorescein (B1664652) diacetate, acetoxymethyl ester (CFDA-AM), a widely used fluorogenic probe for assessing cell viability and proliferation. We will delve into its spectral properties, mechanism of action, and detailed experimental protocols for its application in cellular assays.
Core Principles of this compound
This compound is a non-fluorescent, cell-permeant compound. Its utility as a cellular stain lies in its enzymatic conversion into a highly fluorescent molecule within viable cells. This process is dependent on two key cellular functions: the activity of intracellular esterases and the integrity of the plasma membrane.
Once this compound diffuses across the membrane into a live cell, ubiquitous intracellular esterases cleave the diacetate and acetoxymethyl ester groups.[1][2][3] This hydrolysis yields 5-carboxyfluorescein (CF), a fluorescent molecule that is trapped within the cell due to its newly acquired negative charge.[2][3][4] This intracellular accumulation of CF results in a bright green fluorescence. In contrast, cells with compromised membranes or inactive esterases cannot retain or produce the fluorescent product, respectively, and thus do not fluoresce.[2]
Spectral Properties
The key spectral characteristics of the fluorescent product of this compound, carboxyfluorescein (often referred to as CFSE in its succinimidyl ester form used for proliferation assays), are summarized below. It is important to note that this compound itself is essentially non-fluorescent. The fluorescence observed in experiments originates from the hydrolyzed product.
| Parameter | Wavelength (nm) | Source(s) |
| Excitation Maximum | ~492 - 498 nm | [5][6][7][8] |
| Emission Maximum | ~517 - 528 nm | [5][6][7][8][9] |
Note: The exact excitation and emission maxima can be influenced by the intracellular environment, particularly pH.[10]
Mechanism of Action and Cellular Processing
The following diagram illustrates the pathway of this compound from a non-fluorescent precursor to a retained fluorescent indicator within a viable cell.
Caption: Conversion of this compound to fluorescent carboxyfluorescein in a live cell.
Experimental Protocols
The following are generalized protocols for common applications of this compound. Optimization is recommended for specific cell types and experimental conditions.
I. Cell Viability Assay
This protocol outlines the use of this compound to quantify the number of viable cells in a population.
Materials:
-
This compound stock solution (1-10 mM in anhydrous DMSO)
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Cell suspension
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension in PBS or a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading:
-
Prepare a 2X working solution of this compound from the stock solution in PBS. A final concentration of 0.5 to 5 µM is a good starting point for titration.[11]
-
Add an equal volume of the 2X this compound working solution to the cell suspension.
-
Incubate for 5 to 15 minutes at 37°C, protected from light.[11]
-
-
Washing:
-
Stop the reaction by adding an excess of complete culture medium (the protein in the serum will bind any unreacted dye).
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells twice with complete culture medium to remove any extracellular dye. A 5-minute incubation at 37°C between washes can help reduce background from unbound dye.[11]
-
-
Analysis:
-
Resuspend the cells in a suitable buffer for analysis.
-
Measure the green fluorescence using a fluorescence microplate reader (Ex/Em ~495/520 nm), a fluorescence microscope, or a flow cytometer.
-
II. Cell Proliferation Assay (CFSE)
CFDA, succinimidyl ester (CFDA-SE or CFSE) is a derivative of CFDA that covalently binds to intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell generations.
Materials:
-
CFDA-SE stock solution (1-10 mM in anhydrous DMSO)
-
PBS or Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA
-
Complete culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend cells in PBS with 0.1% BSA at a concentration of 1-10 x 10^6 cells/mL. Ensure a single-cell suspension.
-
Dye Labeling:
-
Washing:
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete culture medium.
-
Centrifuge the cells, discard the supernatant, and wash the pellet with complete culture medium. Repeat the wash step at least twice.
-
-
Cell Culture and Analysis:
-
Resuspend the labeled cells in complete culture medium and culture under desired experimental conditions.
-
At various time points, harvest the cells and analyze by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive cell generation.
-
III. Intracellular pH (pHi) Measurement
The fluorescence of carboxyfluorescein is pH-sensitive, making it useful for measuring intracellular pH. This often involves ratiometric measurements at different excitation wavelengths.
Materials:
-
This compound or BCECF-AM (a related pH-sensitive dye) stock solution
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Calibration buffers of known pH containing nigericin (B1684572) (a protonophore)
-
Ratio fluorescence imaging system or fluorometer
Procedure:
-
Cell Loading: Load cells with this compound as described in the cell viability protocol.
-
Measurement:
-
After washing, place the cells in a perfusion chamber on a fluorescence microscope.
-
Excite the cells at two different wavelengths (e.g., 490 nm and 440 nm for BCECF) and measure the emission at ~535 nm.[9]
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.
-
-
Calibration:
-
At the end of the experiment, expose the cells to a series of calibration buffers of known pH containing nigericin. This equilibrates the intracellular and extracellular pH.
-
Measure the fluorescence ratio at each known pH to generate a calibration curve.
-
Use the calibration curve to convert the experimental fluorescence ratios to intracellular pH values.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for a cell-based assay using this compound.
References
- 1. 5-CFDA, AM [5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester] | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. bio-rad.com [bio-rad.com]
- 7. CFSE | AAT Bioquest [aatbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 10. biotium.com [biotium.com]
- 11. med.virginia.edu [med.virginia.edu]
A Technical Guide to Carboxyfluorescein Diacetate Acetoxymethyl Ester (CFDA-AM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxyfluorescein diacetate acetoxymethyl ester (CFDA-AM) is a pivotal tool in cellular biology, primarily utilized for the assessment of cell viability and for tracking cell proliferation. This cell-permeant compound is non-fluorescent until it enters viable cells, where intracellular esterases cleave its acetate (B1210297) and acetoxymethyl (AM) groups. This enzymatic conversion yields the highly fluorescent and membrane-impermeant carboxyfluorescein, which is retained within cells that possess intact plasma membranes. The intensity of the green fluorescence emitted is directly proportional to the number of viable cells, making this compound a robust indicator of cellular health and metabolic activity. This guide provides a comprehensive overview of the core principles of this compound, including its mechanism of action, key applications, detailed experimental protocols, and data interpretation.
Core Principles and Mechanism of Action
This compound is an electrically neutral molecule that can passively diffuse across the plasma membrane of both live and dead cells.[1] Once inside a cell, its utility as a viability probe depends on two key cellular functions: the activity of intracellular esterases and the integrity of the cell membrane.[2]
In viable cells, ubiquitous intracellular esterases hydrolyze the non-fluorescent this compound.[3] This enzymatic cleavage removes the acetate and acetoxymethyl ester groups, converting the molecule into 5-carboxyfluorescein.[3] This product is a highly fluorescent molecule that is also negatively charged, preventing it from passively diffusing back out of the cell through an intact membrane.[4][5] Consequently, viable cells accumulate carboxyfluorescein and exhibit bright green fluorescence.[2] In contrast, cells with compromised membranes cannot retain the fluorescent product, and dead cells lack the necessary esterase activity to initiate the conversion, thus remaining non-fluorescent.[6]
The following diagram illustrates the intracellular processing of this compound:
Physicochemical and Spectroscopic Properties
A thorough understanding of the properties of this compound is essential for its effective use in experimental settings. The table below summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Name | 5-Carboxyfluorescein diacetate, acetoxymethyl ester | [7] |
| Synonyms | This compound, 5-CFDA-AM | [8] |
| CAS Number | 124412-00-6 | [7][8] |
| Molecular Formula | C₂₈H₂₀O₁₁ | [7][8] |
| Molecular Weight | 532.4 g/mol | [8] |
| Excitation Wavelength (λex) | ~495 nm | [9][10] |
| Emission Wavelength (λem) | ~515-520 nm | [10] |
| Solubility | Soluble in DMSO and ethanol | [11] |
| Storage Conditions | Store at -20°C, desiccated and protected from light | [4][9] |
Key Applications in Research and Drug Development
This compound is a versatile tool with several important applications in life sciences research:
-
Cell Viability and Cytotoxicity Assays: The most common application of this compound is in the determination of cell viability. It provides a direct measure of both enzymatic activity and membrane integrity.[2][12] In drug development, it is frequently used in cytotoxicity assays to assess the impact of novel compounds on cell health.[5]
-
Cell Proliferation Assays: A derivative, carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), is widely used for tracking cell division.[13] Upon entering the cell, CFDA-SE is also cleaved by esterases to its fluorescent form, which then covalently binds to intracellular proteins.[13] With each cell division, the fluorescence intensity is halved, allowing for the quantitative analysis of cell proliferation over several generations.[13]
-
Intracellular pH Measurement: The fluorescence of carboxyfluorescein is pH-sensitive, making it a useful indicator for measuring intracellular pH (pHi).
-
Cell Adhesion and Motility Studies: By pre-labeling cells with this compound, their adhesion to other cells or substrates can be quantified by measuring the retained fluorescence after washing away non-adherent cells.
Experimental Protocols
The following sections provide detailed methodologies for common assays utilizing this compound and its derivatives.
Cell Viability Assay using this compound
This protocol outlines the steps for determining cell viability using a fluorescence plate reader or a flow cytometer.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Hank's Balanced Salt Solution)
-
Cell suspension of interest
-
96-well black, clear-bottom plates (for plate reader) or flow cytometry tubes
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.[14] For example, to make a 10 mM stock solution, dissolve 1 mg of this compound in 0.1878 mL of DMSO.[2]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[14]
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.[14] The optimal concentration may vary depending on the cell type and should be determined empirically.
-
-
Cell Staining:
-
Wash the cells once with PBS and resuspend them in the this compound working solution at a concentration of approximately 1 x 10⁶ cells/mL.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.[15]
-
After incubation, pellet the cells by centrifugation (e.g., 400 x g for 5-10 minutes) and wash them twice with PBS to remove excess, unhydrolyzed this compound.[15]
-
-
Data Acquisition:
-
Fluorescence Plate Reader: Resuspend the washed cell pellet in PBS and transfer to a 96-well black, clear-bottom plate. Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~520 nm.
-
Flow Cytometry: Resuspend the washed cell pellet in PBS and analyze using a flow cytometer equipped with a 488 nm laser for excitation.[2] Collect the green fluorescence signal in the appropriate channel (e.g., FITC channel).
-
The diagram below outlines the general workflow for a this compound cell viability assay.
Cell Proliferation Assay using CFDA-SE
This protocol describes how to label cells with CFDA-SE to track cell division.
Materials:
-
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) containing 0.1% BSA
-
Complete cell culture medium (e.g., RPMI with 10% FBS)
-
Cell suspension of interest
-
Flow cytometry tubes
Protocol:
-
Preparation of CFDA-SE Stock Solution:
-
Cell Labeling:
-
Resuspend cells in PBS with 0.1% BSA at a concentration of 1-50 x 10⁶ cells/mL.[17] Ensure a single-cell suspension.
-
Prepare a 2x working solution of CFDA-SE (e.g., 10 µM for a final concentration of 5 µM) in PBS with 0.1% BSA.[17]
-
Add an equal volume of the 2x CFDA-SE working solution to the cell suspension.[17]
-
To stop the reaction, immediately fill the tube with complete culture medium and centrifuge to pellet the cells.[16][17] The protein in the serum will quench the unreacted CFDA-SE.
-
Wash the cells three times with complete culture medium.[16] An optional 5-minute incubation at 37°C after the second wash can help remove unbound dye.[16]
-
-
Cell Culture and Analysis:
-
Resuspend the labeled cells in fresh culture medium and plate them under the desired experimental conditions.
-
Harvest cells at various time points (e.g., day 0, 1, 2, 3) to analyze proliferation.
-
Analyze the cells by flow cytometry using a 488 nm laser.[13] Each peak of decreasing fluorescence intensity represents a successive cell generation.
-
Troubleshooting
Common issues encountered during this compound staining and their potential solutions are listed below.
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Weak or No Signal | - Degraded this compound due to hydrolysis.- Insufficient dye concentration.- Low esterase activity in the cell type.- Lasers on the flow cytometer are misaligned. | - Use a fresh aliquot of this compound stock solution.- Titrate the working concentration of this compound.- Increase incubation time or temperature.- Ensure proper instrument calibration with alignment beads. | [16][19][20] |
| High Background Fluorescence | - Incomplete washing of excess dye.- Spontaneous hydrolysis of this compound in the buffer.- Presence of esterase activity in the serum of the culture medium. | - Increase the number of wash steps after staining.- Prepare the working solution immediately before use.- Perform staining in serum-free medium. | [19][21] |
| Patchy or Uneven Staining | - Cell clumping.- Uneven distribution of the dye during incubation. | - Ensure a single-cell suspension before staining.- Gently mix the cells during the incubation period. | [21] |
| High Cell Death After Staining | - this compound/CFDA-SE can be toxic at high concentrations. | - Titrate to find the lowest effective concentration of the dye.- Minimize incubation time. | [16] |
References
- 1. Invitrogen 5-CFDA, AM (5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 2. 5-CFDA, AM [5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester] | AAT Bioquest [aatbio.com]
- 3. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. This compound | C28H20O11 | CID 180237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Application of Alamar blue/5-carboxyfluorescein diacetate acetoxymethyl ester as a noninvasive cell viability assay in primary hepatocytes from rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. interchim.fr [interchim.fr]
- 16. med.virginia.edu [med.virginia.edu]
- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 18. docs.research.missouri.edu [docs.research.missouri.edu]
- 19. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 20. bosterbio.com [bosterbio.com]
- 21. creative-bioarray.com [creative-bioarray.com]
Understanding CFDA-AM for Cell Vitality Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cellular and molecular biology, the accurate assessment of cell vitality is paramount for a wide range of applications, from fundamental research to drug discovery and development. Among the arsenal (B13267) of available techniques, fluorescent probes offer a sensitive, quantitative, and high-throughput approach to elucidating cellular health. This guide provides a comprehensive overview of 5-Carboxyfluorescein (B1664652) Diacetate, Acetoxymethyl Ester (CFDA-AM), a robust and versatile fluorescent probe for cell vitality studies. We will delve into its core mechanism of action, provide detailed experimental protocols for key applications, and present quantitative data to facilitate experimental design and interpretation.
Core Principle: Mechanism of this compound Action
This compound is a non-fluorescent, cell-permeant compound that serves as a substrate for intracellular esterases.[1] In viable cells, ubiquitous intracellular esterase enzymes cleave the acetoxymethyl (AM) and acetate (B1210297) groups from the this compound molecule.[1][2] This enzymatic conversion yields the highly fluorescent, membrane-impermeant molecule 5-carboxyfluorescein (CF).[2][3] The accumulation of CF within cells that possess both intact cell membranes and active metabolism results in a bright green fluorescence, which can be readily quantified using fluorescence microscopy, flow cytometry, or a microplate reader.[1][2] Dead or dying cells, which lack active esterases and/or have compromised membrane integrity, are unable to convert this compound to CF or retain the fluorescent product, and therefore do not exhibit significant fluorescence.[3]
Mechanism of this compound conversion in viable cells.
Quantitative Data for Experimental Design
The optimal conditions for this compound staining can vary depending on the cell type and experimental objectives. The following tables provide a summary of key quantitative parameters to guide the design of your cell vitality studies.
Table 1: this compound and CFDA-SE Properties
| Property | This compound | CFDA-SE |
| Molecular Weight | 532.45 g/mol | 557.46 g/mol [4] |
| Excitation (max) | ~492 nm[4] | ~492 nm[4] |
| Emission (max) | ~517 nm[4] | ~517 nm[4] |
| Solvent | DMSO[5] | DMSO[6] |
| Storage | -20°C, desiccated, protected from light[5][7] | -20°C, desiccated, protected from light[6] |
Table 2: Recommended Staining Parameters for this compound/SE
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-10 mM in DMSO[5][8] | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| Working Concentration | 0.5 - 25 µM[1][6] | Optimal concentration is cell-type dependent and should be determined empirically.[8] |
| Incubation Time | 5 - 60 minutes[6][9] | Longer incubation may increase signal but also background.[8] |
| Incubation Temperature | Room Temperature or 37°C[6][10] | 37°C may enhance enzymatic activity. |
| Cell Density | 1 x 10^6 cells/mL (suspension) | Adjust based on the assay format (e.g., 96-well plate vs. flow cytometry tube).[6] |
Experimental Protocols
Cytotoxicity Assay using this compound
This protocol provides a framework for assessing the cytotoxic effects of a compound on a target cell population.
Workflow for a this compound based cytotoxicity assay.
Materials:
-
Cells of interest
-
Culture medium
-
96-well clear-bottom black plates
-
Test compound(s)
-
This compound (in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorescence microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the cell type and duration of the experiment. Allow cells to adhere and reach a healthy, logarithmic growth phase.
-
Compound Treatment: Prepare serial dilutions of the test compound(s) in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include appropriate controls:
-
Negative Control (Vehicle Control): Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest concentration of the test compound.
-
Positive Control (Maximum Cytotoxicity): Cells treated with a known cytotoxic agent or lysed with a detergent like Triton X-100 at the end of the assay.
-
Untreated Control: Cells in culture medium only.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
This compound Staining:
-
Prepare a fresh working solution of this compound in a suitable buffer (e.g., PBS) at the optimal concentration for your cells (typically 1-10 µM).
-
Carefully remove the culture medium containing the test compounds.
-
Wash the cells gently with PBS.
-
Add the this compound working solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for carboxyfluorescein (Ex: ~492 nm, Em: ~517 nm).
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cytotoxicity for each concentration of the test compound using the following formula: % Cytotoxicity = 100 x (1 - [(Fluorescence of Test Sample - Fluorescence of Positive Control) / (Fluorescence of Negative Control - Fluorescence of Positive Control)])
-
Cell Proliferation Assay using CFDA-SE
CFDA-SE (Carboxyfluorescein diacetate succinimidyl ester) is a derivative of CFDA that is particularly useful for tracking cell proliferation.[11] Once inside the cell and cleaved by esterases to its fluorescent form (CFSE), the succinimidyl ester group covalently binds to intracellular proteins.[4][11] With each cell division, the fluorescence is approximately halved, allowing for the tracking of cell generations by flow cytometry.[4]
Workflow for a CFDA-SE based cell proliferation assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
CFDA-SE (in DMSO)
-
PBS or other suitable buffer
-
Flow cytometer
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest at a concentration of approximately 1 x 10^6 cells/mL in pre-warmed PBS or serum-free medium.
-
CFDA-SE Staining:
-
Prepare a fresh working solution of CFDA-SE at the optimal concentration (typically 0.5-5 µM).
-
Add the CFDA-SE working solution to the cell suspension.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Washing: Quench the staining reaction by adding an equal volume of cold complete culture medium. Centrifuge the cells and wash them twice with complete culture medium to remove any unbound dye.
-
Cell Culture: Resuspend the stained cells in complete culture medium and plate them under the desired experimental conditions (e.g., with or without mitogens or test compounds).
-
Time-Course Analysis: Harvest the cells at various time points (e.g., 0, 24, 48, 72 hours) to monitor proliferation.
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm bandpass, typical for FITC or GFP).
-
Analyze the data using appropriate software. The initial population (time 0) will show a single bright peak of fluorescence. As cells divide, subsequent peaks of decreasing fluorescence intensity will appear, each representing a successive generation.
-
-
Data Interpretation: The number of cells in each generation can be quantified by analyzing the histogram of fluorescence intensity. This allows for the calculation of various proliferation metrics, such as the proliferation index and the percentage of divided cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low esterase activity in cells.- Cell death.- Inactive this compound solution.- Incorrect filter settings. | - Use a positive control cell line with known high esterase activity.- Co-stain with a dead cell stain (e.g., Propidium Iodide) to assess viability.- Prepare fresh this compound working solution.- Verify excitation and emission wavelengths on the instrument.[12] |
| High Background Fluorescence | - Excess this compound not washed away.- Spontaneous hydrolysis of this compound in the medium.- Autofluorescence of cells or medium. | - Ensure thorough washing steps after staining.- Prepare this compound working solution immediately before use.- Include an unstained cell control to measure autofluorescence. |
| High Variability Between Replicates | - Uneven cell seeding.- Inconsistent staining or washing.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for consistent reagent addition.- Avoid using the outer wells of the plate or fill them with medium/PBS. |
Conclusion
This compound and its derivative CFDA-SE are powerful tools for the quantitative assessment of cell vitality and proliferation. Their reliance on fundamental cellular characteristics—enzymatic activity and membrane integrity—makes them broadly applicable across various cell types and research areas. By understanding the core principles of these probes and optimizing the experimental parameters as outlined in this guide, researchers, scientists, and drug development professionals can obtain reliable and reproducible data to advance their studies. The detailed protocols and quantitative data provided herein serve as a robust starting point for the successful implementation of this compound-based assays in the laboratory.
References
- 1. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. biotium.com [biotium.com]
- 8. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 9. Application of Alamar blue/5-carboxyfluorescein diacetate acetoxymethyl ester as a noninvasive cell viability assay in primary hepatocytes from rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
The Core Applications of CFDA-AM in Cell Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Carboxyfluorescein diacetate, acetoxymethyl ester (CFDA-AM), and its close analog, 5-(and-6)-Carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE), two powerful fluorescent probes with wide-ranging applications in cell biology research and drug development. We will delve into the core principles of these reagents, provide detailed experimental protocols, and present quantitative data to facilitate their effective implementation in the laboratory.
Core Principles: Mechanism of Action
This compound and CFDA-SE are non-fluorescent, cell-permeant compounds that become fluorescent upon entering viable cells. Their utility in cell biology stems from a two-stage intracellular activation process.
First, the hydrophobic diacetate and acetoxymethyl (AM) or succinimidyl ester (SE) groups render the molecules permeable to the cell membrane, allowing them to passively diffuse into the cytoplasm. Once inside a living cell, ubiquitous intracellular esterases cleave these groups. This enzymatic cleavage converts the non-fluorescent this compound or CFDA-SE into the highly fluorescent and polar molecule, carboxyfluorescein (CF).[1][2][3] The resulting fluorescent product is well-retained within cells that possess an intact plasma membrane, a key indicator of cell viability.[1][2][3] Dead or dying cells, which lack active esterases and have compromised membrane integrity, are unable to convert the dye to its fluorescent form or retain it, and thus do not exhibit a fluorescent signal.[1][2]
The key distinction between this compound and CFDA-SE lies in the succinimidyl ester group of the latter. This group allows CFDA-SE, after its conversion to CFSE by intracellular esterases, to covalently bind to intracellular proteins through reactions with amine groups.[4] This stable covalent linkage makes CFDA-SE an ideal probe for long-term cell tracking and for monitoring cell proliferation, as the dye is passed on to daughter cells upon division.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and CFDA-SE to aid in experimental design and data interpretation.
Table 1: Physicochemical and Spectroscopic Properties
| Property | 5-CFDA-AM | 5(6)-CFDA-SE |
| Molecular Weight | ~532.46 g/mol | ~557.46 g/mol [5] |
| Excitation Maximum (after hydrolysis) | ~492 nm | ~492 nm[5] |
| Emission Maximum (after hydrolysis) | ~517 nm | ~517 nm[5] |
| Solvent for Stock Solution | Anhydrous DMSO | Anhydrous DMSO[1] |
| Storage of Stock Solution | -20°C, desiccated, protected from light[6] | -20°C, desiccated, protected from light[1] |
Table 2: Typical Experimental Parameters
| Parameter | Cell Viability Assay (this compound) | Cell Proliferation Assay (CFDA-SE) |
| Typical Stock Concentration | 1-10 mM in DMSO | 1-10 mM in DMSO[1] |
| Typical Working Concentration | 1-10 µM | 0.5-10 µM (titration recommended)[1] |
| Incubation Time | 15-30 minutes at 37°C[7] | 5-20 minutes at room temperature or 37°C[1][5] |
| Incubation Buffer | PBS or serum-free media | PBS or HBSS with 0.1% BSA[1] |
| Analysis Method | Fluorescence Microscopy, Flow Cytometry, Microplate Reader | Flow Cytometry |
Key Applications and Experimental Protocols
Cell Viability and Cytotoxicity Assays
This compound is a widely used reagent for assessing cell viability and for determining the cytotoxic effects of compounds in drug discovery. The intensity of the green fluorescence emitted by the carboxyfluorescein product is directly proportional to the number of viable cells.
-
Cell Preparation:
-
For adherent cells, seed cells in a multi-well plate or on coverslips and culture until the desired confluency is reached.
-
For suspension cells, wash the cells and resuspend them in a suitable buffer like PBS.
-
-
Reagent Preparation:
-
Prepare a 1 to 5 mM stock solution of this compound in anhydrous DMSO.[7] This stock solution should be stored in aliquots at -20°C and protected from light.
-
On the day of the experiment, dilute the this compound stock solution to a working concentration of 1-10 µM in pre-warmed serum-free medium or PBS.[7] The optimal concentration should be determined empirically for each cell type.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[7]
-
-
Washing:
-
After incubation, gently wash the cells twice with pre-warmed PBS to remove any excess, unhydrolyzed dye.[7]
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~490 nm, Emission: ~520 nm).
-
Live cells will appear bright green, while dead cells will not be fluorescent.
-
Cell Proliferation Assays
CFDA-SE is the reagent of choice for monitoring cell proliferation. As cells divide, the fluorescent CFSE is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This allows for the tracking of multiple generations of cells by flow cytometry.
-
Cell Preparation:
-
Harvest and wash the cells, then resuspend them in PBS or HBSS containing 0.1% BSA at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.[8]
-
-
Reagent Preparation:
-
Prepare a 1 to 10 mM stock solution of CFDA-SE in anhydrous DMSO.[1] Store in single-use aliquots at -20°C.
-
Dilute the stock solution to a working concentration of 0.5-10 µM in PBS or HBSS with 0.1% BSA.[1] It is crucial to titrate the concentration to find the lowest level that provides a bright signal with minimal toxicity.
-
-
Staining:
-
Washing and Quenching:
-
Immediately after incubation, add 5-10 volumes of cold complete culture medium (containing serum) to the cell suspension to quench the unbound dye.
-
Centrifuge the cells and wash them two to three times with complete culture medium.[1]
-
-
Cell Culture:
-
Resuspend the stained cells in complete culture medium and plate them under the desired experimental conditions to allow for proliferation.
-
-
Flow Cytometry Analysis:
-
At various time points, harvest the cells and analyze them using a flow cytometer with a 488 nm excitation laser and a standard FITC emission filter (~530/30 nm).
-
The resulting histogram will show distinct peaks of decreasing fluorescence intensity, with each peak representing a successive cell generation.
-
Applications in Drug Development and High-Throughput Screening
This compound-based viability assays are readily adaptable for high-throughput screening (HTS) to assess the cytotoxic effects of large compound libraries. The assay can be performed in a multi-well plate format with fluorescence detection using a microplate reader.
-
Cell Seeding: Seed cells in 96- or 384-well black, clear-bottom microplates at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Add the library compounds at various concentrations to the wells and incubate for the desired exposure time. Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity).
-
Staining:
-
Prepare a this compound working solution.
-
Remove the compound-containing medium and add the this compound solution to each well.
-
Incubate as previously described (15-30 minutes at 37°C).
-
-
Fluorescence Reading:
-
After incubation, measure the fluorescence intensity in each well using a microplate reader with appropriate filters (Ex: ~485 nm, Em: ~520 nm).
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each compound concentration relative to the vehicle control.
-
Generate dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for cytotoxic compounds.
-
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical Properties of 5-CFDA-AM
For researchers, scientists, and drug development professionals, 5-Carboxyfluorescein diacetate acetoxymethyl ester (5-CFDA-AM) is a powerful tool for assessing cell viability and enzymatic activity. This technical guide provides a comprehensive overview of its chemical properties, experimental applications, and the underlying biochemical principles of its function.
Core Chemical and Physical Properties
5-CFDA-AM is a non-fluorescent, cell-permeant compound that becomes fluorescent upon intracellular enzymatic activity. Its utility as a viability probe stems from its chemical structure and the subsequent modifications it undergoes within living cells. The acetoxymethyl (AM) ester and diacetate moieties render the molecule hydrophobic, allowing it to passively diffuse across intact plasma membranes.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₂₀O₁₁ | [1] |
| Molecular Weight | 532.45 g/mol | [1] |
| Appearance | Off-white to yellow solid | [2] |
| Solubility | Soluble in DMSO (up to 125 mg/mL) and ethanol (B145695) (up to 10 mM) | [3][4] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. | [4] |
Fluorescent Properties of the Hydrolyzed Product (5-Carboxyfluorescein)
Once inside a viable cell, intracellular esterases cleave the AM ester and diacetate groups from 5-CFDA-AM, yielding the highly fluorescent molecule 5-carboxyfluorescein.[5][6] This product is more polar and negatively charged, leading to its retention within cells that have intact membranes.[4][7]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~495 nm | [8] |
| Emission Maximum (λem) | ~515 nm | [8] |
| Quantum Yield (Φ) | 0.93 | [9] |
| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | [10] |
| Color of Fluorescence | Green | [5] |
Mechanism of Action: Intracellular Activation
The functionality of 5-CFDA-AM as a viability probe is contingent on two key cellular processes: enzymatic activity and membrane integrity.[5][11] The following diagram illustrates the intracellular signaling pathway leading to fluorescence.
In dead or dying cells with compromised membranes, two scenarios prevent the accumulation of green fluorescence: the lack of active intracellular esterases to hydrolyze 5-CFDA-AM and the inability to retain the fluorescent product if any is formed.[12]
Experimental Protocols
The following are detailed methodologies for common applications of 5-CFDA-AM in cell-based assays.
Preparation of 5-CFDA-AM Stock Solution
-
Reconstitution: Prepare a stock solution of 5-CFDA-AM in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-10 mM.[13] For example, to make a 10 mM stock solution, dissolve 1 mg of 5-CFDA-AM in 187.8 µL of DMSO.[6]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[4]
Cell Viability Assay using Fluorescence Microscopy
This protocol outlines the steps for staining both adherent and suspension cells to assess viability.
-
Cell Preparation:
-
Suspension Cells: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant. Wash the cells twice with phosphate-buffered saline (PBS), centrifuging after each wash.[12]
-
Adherent Cells: Remove the culture medium and wash the cells with PBS. Add trypsin to detach the cells and create a single-cell suspension.[12]
-
-
Staining:
-
Prepare a working solution of 5-CFDA-AM by diluting the stock solution in a serum-free culture medium or PBS to a final concentration of 1-10 µM.[12]
-
Resuspend the prepared cells in the 5-CFDA-AM working solution.
-
Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[12][14]
-
-
Washing:
-
Imaging:
-
Resuspend the final cell pellet in a serum-free culture medium or PBS.
-
Mount the cells on a microscope slide and observe using a fluorescence microscope equipped with a filter set appropriate for fluorescein (B123965) (e.g., excitation at ~490 nm and emission at ~520 nm). Live cells will exhibit bright green fluorescence, while dead cells will show little to no fluorescence.
-
Quantitative Analysis of Cell Viability using Flow Cytometry
This workflow provides a method for quantifying the percentage of viable cells in a population.
Concluding Remarks
5-CFDA-AM remains an invaluable reagent in cell biology and drug discovery. Its robust chemical properties and straightforward application make it a reliable indicator of cell health. By understanding the principles of its intracellular activation and adhering to optimized experimental protocols, researchers can effectively harness the capabilities of this fluorescent probe for a wide range of scientific inquiries.
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Extracellular and Intracellular Esterase Processing of SCFA-Hexosamine Analogs: Implications for Metabolic Glycongineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-CFDA, AM [5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester] | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. A Possible Flow Cytometry-Based Viability and Vitality Assessment Protocol for Pathogenic Vibrio cholerae O1 and O139 Postexposure to Simulated Gastric Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 10. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. med.virginia.edu [med.virginia.edu]
An In-Depth Technical Guide on the Intracellular Retention of Carboxyfluorescein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms governing the retention of carboxyfluorescein within live cells, a critical aspect for its application in cell-based assays. We will delve into the chemical and biological principles, present quantitative data on retention, detail experimental protocols, and illustrate the key pathways involved.
Core Principles of Carboxyfluorescein Retention
The retention of carboxyfluorescein in live cells is primarily governed by a two-step process involving passive diffusion and enzymatic conversion, which transforms a membrane-permeant precursor into a membrane-impermeant fluorescent molecule.
1.1. The Precursor: Carboxyfluorescein Diacetate (CFDA)
Carboxyfluorescein itself, in its free form, is a polar molecule with multiple ionizable groups. This polarity restricts its ability to passively diffuse across the lipid bilayer of the cell membrane. To overcome this, a non-polar, cell-permeant precursor, 5(6)-Carboxyfluorescein diacetate (CFDA) , is used. The acetate (B1210297) groups esterified to the fluorescein (B123965) core render the molecule sufficiently hydrophobic to readily cross the cell membrane and enter the cytoplasm.
1.2. Intracellular Conversion by Esterases
Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups from the CFDA molecule. This enzymatic hydrolysis reaction yields the highly fluorescent and polar molecule, 5(6)-carboxyfluorescein .
1.3. The Trapped Fluorophore: Carboxyfluorescein
The removal of the acetate groups exposes the carboxyl and hydroxyl groups of the fluorescein core. At physiological pH, these groups are ionized, resulting in a net negative charge. This charge, coupled with the increased polarity of the molecule, dramatically reduces its membrane permeability, effectively trapping the carboxyfluorescein inside the cell. The integrity of the cell membrane is therefore crucial for its retention.
1.4. Covalent Labeling with CFDA-SE
A commonly used variant, carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), incorporates an additional succinimidyl ester group. Following the enzymatic removal of the acetate groups to form carboxyfluorescein succinimidyl ester (CFSE), the succinimidyl ester group reacts with primary amines on intracellular proteins, forming stable covalent amide bonds. This covalent linkage provides an even more robust and long-term retention of the fluorophore within the cell, making it an excellent tool for tracking cell division, as the dye is distributed equally between daughter cells.
Quantitative Analysis of Carboxyfluorescein Retention
| Cell Type | Compound | Retention Characteristic | Method | Reference |
| Rat Astrocytes | Fluorescein | Efflux rate constant (control): ~0.015 min⁻¹ | Flow Cytometry | [1] |
| Human Lymphocytes | CFSE | Detectable for up to 8 cell divisions | Flow Cytometry | [2][3] |
| Various Bacterial Strains | CFDA | Leakage observed in Gram-negative bacteria like E. coli | Flow Cytometry | [4] |
| Liposomes (POPC) | Carboxyfluorescein | ~50% leakage at a peptide/lipid molar ratio of ~0.02 after 5 minutes (induced by Maculatin) | Fluorescence Spectroscopy | [5] |
| Liposomes (DOPC) | 5(6)-Carboxyfluorescein | ~42% leakage induced by 23 mg/L PHMG | Fluorescence Spectroscopy | [6] |
Note: Retention is highly dependent on cell health, membrane integrity, and the activity of efflux pumps. The data presented should be considered as a guide, and retention characteristics should be determined empirically for the specific cell type and experimental conditions being used.
Factors Influencing Carboxyfluorescein Retention and Efflux
Several factors can influence the duration of carboxyfluorescein retention within live cells.
3.1. Cell Membrane Integrity
A healthy and intact cell membrane is the primary barrier preventing the leakage of polar carboxyfluorescein. Any compromise to membrane integrity, whether through chemical treatment, physical stress, or apoptosis, will lead to a rapid loss of the dye.
3.2. Active Efflux by ABC Transporters
ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that actively transport a wide variety of substrates across cellular membranes. Several members of the Multidrug Resistance Protein (MRP) subfamily, which are part of the ABC transporter family, have been shown to actively efflux carboxyfluorescein and its derivatives from cells.
-
MRP1 (ABCC1): Studies have demonstrated that fluorescein is a substrate for MRP1. In cells overexpressing MRP1, the accumulation of fluorescein is significantly lower, and this can be reversed by MRP1 inhibitors.
-
MRP2 (ABCC2): 5(6)-carboxy-2',7'-dichlorofluorescein (B54719) (CDCF), a derivative of carboxyfluorescein, has been identified as an ideal substrate for MRP2. This transporter is particularly important in the liver for biliary excretion.
The expression and activity of these efflux pumps can vary significantly between different cell types and can be modulated by various stimuli, including drug treatment.
Experimental Protocols
4.1. Protocol for Labeling Live Cells with Carboxyfluorescein Diacetate (CFDA)
This protocol provides a general guideline for labeling live cells with CFDA. Optimal concentrations and incubation times should be determined empirically for each cell type.
Materials:
-
5(6)-Carboxyfluorescein diacetate (CFDA)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable physiological buffer
-
Cell culture medium
-
Cell suspension of the desired cell type
Procedure:
-
Prepare a CFDA Stock Solution: Dissolve CFDA in anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare a Working Solution: Immediately before use, dilute the CFDA stock solution in PBS or another appropriate buffer to the desired final working concentration (typically in the range of 1-25 µM).
-
Cell Preparation: Harvest and wash the cells, then resuspend them in PBS or serum-free medium at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
Labeling: Add the CFDA working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: After incubation, quench the labeling reaction by adding 4-5 volumes of cold complete cell culture medium. Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Final Wash: Wash the cells at least two more times with complete culture medium to ensure the removal of any extracellular dye.
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
4.2. Protocol for Measuring Carboxyfluorescein Retention/Efflux by Flow Cytometry
This protocol allows for the quantitative measurement of carboxyfluorescein retention over time.
Materials:
-
CFDA-labeled cells (prepared as in Protocol 4.1)
-
Complete cell culture medium
-
Flow cytometer
-
(Optional) Inhibitor of ABC transporters (e.g., MK-571 for MRPs)
Procedure:
-
Initial Measurement (Time 0): Immediately after the final wash of the labeling procedure, take an aliquot of the cell suspension and analyze it on a flow cytometer to determine the initial mean fluorescence intensity (MFI).
-
Time-Course Incubation: Incubate the remaining labeled cells at 37°C in a CO₂ incubator.
-
Subsequent Measurements: At various time points (e.g., 1, 2, 4, 6, 12, 24 hours), take aliquots of the cell suspension and analyze them on the flow cytometer to measure the MFI.
-
(Optional) Efflux Inhibition: To investigate the role of active transport, a parallel experiment can be performed where a known inhibitor of ABC transporters is added to the cell culture medium after labeling. The retention of carboxyfluorescein in the presence and absence of the inhibitor can then be compared.
-
Data Analysis:
-
Plot the MFI as a function of time.
-
Calculate the percentage of fluorescence retained at each time point relative to the initial MFI at Time 0.
-
The half-life of retention (t₁/₂) can be determined from the resulting decay curve.
-
Visualizing the Mechanism of Carboxyfluorescein Retention
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in carboxyfluorescein retention and efflux.
Caption: Mechanism of carboxyfluorescein uptake, conversion, and retention in a live cell.
Caption: Experimental workflow for measuring carboxyfluorescein retention in live cells.
Conclusion
The retention of carboxyfluorescein in live cells is a dynamic process orchestrated by the interplay of passive diffusion, enzymatic activity, and active transport. The conversion of the non-polar precursor, CFDA, into the polar, fluorescent carboxyfluorescein by intracellular esterases is the cornerstone of its intracellular entrapment. However, the activity of ABC transporters, particularly MRP family members, can significantly impact the long-term retention of the dye. A thorough understanding of these mechanisms is paramount for the accurate application and interpretation of data from cell-based assays utilizing carboxyfluorescein and its derivatives. Researchers should empirically determine the retention kinetics in their specific experimental system to ensure the reliability of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CFDA-AM in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein diacetate acetoxymethyl ester (CFDA-AM) and its close relative, Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), are powerful fluorescent probes for assessing cellular functions using flow cytometry. While often discussed together, they serve distinct primary purposes. This compound is an excellent indicator of cell viability and metabolic activity, whereas CFDA-SE is the gold standard for tracking cell proliferation. This document provides detailed application notes and protocols for the use of these reagents in flow cytometry.
Section 1: Cell Viability Analysis using this compound
Application Note: Principle of this compound for Viability Staining
This compound is a non-fluorescent, cell-permeant compound. Once it crosses the membrane of a live cell, intracellular esterases cleave the acetoxymethyl (AM) and diacetate groups, converting it into the highly fluorescent carboxyfluorescein.[1][2] This fluorescent product is membrane-impermeant and is therefore retained within cells that have an intact plasma membrane.[1] Dead or dying cells with compromised membranes and diminished esterase activity cannot efficiently convert or retain the dye, resulting in significantly lower fluorescence.[1] This principle allows for the clear distinction between live and dead cell populations in a flow cytometry experiment. For a more robust analysis, this compound is often used in conjunction with a membrane-impermeant DNA dye, such as Propidium Iodide (PI), which stains dead cells red.
Signaling Pathway: Mechanism of this compound in Live and Dead Cells
References
Application Notes and Protocols for CFDA-AM Staining in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 5-Carboxyfluorescein (B1664652) Diacetate, Acetoxymethyl Ester (CFDA-AM) for staining mammalian cells. This powerful tool is primarily utilized for assessing cell viability and tracking cell proliferation.
Principle of this compound Staining
This compound is a non-fluorescent, cell-permeable compound. Once it crosses the membrane of a viable cell, it is hydrolyzed by intracellular esterases, enzymes that are active in metabolically active cells. This enzymatic cleavage removes the acetoxymethyl (AM) ester groups, converting this compound into the highly fluorescent compound 5-carboxyfluorescein (5-CF).[1][2] This fluorescent product is retained within the cell due to its negative charge, allowing for the identification and quantification of live cells using methods such as fluorescence microscopy and flow cytometry.[1] Dead or dying cells, which have compromised membrane integrity and low esterase activity, are unable to convert this compound to 5-CF and therefore do not fluoresce.[2]
In the context of cell proliferation assays, the succinimidyl ester group of the cleaved molecule (now often referred to as CFSE) covalently binds to intracellular proteins.[3][4] As cells divide, the fluorescent dye is distributed equally between the two daughter cells, leading to a successive halving of fluorescence intensity with each cell division.[3][4] This allows for the tracking of multiple generations of cell proliferation.[3][4]
Key Applications:
-
Cell Viability Assays: Quantifying the number of live cells in a population.
-
Cell Proliferation Studies: Tracking cell division and assessing generational progression.
-
Cytotoxicity Assays: Evaluating the effect of compounds or treatments on cell health.
-
In Vivo Cell Tracking: Monitoring the fate of cells after transplantation.[5]
Experimental Protocols
I. Reagent Preparation
1. This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound by dissolving it in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-5 mM.[6]
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and prevent moisture contamination.
-
Store the aliquots at -20°C, protected from light and moisture. Hydrolysis of this compound can occur in the presence of water, reducing its effectiveness.[5]
2. This compound Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final working concentration (typically 0.5-10 µM) in a serum-free medium or a buffered salt solution like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).[5][6]
-
The optimal concentration is cell-type dependent and should be determined empirically through titration.[5]
II. Staining Protocol for Suspension Cells
-
Harvest cells and wash them once with serum-free medium or PBS.
-
Resuspend the cell pellet in pre-warmed (37°C) serum-free medium or PBS at a concentration of 1 x 10^6 cells/mL.[5]
-
Add an equal volume of the 2X this compound working solution to the cell suspension to achieve the final desired concentration.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.[6] The optimal incubation time may vary depending on the cell type.
-
Stop the staining reaction by adding 4-5 volumes of complete culture medium (containing at least 10% fetal bovine serum) and incubate for an additional 5 minutes. The proteins in the serum will quench any unreacted dye.
-
Centrifuge the cells at a low speed (e.g., 200-400 x g) for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Wash the cells two more times with complete culture medium to ensure the removal of any residual unbound dye.[5]
-
After the final wash, resuspend the cells in the appropriate medium for your downstream application (e.g., cell culture for proliferation studies or a buffer for immediate analysis by flow cytometry).
III. Staining Protocol for Adherent Cells
-
Grow adherent cells on coverslips or in culture plates to the desired confluency.
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed (37°C) serum-free medium or PBS.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes at 37°C, protected from light.[6]
-
Remove the staining solution.
-
Wash the cells three times with pre-warmed complete culture medium.
-
The cells are now ready for analysis by fluorescence microscopy or can be harvested for flow cytometry analysis.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 1 - 5 mM in DMSO | Store at -20°C in single-use aliquots.[6] |
| This compound Working Concentration | 0.5 - 10 µM | Optimal concentration is cell-type dependent and should be determined by titration.[5][6] For in vitro experiments, 0.5-2 µM is often sufficient, while in vivo tracking may require 2-5 µM.[5] |
| Cell Concentration for Staining | 1 x 10^6 - 5 x 10^7 cells/mL | Higher concentrations are often used for in vivo applications.[5] |
| Incubation Time | 5 - 30 minutes | Titrate to find the minimal effective time to reduce potential toxicity.[5][6] |
| Incubation Temperature | 37°C |
Table 2: Troubleshooting Common Issues in this compound Staining
| Issue | Possible Cause | Suggested Solution |
| Weak or No Fluorescence Signal | - Inactive this compound due to hydrolysis. - Insufficient dye concentration. - Low esterase activity in cells. - Incorrect filter settings on the microscope or flow cytometer. | - Use a fresh aliquot of this compound stock solution.[5] - Titrate the this compound concentration to determine the optimal level for your cell type. - Ensure cells are healthy and metabolically active. - Use appropriate filters for fluorescein (B123965) (Excitation max: ~492 nm, Emission max: ~517 nm).[7] |
| High Background Fluorescence | - Incomplete removal of unbound dye. - Presence of serum in the staining buffer. | - Perform the recommended number of washes with complete medium after staining.[5] - Always use serum-free medium or PBS for the staining step. |
| High Cell Death/Toxicity | - this compound concentration is too high. - Prolonged incubation time. | - Perform a titration to find the lowest effective concentration of this compound.[5] - Optimize the incubation time to the shortest duration that provides adequate staining.[5] |
| Variability Between Samples | - Inconsistent cell numbers. - Inconsistent staining times or temperatures. | - Ensure accurate cell counting and consistent cell density for each sample. - Standardize all incubation steps. |
Visualizations
Caption: Mechanism of this compound conversion to fluorescent 5-CF in viable mammalian cells.
Caption: Experimental workflow for this compound staining of mammalian cells.
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. Microscopy Imaging & Cytometry Core | The University of Vermont [uvm.edu]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 7. bio-rad.com [bio-rad.com]
Application Notes: cFDA-AM Staining for Yeast Vitality Assessment
Introduction
The determination of yeast viability and vitality is critical in various fields, including brewing, baking, biofuel production, and biomedical research. While viability distinguishes between live and dead cells, typically based on membrane integrity, vitality provides a measure of the metabolic health and enzymatic activity of the cells.[1] The 5-Carboxyfluorescein (B1664652) diacetate, acetoxymethyl ester (cFDA-AM) assay is a widely used method for assessing yeast vitality. This fluorescent staining technique relies on the enzymatic activity within metabolically active cells to generate a fluorescent signal, offering a more nuanced view of a yeast culture's potential performance than simple live/dead counts.[1][2][3]
Principle of the Assay
The this compound assay is based on the following principles:
-
Cellular Uptake: this compound is a non-fluorescent, cell-permeant compound that can passively diffuse across the plasma membrane of yeast cells.[4][5]
-
Enzymatic Conversion: Inside viable cells, ubiquitous intracellular esterase enzymes cleave the acetoxymethyl (AM) and diacetate groups from the this compound molecule.[1][5]
-
Fluorescence and Retention: This enzymatic hydrolysis yields 5-carboxyfluorescein (cF), a highly fluorescent compound that is membrane-impermeant and is therefore retained within cells that have intact membranes. The intensity of the green fluorescence is directly proportional to the esterase activity and is thus an indicator of the cell's metabolic state.[1]
-
Dual Staining for Viability: For a comprehensive analysis, this compound is frequently used in conjunction with a counterstain for dead cells, such as Propidium Iodide (PI). PI is a nucleic acid stain that cannot penetrate the intact membranes of live cells. It only enters cells with compromised membranes, where it intercalates with DNA to emit a strong red fluorescence.[4][6] This dual-staining approach allows for the simultaneous differentiation of three populations:
-
Vital (Live): Green fluorescent cells (cFDA positive, PI negative).
-
Dead: Red fluorescent cells (cFDA negative, PI positive).
-
Damaged/Moribund: Cells that may show intermediate or double staining.
-
Factors Influencing this compound Staining
Several experimental parameters can influence the outcome of the this compound assay and must be carefully controlled for reproducible results:
-
Incubation Time: The duration of incubation with the dye is critical. Insufficient time may result in incomplete hydrolysis and weak fluorescence, while prolonged incubation could lead to dye efflux or potential cytotoxicity.
-
Incubation Temperature: Esterase activity is temperature-dependent. Assays are commonly performed at room temperature, but specific applications might require optimization.[6]
-
Dye Concentration: The optimal concentration of this compound should be determined empirically for the specific yeast species and experimental conditions.
-
Intracellular pH: The activity of esterases is influenced by the intracellular pH of the yeast cells.[1][7]
-
Cellular Efflux: Some yeast strains may actively pump the fluorescent product out of the cell, which can affect the fluorescence intensity.[1]
Below is a diagram illustrating the mechanism of this compound and Propidium Iodide within a yeast cell.
Caption: Mechanism of this compound and PI in live vs. dead yeast cells.
Experimental Protocols
This section provides a detailed protocol for determining yeast vitality using this compound and Propidium Iodide staining, followed by analysis.
Materials and Reagents
-
This compound stock solution (e.g., 1-10 mM in anhydrous DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Yeast cell culture
-
Yeast Dilution Buffer or Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Flow cytometer or fluorescence microscope with appropriate filters (FITC/PE channels)
Protocol: Yeast Staining with this compound and PI
-
Yeast Cell Preparation:
-
Harvest yeast cells from culture by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet once with yeast dilution buffer or PBS.
-
Resuspend the pellet in the same buffer to a final concentration of approximately 1 x 10⁶ to 1 x 10⁷ cells/mL. It is important to have a single-cell suspension.
-
-
Staining Solution Preparation:
-
Prepare a fresh working solution of this compound and PI in the dilution buffer. The final concentration will need to be optimized, but a starting point is 2-10 µM for this compound and 5-10 µg/mL for PI.
-
Note: this compound is sensitive to moisture. Ensure DMSO is anhydrous and keep the stock solution well-sealed and stored at -20°C.
-
-
Staining Procedure:
-
Combine the yeast cell suspension with the staining solution. For example, mix 18 µL of yeast cell sample with 1 µL of FDA and 1 µL of PI working solutions.[6]
-
Vortex the mixture gently to ensure uniform staining.
-
-
Incubation:
-
Analysis:
-
Analyze the samples immediately after incubation using a flow cytometer or fluorescence microscope.
-
Flow Cytometry: Use a 488 nm laser for excitation.[5] Collect green fluorescence from cF in the FITC channel (e.g., 530/30 nm filter) and red fluorescence from PI in the PE channel (e.g., 575/26 nm filter).[5]
-
Fluorescence Microscopy: Use standard FITC and Texas Red/Rhodamine filter sets to visualize green (live) and red (dead) cells, respectively.
-
The experimental workflow is summarized in the diagram below.
Caption: General experimental workflow for yeast vitality analysis.
Data Presentation: Incubation Time Comparison
The optimal incubation time for this compound staining can vary depending on the yeast strain, metabolic state, and specific protocol. The table below summarizes incubation times cited in various protocols and studies.
| Incubation Time | Temperature | Yeast Species | Assay Type | Analysis Method | Reference |
| 15 minutes | Room Temperature | Not Specified | Viability (FDA/PI) | Automated Cell Counter | [6] |
| 45 minutes | Not Specified | Not Specified | Vitality (this compound) | Cellometer X2 | [8] |
| 25 minutes | 40°C | Saccharomyces cerevisiae | Enzyme Kinetics | Spectrofluorometer | [9] |
| 5-10 minutes | 37°C | Saccharomyces cerevisiae | Spheroplasting (Zymolyase) | Microscopy | [10] |
| 60 minutes | Not Specified | Saccharomyces cerevisiae | Cell Cycle (PI) | Cellometer X2 | [8] |
| 20 minutes | Not Specified | Platelets (Calcein AM) | Vitality/Viability | Cellometer X2 | [8] |
Note: Some references describe related procedures (e.g., different dyes or steps like spheroplasting) which provide context for typical biological incubation times.
The this compound assay is a powerful tool for assessing the metabolic activity and vitality of yeast populations. A typical incubation time for this assay is between 15 and 45 minutes at room temperature. However, for optimal and reproducible results, it is highly recommended that researchers, scientists, and drug development professionals empirically determine the ideal incubation time, dye concentration, and other parameters for their specific yeast strain and experimental conditions. By carefully controlling these variables, the this compound assay can provide valuable insights into the physiological state of yeast cultures.
References
- 1. wyeastlab.com [wyeastlab.com]
- 2. revvity.com [revvity.com]
- 3. revvity.com [revvity.com]
- 4. Yeast Viability and Vitality Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Live or Dead™ Yeast this compound/Propidium Iodide Vitality Kit | AAT Bioquest [aatbio.com]
- 6. Yeast Assay Protocol | Technical Note 185 [denovix.com]
- 7. mdpi.com [mdpi.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. Checkpoints Studies Using the Budding Yeast Saccharomyces cerevisiae: Analysis of changes in protein level and subcellular localization during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CFDA-AM Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-Carboxyfluorescein diacetate, acetoxymethyl ester (CFDA-AM) cytotoxicity assay is a fluorescence-based method used to determine cell viability and quantify the cytotoxic effects of compounds. This assay relies on the enzymatic activity of viable cells and the integrity of their plasma membrane. This compound is a non-fluorescent, cell-permeant compound that passively diffuses into cells. Inside live cells, ubiquitous intracellular esterases cleave the diacetate and acetoxymethyl ester groups, converting this compound into the highly fluorescent molecule 5-Carboxyfluorescein (CF).[1][2][3] CF is a polar molecule that is retained within cells that possess an intact plasma membrane, thus serving as a marker for viable cells.[1][2] In contrast, cells with compromised membrane integrity or diminished esterase activity, characteristic of necrotic or apoptotic cells, do not efficiently retain CF and consequently exhibit low to no fluorescence. The fluorescence intensity is therefore directly proportional to the number of viable cells in the sample.[2]
Principle of the Assay
The fundamental principle of the this compound cytotoxicity assay is the enzymatic conversion of a non-fluorescent substrate into a fluorescent product within living cells. This process is contingent on two key cellular characteristics:
-
Esterase Activity: Healthy, metabolically active cells contain non-specific intracellular esterases. These enzymes are essential for the hydrolysis of this compound.[1][2]
-
Membrane Integrity: The resulting fluorescent product, carboxyfluorescein, is only retained within cells that have an intact plasma membrane.[1][2]
Therefore, a loss of fluorescence signal in a cell population treated with a test compound indicates a decrease in cell viability, or cytotoxicity.
Experimental Protocols
Materials
-
5-Carboxyfluorescein diacetate, acetoxymethyl ester (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium, serum-free
-
Black, clear-bottom 96-well microplates
-
Test compound(s)
-
Positive control (e.g., a known cytotoxic agent like digitonin (B1670571) or staurosporine)
-
Negative control (vehicle, e.g., DMSO at the same concentration as in the test compound wells)
-
Adherent or suspension cells
-
Fluorescence microplate reader with excitation/emission filters for ~490 nm/~525 nm
-
CO2 incubator (37°C, 5% CO2)
-
Orbital shaker
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Dissolve the appropriate mass of this compound in anhydrous DMSO to achieve a 10 mM stock solution. For example, dissolve 1 mg of this compound (MW ~532.46 g/mol ) in approximately 187.8 µL of DMSO.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
This compound Working Solution (e.g., 20 µM):
-
Immediately before use, dilute the 10 mM this compound stock solution in serum-free cell culture medium or PBS to the desired final working concentration. A typical starting concentration is between 1 µM and 25 µM. This should be optimized for the specific cell type being used.
-
For a 20 µM working solution, dilute the 10 mM stock solution 1:500 in serum-free medium.
-
Assay Protocol for Adherent Cells
-
Cell Seeding:
-
Seed adherent cells into a black, clear-bottom 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the culture medium from the wells and add 100 µL of the diluted test compound to the respective wells.
-
Include wells for the negative control (vehicle only) and positive control (known cytotoxic agent). Also, include wells with medium only for a background fluorescence reading.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
This compound Staining:
-
After the treatment period, carefully aspirate the medium containing the test compounds.
-
Wash the cells gently with 100 µL of PBS.
-
Add 100 µL of the this compound working solution to each well, including control wells.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 525 nm.
-
Assay Protocol for Suspension Cells
-
Cell Seeding and Compound Treatment:
-
Seed suspension cells into a 96-well plate at an optimal density (e.g., 2 x 10^4 to 1 x 10^5 cells/well) in 50 µL of complete culture medium.
-
Add 50 µL of the serially diluted test compound to the wells.
-
Include appropriate controls as described for adherent cells.
-
Incubate for the desired exposure time.
-
-
This compound Staining:
-
Add a pre-determined volume of a more concentrated this compound working solution to each well to achieve the final desired staining concentration.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity as described for adherent cells. It is recommended to use a top-reading fluorometer for suspension cells.
-
Data Presentation and Analysis
Data Analysis
The percentage of cytotoxicity can be calculated using the following formula:
% Cytotoxicity = [1 - (Fluorescence of Treated Cells - Fluorescence of Blank) / (Fluorescence of Untreated Cells - Fluorescence of Blank)] x 100
Where:
-
Fluorescence of Treated Cells: The fluorescence intensity of the cells treated with the test compound.
-
Fluorescence of Untreated Cells: The fluorescence intensity of the cells treated with the vehicle control (negative control).
-
Fluorescence of Blank: The fluorescence intensity of the wells containing medium and this compound but no cells (background).
Alternatively, cell viability can be expressed as:
% Cell Viability = [(Fluorescence of Treated Cells - Fluorescence of Blank) / (Fluorescence of Untreated Cells - Fluorescence of Blank)] x 100
Data Summary Tables
Quantitative data should be summarized in a clear and structured format.
Table 1: Raw Fluorescence Data
| Compound Concentration | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Mean RFU | Std. Dev. |
| Blank (No Cells) | 150 | 155 | 148 | 151 | 3.6 |
| Untreated Control | 15,000 | 15,250 | 14,980 | 15,077 | 148.7 |
| Compound X (1 µM) | 12,500 | 12,650 | 12,450 | 12,533 | 104.1 |
| Compound X (10 µM) | 8,000 | 8,150 | 7,950 | 8,033 | 104.1 |
| Compound X (100 µM) | 2,500 | 2,600 | 2,450 | 2,517 | 76.4 |
| Positive Control | 500 | 520 | 490 | 503 | 15.3 |
Table 2: Calculated Cytotoxicity and Viability
| Compound Concentration | Mean Corrected RFU | % Cell Viability | % Cytotoxicity |
| Untreated Control | 14,926 | 100.0% | 0.0% |
| Compound X (1 µM) | 12,382 | 83.0% | 17.0% |
| Compound X (10 µM) | 7,882 | 52.8% | 47.2% |
| Compound X (100 µM) | 2,366 | 15.8% | 84.2% |
| Positive Control | 352 | 2.4% | 97.6% |
Visualizations
Signaling Pathway and Chemical Transformation
The following diagram illustrates the conversion of this compound to carboxyfluorescein within a viable cell.
Caption: Conversion of this compound in viable vs. non-viable cells.
Experimental Workflow
The following diagram outlines the major steps of the this compound cytotoxicity assay.
Caption: Experimental workflow for the this compound cytotoxicity assay.
References
Application Notes and Protocols for Bacterial Viability Testing Using CFDA-AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate assessment of bacterial viability is crucial in various fields, including microbiology, environmental science, and drug development. 5-Carboxyfluorescein (B1664652) diacetate acetoxymethyl ester (CFDA-AM) is a reliable fluorescent probe for determining bacterial viability based on enzymatic activity. This non-fluorescent, cell-permeant compound diffuses across the bacterial cell membrane. In viable cells, intracellular esterases cleave the acetoxymethyl and diacetate groups, converting this compound into the highly fluorescent 5-carboxyfluorescein (5-CF).[1][2] The negatively charged 5-CF is retained within cells that have an intact membrane, allowing for the identification and quantification of live bacteria.[1][2] This method provides a rapid and sensitive measure of metabolic activity, a key indicator of cell viability.[3]
These application notes provide detailed protocols for using this compound for bacterial viability testing with both fluorescence microscopy and flow cytometry.
Mechanism of Action
The functionality of this compound as a viability probe relies on two key cellular characteristics: enzymatic activity and membrane integrity.
Caption: Mechanism of this compound in viable and non-viable bacterial cells.
Data Presentation
The following tables summarize key quantitative data for the application of this compound in bacterial viability assays.
Table 1: Recommended Staining Parameters for this compound
| Parameter | Flow Cytometry | Fluorescence Microscopy | Reference |
| Bacterial Concentration | 10⁶ cells/mL | 10⁸ - 10⁹ cells/mL | [4][5][6] |
| This compound Solution Volume (per 1 mL cell suspension) | 5 µL | 15 µL | [4][5] |
| Incubation Temperature | 37°C | 37°C | [4][5][6] |
| Incubation Time | 5 minutes (can be increased if staining is insufficient) | 5 minutes (can be increased if staining is insufficient) | [4][5][6] |
Table 2: Comparison of Live/Dead Staining Ratios with Different Fluorescent Dyes
A study on initial oral biofilm provided a comparison of different dual-staining methods for bacterial viability. The percentages of viable and non-viable (avital) cells are presented below.
| Staining Combination | % Viable Cells | % Avital Cells | Reference |
| CFDA/Sytox red | ~60% | ~40% | [7][8][9][10] |
| Syto 9/PI (BacLight®) | 45% | 55% | [7][8][9][10] |
| Calcein AM/Sytox red | 52% | 48% | [7][8][9][10] |
| FDA/Sytox red | ~60% | ~40% | [7][8][9][10] |
| FDA/PI | 34% | 66% | [7][8][9][10] |
Experimental Protocols
Protocol 1: Bacterial Viability Assessment by Fluorescence Microscopy
This protocol outlines the steps for staining bacteria with this compound for visualization with an epifluorescence microscope.
Caption: Experimental workflow for bacterial viability staining with this compound for fluorescence microscopy.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS) or other appropriate buffer. For Gram-negative bacteria, a buffer containing 0.1 M phosphate (B84403) buffer, 0.9 M NaCl, and 0.5 mM EDTA at pH 8.5 is recommended to improve dye penetration.[4]
-
This compound solution (e.g., 1 mg/mL in DMSO)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator at 37°C
-
Fluorescence microscope with appropriate filter sets (Excitation: ~490 nm, Emission: ~520 nm)
-
Microscope slides and coverslips
Procedure:
-
Prepare Bacterial Suspension: Harvest bacteria and wash them with an appropriate buffer. Resuspend the bacterial pellet in the buffer to a final concentration of 10⁸-10⁹ cells/mL.[4][5][6]
-
Staining: To 1 mL of the bacterial suspension, add 15 µL of the this compound stock solution.[4][5] Mix gently by vortexing.
-
Incubation: Incubate the suspension at 37°C for 5 minutes in the dark.[4][5][6] If the fluorescence intensity is low, the incubation time can be extended.[4][5]
-
Optional Wash: Centrifuge the stained cell suspension to pellet the bacteria. Discard the supernatant and resuspend the pellet in fresh buffer to reduce background fluorescence.
-
Visualization: Place a small drop of the stained bacterial suspension onto a microscope slide and cover with a coverslip. Observe the sample using a fluorescence microscope with a blue excitation filter. Viable cells will exhibit bright green fluorescence.
Protocol 2: Bacterial Viability Assessment by Flow Cytometry
This protocol details the use of this compound for quantitative analysis of bacterial viability using a flow cytometer. For a more comprehensive analysis, co-staining with a dead cell stain like Propidium Iodide (PI) is recommended.
Caption: Experimental workflow for bacterial viability staining with this compound (and optional PI) for flow cytometry.
Materials:
-
Bacterial culture
-
PBS or other appropriate buffer (see Protocol 1 for Gram-negative bacteria)
-
This compound solution (e.g., 1 mg/mL in DMSO)
-
Propidium Iodide (PI) solution (optional, for dual staining)
-
Flow cytometry tubes
-
Pipettes and tips
-
Incubator at 37°C
-
Flow cytometer with a 488 nm laser and appropriate detectors for green (e.g., FITC channel) and red (e.g., PE-Texas Red or PerCP channel for PI) fluorescence.
Procedure:
-
Prepare Bacterial Suspension: Prepare a bacterial suspension at a concentration of approximately 10⁶ cells/mL in a suitable buffer.[4][5][6]
-
This compound Staining: To 1 mL of the bacterial suspension in a flow cytometry tube, add 5 µL of the this compound stock solution.[4][5] Mix gently.
-
Incubation: Incubate the suspension at 37°C for 5 minutes in the dark.[4][5][6]
-
Propidium Iodide Staining (Optional): For dual staining, add PI to the cell suspension at the manufacturer's recommended concentration. Incubate at room temperature for 5-15 minutes in the dark.[11]
-
Analysis: Analyze the stained samples on a flow cytometer using a 488 nm excitation laser. Collect green fluorescence from this compound in the FITC channel and red fluorescence from PI in the appropriate red channel. Gate on the bacterial population based on forward and side scatter to exclude debris. Viable cells will be this compound positive and PI negative, while dead or membrane-compromised cells will be PI positive.
Troubleshooting
-
Low Fluorescence Intensity in Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria can impede the entry of this compound. Using a buffer containing EDTA can help to permeabilize the outer membrane and improve staining efficiency.[4]
-
High Background Fluorescence: If high background fluorescence is observed, especially in microscopy, a washing step after incubation can help to remove excess unbound dye.
-
Fading of Fluorescence: The fluorescent product, 5-CF, can be susceptible to photobleaching. Minimize exposure of stained samples to light before and during analysis.
-
Distinguishing Live from Stressed Cells: When used in combination with a membrane integrity dye like PI, this compound can help differentiate between viable (metabolically active, intact membrane), stressed/injured (metabolically active, compromised membrane), and dead (metabolically inactive, compromised membrane) bacterial populations.[12]
Conclusion
This compound is a versatile and effective tool for assessing bacterial viability. The protocols provided here offer a starting point for researchers, and optimization of parameters such as dye concentration and incubation time may be necessary for specific bacterial strains and experimental conditions. When combined with other fluorescent probes and analyzed using techniques like flow cytometry, this compound can provide detailed insights into the physiological state of bacterial populations, which is invaluable for research and development in various scientific disciplines.
References
- 1. iwaponline.com [iwaponline.com]
- 2. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 3. wyeastlab.com [wyeastlab.com]
- 4. dojindo.com [dojindo.com]
- 5. -Bacstain- CFDA solution BS03 manual | DOJINDO [dojindo.com]
- 6. interchim.fr [interchim.fr]
- 7. Comparison of different live/dead stainings for detection and quantification of adherent microorganisms in the initial oral biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. A Possible Flow Cytometry-Based Viability and Vitality Assessment Protocol for Pathogenic Vibrio cholerae O1 and O139 Postexposure to Simulated Gastric Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: CFDA-AM and Propidium Iodide Dual Staining for Cell Viability and Cytotoxicity Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate determination of cell viability is fundamental in a wide range of biological research, including drug discovery, toxicology, and cellular therapy. The Carboxyfluorescein Diacetate, Acetoxymethyl Ester (CFDA-AM) and Propidium (B1200493) Iodide (PI) dual staining assay is a robust and widely used method for distinguishing between live and dead cells within a population. This technique leverages the differential permeability of cell membranes and the presence of intracellular enzymatic activity to provide a clear and quantifiable measure of cell viability.
This compound is a cell-permeant, non-fluorescent compound that is readily taken up by viable cells.[1] Once inside a live cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting this compound into the highly fluorescent molecule carboxyfluorescein.[1] This fluorescent product is retained within cells that have intact membranes, emitting a green fluorescence. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the intact membrane of live cells. However, in dead or membrane-compromised cells, PI can enter and bind to DNA, exhibiting a bright red fluorescence.[2] Consequently, this dual-staining method allows for the simultaneous identification and quantification of live (green) and dead (red) cells.
These application notes provide detailed protocols for the use of this compound and PI dual staining with various cell types and analysis platforms, including fluorescence microscopy and flow cytometry.
Principle of the Assay
The this compound and PI dual staining method is based on two key cellular characteristics: enzymatic activity and membrane integrity.
-
Live Cells: Possess active intracellular esterases and maintain an intact cell membrane. They take up the non-fluorescent this compound and convert it into green fluorescent carboxyfluorescein, which is retained in the cytoplasm. These cells exclude the membrane-impermeant PI. Thus, live cells fluoresce green.
-
Dead Cells: Lack both membrane integrity and significant esterase activity. Their compromised membranes allow PI to enter and stain the nucleus red by intercalating with DNA. Due to the lack of esterase activity, they do not efficiently convert this compound to its fluorescent form. Therefore, dead cells fluoresce red.
Data Presentation
The following tables summarize recommended dye concentrations and incubation parameters for various cell types and analytical methods.
Table 1: Recommended Staining Parameters for Mammalian Cells
| Cell Line | Cell Type | Application | This compound Concentration | Propidium Iodide (PI) Concentration | Incubation Time | Reference |
| HeLa | Adherent | Fluorescence Microscopy | 1 µM | 3 µM | 30 min | [3] |
| Jurkat | Suspension | Flow Cytometry | 0.1 µM | 3 µM | 20 min | [3][4] |
| NIH3T3 | Adherent | Fluorescence Microscopy | Not specified, use titration | Not specified, use titration | 30 min | [5] |
| General Mammalian | Suspension | Flow Cytometry | 0.1 - 10 µM (titration recommended) | 0.1 - 10 µM (titration recommended) | 15 - 30 min | [3] |
Table 2: Recommended Staining Parameters for Yeast
| Organism | Application | This compound Concentration | Propidium Iodide (PI) Concentration | Incubation Time | Reference |
| Saccharomyces cerevisiae | Fluorescence Microscopy | Titration Recommended | 4 µg/ml | 15 min | [6] |
| Saccharomyces cerevisiae | Flow Cytometry | Titration Recommended | Titration Recommended | Not Specified | [7] |
| Candida glabrata | Flow Cytometry | Not Applicable (SYTO 9 used) | 0.2 mM (working stock) | 30 min | [8] |
Experimental Protocols
Materials and Reagents
-
This compound stock solution (e.g., 1 mM in anhydrous DMSO)
-
Propidium Iodide stock solution (e.g., 1 mg/mL in water or PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Suspension cells or adherent cells
-
Flow cytometer or fluorescence microscope
-
Microcentrifuge tubes or 96-well plates
Staining Protocol for Suspension Cells (e.g., Jurkat) for Flow Cytometry
-
Cell Preparation: Harvest suspension cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 1 mL of PBS and centrifuge again.
-
Resuspension: Resuspend the cells in PBS or a suitable binding buffer at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.[3]
-
Staining: Add this compound and Propidium Iodide to the cell suspension to achieve the desired final concentration (e.g., 0.1 µM for this compound and 3 µM for PI for Jurkat cells).[3]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[3]
-
Analysis: Analyze the stained cells immediately by flow cytometry. Do not wash the cells after adding the dyes.[2] Excite this compound at 488 nm and detect emission at ~530 nm (FITC channel). Excite PI at 488 nm and detect emission at >617 nm (PE-Texas Red or similar channel).
Staining Protocol for Adherent Cells (e.g., HeLa) for Fluorescence Microscopy
-
Cell Culture: Grow adherent cells on coverslips or in a multi-well plate to the desired confluency.
-
Preparation: Gently aspirate the culture medium from the cells.
-
Washing: Wash the cells once with PBS.
-
Staining Solution: Prepare a staining solution containing this compound and PI in PBS at the desired final concentrations (e.g., 1 µM this compound and 3 µM PI for HeLa cells).[3]
-
Staining: Add the staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.[3]
-
Washing: Gently wash the cells twice with PBS to remove excess dyes.
-
Imaging: Mount the coverslip on a microscope slide with a drop of PBS or imaging buffer. Observe the cells using a fluorescence microscope with appropriate filter sets for green (CFDA) and red (PI) fluorescence.
Staining Protocol for Yeast (e.g., Saccharomyces cerevisiae) for Fluorescence Microscopy
-
Cell Preparation: Harvest yeast cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM sodium citrate, pH 7.5).[9]
-
Resuspension: Resuspend the yeast cells in the same buffer.
-
Staining: Add this compound and PI to the yeast suspension. Optimal concentrations should be determined by titration, but a starting point of 4 µg/mL for PI can be used.[6]
-
Incubation: Incubate the yeast cells for 15 minutes at room temperature in the dark.[6]
-
Imaging: Place a drop of the stained cell suspension on a microscope slide, cover with a coverslip, and visualize using a fluorescence microscope with the appropriate filters.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Excess dye not washed away (microscopy). | Ensure thorough but gentle washing steps after incubation. |
| Esterase activity in serum-containing medium. | Use serum-free medium or PBS for the staining and washing steps. | |
| Weak this compound signal in live cells | Low esterase activity in the cell type. | Increase incubation time or this compound concentration. |
| This compound has degraded. | Prepare fresh this compound stock solution. | |
| PI staining in live cells | PI concentration is too high. | Titrate and use a lower concentration of PI. |
| Incubation time is too long. | Reduce the incubation time. | |
| Cell membranes are compromised due to handling. | Handle cells gently during washing and resuspension. | |
| No staining | Incorrect filter sets used for visualization. | Ensure the microscope or flow cytometer is equipped with the correct filters for fluorescein (B123965) and propidium iodide. |
| Dyes have expired or were improperly stored. | Use fresh, properly stored dyes. |
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. media.cellsignal.cn [media.cellsignal.cn]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sustz.com [sustz.com]
- 7. Yeast Viability and Vitality Assays for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. An Optimized LIVE/DEAD Assay Coupled with Flow Cytometry for Quantifying Post-Stress Survival in Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Content of Yeast | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
CFDA-AM Assay for Adherent Cells: A Detailed Guide to Assessing Cell Viability and Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Carboxyfluorescein diacetate, acetoxymethyl ester (CFDA-AM) assay is a robust and reliable method for assessing the viability and metabolic activity of adherent cells. This fluorescence-based assay provides a quantitative measure of intracellular esterase activity, a key indicator of cell health and membrane integrity. In drug discovery and development, the this compound assay is a valuable tool for evaluating the cytotoxic or cytostatic effects of compounds on adherent cell cultures.
The principle of the assay relies on the conversion of the non-fluorescent, cell-permeable this compound into the highly fluorescent carboxyfluorescein (CF) by intracellular esterases in viable cells.[1][2] The resulting fluorescent product is retained within cells that have intact plasma membranes, allowing for the discrimination of live cells from dead cells. The fluorescence intensity is directly proportional to the number of viable cells, providing a sensitive readout for cell proliferation and cytotoxicity studies. This document provides a comprehensive, step-by-step protocol for performing the this compound assay on adherent cells, including data analysis and troubleshooting guidelines.
Principle of the this compound Assay
The this compound assay is based on the enzymatic activity present in living cells.
-
Uptake: The non-polar, non-fluorescent this compound readily crosses the membrane of both live and dead cells.
-
Conversion: Inside viable cells, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups from the this compound molecule. This enzymatic cleavage converts this compound into the polar, fluorescent molecule carboxyfluorescein (CF).
-
Retention: The resulting CF is membrane-impermeant and is therefore trapped inside cells with intact membranes.
-
Detection: Dead or dying cells with compromised membrane integrity cannot retain CF, and they also exhibit reduced or no esterase activity. Consequently, only viable cells will exhibit bright green fluorescence, which can be quantified using a flow cytometer or fluorescence microscope.[1][3]
Experimental Protocols
This section provides a detailed methodology for conducting the this compound assay on adherent cell lines.
Materials and Reagents
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
This compound (5-Carboxyfluorescein diacetate, acetoxymethyl ester)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Cell detachment solution (e.g., Trypsin-EDTA, Accutase)
-
Flow cytometer tubes or 96-well plates (V-bottom)
-
Flow cytometer equipped with a 488 nm laser
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
This compound Working Solution (e.g., 10 µM):
-
On the day of the experiment, dilute the 10 mM this compound stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final working concentration. A typical starting concentration is 1-10 µM, but this should be optimized for each cell line.
-
Step-by-Step Protocol
-
Cell Seeding:
-
Seed adherent cells into a multi-well plate (e.g., 6-well, 12-well, or 24-well) at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) to allow for attachment and growth.
-
-
Treatment (Optional):
-
If evaluating the effect of a compound, treat the cells with the desired concentrations of the test substance and appropriate vehicle controls.
-
Incubate for the desired treatment period.
-
-
Cell Detachment:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with PBS to remove any residual medium and serum.
-
Add an appropriate volume of a cell detachment solution (e.g., Trypsin-EDTA or Accutase) to each well to cover the cell monolayer.[4]
-
Incubate at 37°C for a time sufficient to detach the cells. This should be monitored under a microscope to avoid over-trypsinization.
-
Gently tap the plate to dislodge the cells.
-
Add complete culture medium to neutralize the detachment agent (if using trypsin).
-
Transfer the cell suspension to a conical tube.
-
-
Cell Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in pre-warmed, serum-free medium or PBS containing the this compound working solution.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light. The optimal staining time may need to be determined empirically.
-
-
Washing:
-
After incubation, add at least 2 volumes of complete culture medium to stop the staining reaction.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold PBS or flow cytometry staining buffer.
-
For flow cytometry analysis, filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.[5]
-
-
Data Acquisition by Flow Cytometry:
-
Analyze the stained cells on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm).
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Include unstained cells as a negative control to set the baseline fluorescence.
-
Data Analysis
-
Gating:
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
From the gated population, create a histogram to visualize the fluorescence intensity of the CF-positive cells.
-
-
Quantification:
-
Set a gate on the histogram to identify the CF-positive (viable) cell population based on the fluorescence of the unstained control.
-
The percentage of cells within this gate represents the percentage of viable cells in the sample.
-
The mean fluorescence intensity (MFI) of the CF-positive population can also be used as a measure of the average esterase activity per cell.[6]
-
Data Presentation
The quantitative data obtained from the this compound assay can be summarized in a table for easy comparison between different treatment groups.
| Treatment Group | Concentration | % Viable Cells (CF-Positive) | Mean Fluorescence Intensity (MFI) |
| Vehicle Control | - | 95.2 ± 2.1 | 15,432 ± 876 |
| Compound A | 1 µM | 85.6 ± 3.5 | 12,145 ± 654 |
| Compound A | 10 µM | 42.1 ± 4.2 | 7,890 ± 512 |
| Compound A | 50 µM | 15.8 ± 2.8 | 3,456 ± 321 |
| Positive Control (e.g., Staurosporine) | 1 µM | 5.3 ± 1.5 | 1,234 ± 210 |
Table 1: Example of quantitative data from a this compound assay showing the effect of Compound A on cell viability.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the this compound assay on adherent cells.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[7][8][9] The this compound assay can be employed to assess the impact of mTOR inhibitors on cell viability and proliferation.
Caption: Simplified mTOR signaling pathway in cell proliferation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescent Signal | - this compound degradation due to improper storage or handling. - Insufficient staining time or concentration. - Low esterase activity in the cell type used. - Incorrect filter set on the flow cytometer. | - Use fresh or properly stored this compound. - Optimize staining time and concentration. - Ensure the use of a positive control cell line with known high esterase activity. - Verify the excitation and emission filter settings are appropriate for carboxyfluorescein.[10] |
| High Background Fluorescence | - Incomplete washing, leaving excess this compound. - Spontaneous hydrolysis of this compound in the medium. - Presence of esterases in the serum of the culture medium. | - Increase the number and volume of wash steps after staining. - Prepare the this compound working solution immediately before use. - Perform staining in serum-free medium or PBS. |
| High Percentage of Dead Cells in Control | - Harsh cell detachment procedure (over-trypsinization). - Excessive centrifugation speed or time. - Cells are not healthy or are overgrown. | - Minimize incubation time with the detachment agent and use gentle pipetting. - Optimize centrifugation conditions. - Use cells in the exponential growth phase and ensure proper culture maintenance.[11] |
| Cell Clumping | - Incomplete dissociation of cells after detachment. - Presence of extracellular DNA from dead cells. | - Gently pipette the cell suspension to break up clumps. - Pass the cell suspension through a cell strainer before analysis. - Consider adding DNase to the cell suspension. |
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. viviabiotech.com [viviabiotech.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. wyeastlab.com [wyeastlab.com]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. academic.oup.com [academic.oup.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bosterbio.com [bosterbio.com]
Illuminating Cellular Life: A Guide to CFDA-AM for Fluorescence Microscopy Imaging
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxyfluorescein (B1664652) diacetate, acetoxymethyl ester (CFDA-AM) is a powerful and widely used fluorescent probe for assessing cell viability and proliferation.[1][2] This cell-permeant compound is non-fluorescent until it enters live cells, where it is enzymatically converted into a fluorescent product. This key feature allows for the specific labeling and analysis of viable cells within a population, making it an invaluable tool in various fields, including cell biology, toxicology, and drug discovery.
The underlying principle of this compound lies in two critical cellular functions: enzymatic activity and membrane integrity.[1][3] Upon passive diffusion into a cell, the acetoxymethyl (AM) and diacetate groups of this compound are cleaved by intracellular esterases, ubiquitous enzymes in viable cells. This enzymatic cleavage yields the highly fluorescent and membrane-impermeant molecule, 5-carboxyfluorescein (5-CF).[1][4] The resulting 5-CF is well-retained within cells that possess an intact cell membrane, emitting a bright green fluorescence upon excitation.[1] Conversely, cells with compromised membrane integrity or diminished enzymatic activity, characteristic of dead or dying cells, are unable to retain 5-CF and thus exhibit minimal or no fluorescence.[4]
This application note provides a comprehensive guide to the use of this compound in fluorescence microscopy, including detailed protocols for cell viability, proliferation, and cytotoxicity assays.
Mechanism of Action
The mechanism of this compound as a viability indicator is a two-step intracellular process.
Caption: Mechanism of this compound conversion in a live cell.
Quantitative Data Summary
For reproducible and accurate results, it is crucial to use this compound at the appropriate concentrations and under optimal conditions. The following tables summarize key quantitative data for the use of this compound.
Table 1: Reagent Preparation and Storage
| Parameter | Recommendation |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Stock Solution Concentration | 1-10 mM |
| Storage of Stock Solution | -20°C or -80°C, protected from light and moisture |
| Stability of Stock Solution | Up to 6 months at -80°C; up to 1 month at -20°C |
Table 2: Experimental Parameters
| Parameter | Typical Range | Notes |
| Working Concentration | 0.5 - 10 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time | 5 - 30 minutes | Longer incubation times may increase fluorescence but also potential cytotoxicity. |
| Incubation Temperature | Room Temperature or 37°C | 37°C generally facilitates faster enzymatic conversion. |
| Excitation Wavelength (Max) | ~492 nm | Compatible with standard 488 nm laser lines. |
| Emission Wavelength (Max) | ~517 nm | Emits in the green spectrum. |
Table 3: Recommended Starting Concentrations for Common Applications
| Application | Cell Type | Starting Concentration | Incubation Time |
| Cell Viability | Adherent Mammalian Cells (e.g., HeLa, A549) | 1 - 5 µM | 15 - 30 minutes |
| Suspension Mammalian Cells (e.g., Jurkat, PBMCs) | 0.5 - 2 µM | 10 - 20 minutes | |
| Cell Proliferation (CFDA-SE) | Lymphocytes | 2 - 5 µM | 5 - 10 minutes |
| Cytotoxicity Assay | Various | 1 - 10 µM | 15 - 30 minutes |
Experimental Protocols
Protocol 1: General Cell Viability Assay
This protocol outlines the basic steps for staining both adherent and suspension cells with this compound to assess viability using fluorescence microscopy.
Caption: General workflow for a this compound cell viability assay.
Materials:
-
This compound (stored as a 1-10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Complete cell culture medium
-
Fluorescence microscope with a FITC/GFP filter set
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in serum-free medium or PBS to the desired final working concentration (e.g., 1-5 µM). It is critical to prepare this solution fresh for each experiment.
-
Cell Preparation:
-
Adherent Cells: Plate cells on glass-bottom dishes, chamber slides, or microplates and allow them to adhere overnight. Before staining, remove the culture medium and wash the cells once with PBS.
-
Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with PBS. Resuspend the cell pellet in PBS or serum-free medium.
-
-
Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing:
-
Adherent Cells: Remove the staining solution and wash the cells twice with PBS.
-
Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh PBS. Repeat the wash step.
-
-
Imaging: Immediately image the cells using a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~520 nm). Live cells will appear bright green, while dead cells will show little to no fluorescence.
Protocol 2: Cell Proliferation Assay using CFDA-SE
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a derivative of CFDA that covalently binds to intracellular proteins. Upon cell division, the fluorescent label is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each generation. This allows for the tracking of cell proliferation over time.
Caption: Workflow for a cell proliferation assay using CFDA-SE.
Materials:
-
CFDA-SE (stored as a 1-10 mM stock in DMSO)
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium containing serum
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare Cell Suspension: Harvest cells and wash them with PBS. Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Staining: Add CFDA-SE to the cell suspension to a final concentration of 0.5-5 µM.[5] Incubate for 10-15 minutes at 37°C, protected from light.[6]
-
Quenching: Stop the staining reaction by adding an equal volume of cold complete culture medium (containing serum). The proteins in the serum will react with any unbound CFDA-SE. Incubate for 5 minutes on ice.
-
Washing: Pellet the cells by centrifugation and wash them twice with complete culture medium to remove any remaining unbound dye.
-
Culture: Resuspend the cells in fresh, pre-warmed complete medium and culture them under normal conditions for the desired duration to allow for cell division.
-
Analysis: Harvest the cells at different time points and analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
Protocol 3: Cytotoxicity Assay
This compound can be used in cytotoxicity assays to determine the effect of a compound on cell viability. This is often performed in a multi-well plate format and read using a fluorescence plate reader or imaged with a high-content screening system.
Materials:
-
This compound
-
96-well black, clear-bottom microplate
-
Test compound(s)
-
Fluorescence microplate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound(s) and include appropriate controls (e.g., vehicle control, positive control for cell death). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Staining: After the treatment period, remove the medium containing the compounds. Wash the cells once with PBS. Add this compound working solution (e.g., 5 µM in PBS) to each well and incubate for 30 minutes at 37°C.
-
Measurement: Wash the cells twice with PBS. Add fresh PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis: The fluorescence intensity is directly proportional to the number of viable cells. Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
Data Analysis and Interpretation
For viability assays, the primary data output is the fluorescence intensity. In microscopy, this can be a qualitative assessment of the number of green fluorescent cells versus the total number of cells (e.g., determined by a brightfield image or a counterstain for all nuclei like DAPI). For quantitative analysis, image analysis software can be used to count the number of fluorescent cells.
In proliferation assays using CFDA-SE and flow cytometry, the data is typically presented as a histogram of fluorescence intensity. The initial population of undivided cells will show a high fluorescence peak. With each cell division, the fluorescence intensity is halved, resulting in subsequent peaks of lower intensity. The number of peaks and their relative heights can be used to determine the number of cell divisions and the proportion of cells in each generation.
For cytotoxicity assays, the fluorescence intensity in each well is background-subtracted and then normalized to the vehicle-treated control wells to calculate the percentage of cell viability. This data can then be plotted against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Inactive esterases in cells- this compound has hydrolyzed- Incorrect filter set | - Use a positive control cell line known to stain well.- Prepare fresh working solutions from a properly stored stock.- Ensure the use of a standard FITC/GFP filter set. |
| High Background | - Incomplete washing- this compound concentration too high | - Increase the number and duration of wash steps.- Titrate the this compound concentration to find the optimal balance between signal and background. |
| Patchy or Uneven Staining | - Uneven cell density- Incomplete removal of medium | - Ensure a single-cell suspension and even plating.- Aspirate medium completely before adding the staining solution. |
| Cell Death Upon Staining | - this compound concentration is too high | - Reduce the concentration of this compound and/or the incubation time. |
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Invitrogen 5-CFDA, AM (5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 4. researchgate.net [researchgate.net]
- 5. med.virginia.edu [med.virginia.edu]
- 6. interchim.fr [interchim.fr]
Preparing CFDA-AM Stock and Working Solutions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, precise preparation of fluorescent probes is paramount for accurate and reproducible results. This document provides detailed application notes and protocols for the preparation of stock and working solutions of 5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester (CFDA-AM), a widely used cell-permeant dye for assessing cell viability and enzymatic activity.
This compound is a non-fluorescent compound that can freely cross intact cell membranes. Once inside a live cell, intracellular esterases cleave the acetoxymethyl (AM) ester and diacetate groups, converting the molecule into the highly fluorescent 5-carboxyfluorescein.[1][2][3][4] This fluorescent product is well-retained within cells that have intact membranes, making it a reliable indicator of cell viability and esterase activity.[4][5][6]
Quantitative Data Summary
For ease of reference, the key quantitative data for the use of this compound are summarized in the tables below.
Table 1: Properties of this compound and its Fluorescent Product
| Property | Value | Reference |
| Molecular Weight of this compound | 532.4 g/mol | [7] |
| Excitation Maximum (5-carboxyfluorescein) | ~492-494 nm | [8][9] |
| Emission Maximum (5-carboxyfluorescein) | ~517 nm | [8][9] |
| Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) | [1][2][8] |
Table 2: Recommended Concentrations for Stock and Working Solutions
| Solution | Concentration | Recommended Solvent |
| Stock Solution | 1-10 mM | Anhydrous DMSO |
| Working Solution (Microscopy) | 1-10 µM | Serum-free medium or buffer (e.g., PBS, HBSS) |
| Working Solution (Flow Cytometry) | 0.5-5 µM | Serum-free medium or buffer (e.g., PBS, HBSS) |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the intracellular processing of this compound and the general experimental workflow for cell staining.
Experimental Protocols
Materials Required:
-
5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester (this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free culture medium or a balanced salt solution (e.g., PBS or HBSS)
-
Cell suspension or adherent cells
-
Standard laboratory equipment (pipettes, centrifuge, etc.)
Protocol 1: Preparation of this compound Stock Solution (1-10 mM)
It is crucial to use high-quality, anhydrous DMSO to prevent hydrolysis of the AM ester.[8]
-
Allow the vial of this compound to equilibrate to room temperature before opening to avoid moisture condensation.[8]
-
To prepare a 1 mM stock solution, dissolve 1 mg of this compound in approximately 1.88 mL of anhydrous DMSO. For a 10 mM stock solution, dissolve 1 mg in 0.188 mL of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.[1][2] Stock solutions are stable for at least one month at -20°C and up to six months at -80°C.[1][2]
Protocol 2: Preparation of this compound Working Solution (1-10 µM)
Aqueous working solutions of this compound are susceptible to hydrolysis and should be prepared immediately before use.[8]
-
Dilute the this compound stock solution in a serum-free medium or buffer (e.g., PBS or HBSS) to the desired final working concentration. For example, to make 1 mL of a 5 µM working solution from a 1 mM stock, add 5 µL of the stock solution to 995 µL of buffer.
-
Vortex the working solution to ensure it is well mixed.
Protocol 3: Staining of Suspension Cells for Flow Cytometry
-
Prepare a cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer or medium.
-
Add the this compound working solution to the cell suspension to achieve the final desired staining concentration (typically 0.5-5 µM).
-
Incubate the cells for 15 to 30 minutes at 37°C, protected from light.
-
(Optional) Centrifuge the cell suspension to pellet the cells and remove the supernatant.
-
(Optional) Wash the cells by resuspending the pellet in fresh, pre-warmed culture medium or buffer and centrifuging again. This step can help to reduce background fluorescence.
-
Resuspend the final cell pellet in fresh medium or buffer.
-
Analyze the stained cells by flow cytometry using a blue excitation laser (e.g., 488 nm) and detecting the emission at approximately 517 nm.[8]
Protocol 4: Staining of Adherent Cells for Fluorescence Microscopy
-
Grow adherent cells on coverslips or in culture dishes.
-
Aspirate the culture medium and wash the cells once with a serum-free medium or buffer (e.g., HBSS) to remove any residual serum.[8]
-
Add a sufficient volume of the this compound working solution to completely cover the cell monolayer.
-
Incubate the cells for 15 to 60 minutes at 37°C. The optimal incubation time may vary depending on the cell type.[8]
-
Remove the working solution and wash the cells once or twice with fresh, pre-warmed medium or buffer.
-
Add fresh, pre-warmed medium to the cells.
-
Observe the stained cells using a fluorescence microscope equipped with a standard fluorescein (B123965) filter set.
Important Considerations:
-
Toxicity: At higher concentrations, this compound can be toxic to some cell types. It is recommended to perform a concentration titration to determine the lowest effective concentration that provides adequate staining with minimal impact on cell viability.[10]
-
Hydrolysis: this compound is sensitive to moisture. Always use anhydrous DMSO for the stock solution and prepare aqueous working solutions fresh for each experiment.[8][10]
-
Serum: The presence of serum in the staining buffer can lead to increased background fluorescence due to the activity of esterases in the serum. It is recommended to use serum-free media or buffers for the staining step.[8]
-
Cell Type Variability: The optimal staining concentration and incubation time can vary significantly between different cell types due to differences in intracellular esterase activity.[8] For example, cells with high esterase activity may require lower concentrations of this compound.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-CFDA, AM [5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester] | AAT Bioquest [aatbio.com]
- 4. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 5. Application of Alamar blue/5-carboxyfluorescein diacetate acetoxymethyl ester as a noninvasive cell viability assay in primary hepatocytes from rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Invitrogen 5-CFDA, AM (5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 7. This compound | C28H20O11 | CID 180237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bio-rad.com [bio-rad.com]
- 10. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols for T Cell Labeling Using CFDA-SE
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to labeling T lymphocytes with Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) for in vitro and in vivo proliferation studies.
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a highly effective fluorescent dye for monitoring cell proliferation.[1][2][3] This cell-permeable compound passively diffuses into cells where intracellular esterases cleave the acetate (B1210297) groups, converting it to the fluorescent carboxyfluorescein succinimidyl ester (CFSE).[4][5][6][7] The succinimidyl ester group then covalently binds to free amine groups of intracellular proteins, resulting in stable, long-term fluorescent labeling.[1][5]
As labeled T cells divide, the CFSE fluorescence is distributed equally between daughter cells.[1][8] Consequently, each cell division results in a halving of the fluorescence intensity, which can be quantified by flow cytometry to determine the number of cell divisions that have occurred.[1][3] This technique allows for the detailed analysis of T cell proliferation in response to various stimuli.
Mechanism of CFDA-SE Labeling and Proliferation Analysis
The workflow for CFDA-SE labeling and subsequent T cell proliferation analysis involves several key steps. Initially, the non-fluorescent CFDA-SE readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the diacetate groups, rendering the molecule fluorescent and trapping it within the cytoplasm. The reactive succinimidyl ester then forms covalent bonds with intracellular proteins. When the labeled T cells are stimulated to proliferate, the stable CFSE dye is equally partitioned among daughter cells with each division. This leads to a stepwise reduction in fluorescence intensity for each generation of cells, which can be resolved as distinct peaks by flow cytometry.
Mechanism of CFDA-SE labeling and fluorescence dilution upon cell division.
Experimental Protocols
Reagent Preparation and Storage
Proper handling and storage of CFDA-SE are crucial for successful labeling.
| Parameter | Recommendation |
| Stock Solution | Prepare a 2-10 mM stock solution in anhydrous DMSO.[9][10][11] |
| Storage | Aliquot into single-use vials and store at -20°C, protected from light and moisture.[9][10][11] |
| Stability | Use aliquots within 2 months of preparation.[9][10] Hydrolysis can occur in the presence of water.[9][10] |
T Cell Labeling Protocol
This protocol provides a general guideline for labeling T cells with CFDA-SE. Optimization of dye concentration and incubation time is recommended for each cell type and experimental setup.[9][11]
Materials:
-
T cells in single-cell suspension
-
CFDA-SE stock solution (in DMSO)
-
Quenching Solution: Complete culture medium (e.g., RPMI) with 10% Fetal Bovine Serum (FBS)[9][10][11]
-
Sterile conical tubes
Procedure:
-
Cell Preparation:
-
CFDA-SE Working Solution Preparation:
-
Prepare a 2X working solution of CFDA-SE in Labeling Buffer. The final concentration for labeling typically ranges from 0.5 to 10 µM.[4][9][10][11] It is crucial to titrate the CFDA-SE concentration to find the lowest possible concentration that provides effective labeling with minimal toxicity.[9][10][11][12] For in vitro experiments, 0.5 to 2 µM is often sufficient.[9][10][11]
-
-
Labeling:
-
Quenching:
-
Washing:
-
Final Resuspension:
-
Resuspend the labeled T cells in the appropriate culture medium for your downstream application and proceed with your experiment.
-
Experimental Workflow for T Cell Proliferation Assay
The following diagram outlines the general workflow for a T cell proliferation assay using CFDA-SE labeling, from initial T cell isolation to final data analysis by flow cytometry.
Workflow for a T cell proliferation assay using CFDA-SE.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the CFDA-SE T cell labeling protocol.
Table 1: CFDA-SE Concentration and Incubation Parameters
| Parameter | In Vitro Experiments | In Vivo / Adoptive Transfer |
| Final CFDA-SE Concentration | 0.5 - 5 µM (typically 0.5 - 2 µM)[9][10][11] | 2 - 10 µM[9][10][11] |
| Incubation Time | 5 - 15 minutes[8][9][10][13] | 5 - 15 minutes[8][9][10][13] |
| Incubation Temperature | 37°C or Room Temperature[4][8] | 37°C or Room Temperature[4][8] |
Table 2: Cell Concentration and Volumes
| Parameter | Recommendation |
| Cell Concentration for Labeling | 1 x 10^6 - 5 x 10^7 cells/mL[10][11] |
| Total Reaction Volume | Should not exceed 4 mL in a 15 mL tube[10] |
Considerations and Troubleshooting
-
Toxicity: High concentrations of CFDA-SE can be toxic to cells and may inhibit proliferation.[9][10][11][12][16] It is essential to perform a titration to determine the optimal concentration that gives bright staining with minimal impact on cell viability and function.[9][10][11][12][17]
-
Uniform Labeling: Ensure a single-cell suspension before labeling to achieve uniform staining.[10][11]
-
Quenching: The use of media containing serum is critical to stop the labeling reaction effectively.[10][11]
-
Flow Cytometry: CFSE is detected in the green fluorescence channel, typically using a 488 nm laser for excitation and a filter similar to that used for FITC (e.g., 530/30 bp).[10]
-
Batch Variation: Different batches of CFDA-SE may vary in staining intensity, so it is advisable to titrate each new lot.[17]
By following these detailed protocols and considering the key quantitative parameters, researchers can effectively utilize CFDA-SE to monitor T cell proliferation with high resolution.
References
- 1. docs.research.missouri.edu [docs.research.missouri.edu]
- 2. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 6. stemcell.com [stemcell.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. cytologicsbio.com [cytologicsbio.com]
- 9. med.virginia.edu [med.virginia.edu]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 12. Monitoring T-Cell Responses in Translational Studies: Optimization of Dye-Based Proliferation Assay for Evaluation of Antigen-Specific Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 14. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Apoptosis with CFDA-AM Staining
Introduction
Carboxyfluorescein diacetate, acetoxymethyl ester (CFDA-AM) is a cell-permeant dye widely utilized for assessing cell viability and proliferation.[1][2] Its application in apoptosis assessment is based on the principle that viable cells with intact membranes and active intracellular esterases can process the dye and retain its fluorescent product.[2][3] This document provides detailed protocols and notes for using this compound, particularly in conjunction with other markers, to quantify apoptosis.
Principle of the Assay
This compound is a non-fluorescent compound that passively diffuses across the plasma membrane of cells.[2] Inside a viable cell, ubiquitous intracellular esterase enzymes cleave the acetoxymethyl (AM) and acetate (B1210297) groups, converting the molecule into carboxyfluorescein.[3][4] This fluorescent product is polar and bears a negative charge, which prevents it from diffusing back across the intact plasma membrane, leading to its accumulation and bright green fluorescence within the cell.[4][5]
The assessment of apoptosis using this compound relies on two key cellular changes that occur during the cell death process:
-
Loss of Enzymatic Activity: As apoptosis progresses, cellular metabolic activity, including esterase function, declines.
-
Loss of Membrane Integrity: In the later stages of apoptosis and in necrosis, the plasma membrane becomes compromised.[6][7]
A decline in this compound-derived fluorescence can indicate a loss of cell viability. Cells undergoing late-stage apoptosis or necrosis lose the ability to retain the fluorescent carboxyfluorescein, resulting in a significantly diminished or absent signal.[3] However, because a decrease in fluorescence is not exclusive to apoptosis and also occurs during necrosis, it is crucial to use this compound in combination with a specific marker for apoptosis (e.g., Annexin V) or a marker for membrane permeability (e.g., Propidium Iodide, PI) to accurately distinguish between different cell populations.[8][9]
Visualizing Methodologies and Pathways
// Global styling node [color="#5F6368"]; edge [color="#5F6368"]; } dot Caption: Experimental workflow for apoptosis assessment using this compound and PI co-staining.
// Global styling node [color="#5F6368"]; edge [color="#5F6368"]; } dot Caption: Simplified overview of the major signaling pathways leading to apoptosis.
// Define nodes with colors viable [label="{Viable Cell | Esterase Active\nIntact Membrane}|{this compound: High\nPI: Negative}", fillcolor="#34A853", fontcolor="#FFFFFF"]; early_apoptosis [label="{Early Apoptotic Cell | Esterase Active\nIntact Membrane\nPS Exposed}|{this compound: High\nPI: Negative}", fillcolor="#FBBC05", fontcolor="#202124"]; late_apoptosis [label="{Late Apoptotic / Necrotic Cell | Esterase Inactive\nCompromised Membrane}|{this compound: Low / Negative\nPI: Positive}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for layout subgraph { rank = same; viable; early_apoptosis; }
// Edges to show progression edge [color="#5F6368", arrowhead=normal, style=solid]; viable -> early_apoptosis [label=" Apoptosis\nInduction "]; early_apoptosis -> late_apoptosis [label=" Progression "]; } dot Caption: Relationship between cell state and fluorescence signals in a this compound/PI assay.
Experimental Protocols
Protocol 1: General Staining with this compound and Propidium Iodide (PI) for Flow Cytometry
This protocol describes a dual-staining method to differentiate between live, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (1-10 mM in anhydrous DMSO, store at -20°C, protected from light)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+ free
-
Binding Buffer (required for Annexin V co-staining, see Protocol 2)
-
Cell culture medium
-
Test compound or apoptosis inducer (e.g., staurosporine)
-
Flow cytometer with 488 nm excitation laser
Procedure:
-
Cell Preparation:
-
Seed cells at an appropriate density and culture overnight.
-
Treat cells with the test compound or a known apoptosis inducer for the desired duration. Include an untreated or vehicle-only control group.
-
-
Harvesting Cells:
-
For adherent cells, gently detach using trypsin-EDTA. For suspension cells, proceed directly to collection.
-
Collect all cells, including those in the supernatant (which may contain apoptotic bodies), into conical tubes.
-
Centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet once with 1-2 mL of cold PBS. Centrifuge again and discard the supernatant.
-
-
This compound Staining:
-
Resuspend the cell pellet in pre-warmed PBS or serum-free medium to a concentration of approximately 1 x 10⁶ cells/mL.
-
Prepare a working solution of this compound by diluting the stock solution to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically for each cell type.
-
Add the this compound working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
-
-
PI Staining and Analysis:
-
Following this compound incubation, place tubes on ice.
-
Just before analysis (1-5 minutes prior), add PI to a final concentration of 1-5 µg/mL. Do not wash cells after adding PI.
-
Analyze the samples immediately by flow cytometry. Excite at 488 nm. Collect this compound fluorescence in the green channel (e.g., FITC filter, ~530 nm) and PI fluorescence in the red channel (e.g., PE-Texas Red filter, >615 nm).[9]
-
Protocol 2: Multiparameter Staining with Annexin V-APC, this compound, and PI
This advanced protocol allows for the distinction of early apoptotic cells.
Procedure:
-
Induce Apoptosis and Harvest Cells: Follow steps 1 and 2 from Protocol 1.
-
This compound Staining: Follow step 3 from Protocol 1.
-
Washing: After this compound incubation, wash the cells once with 1 mL of cold 1X Annexin V Binding Buffer. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Annexin V Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., 5 µL of Annexin V-APC).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
PI Staining and Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add PI to a final concentration of 1-5 µg/mL immediately before analysis.
-
Analyze by flow cytometry, ensuring the instrument is set up to detect all three fluorochromes (e.g., Green for this compound, Far-Red for APC, and Red for PI).
-
Data Presentation and Interpretation
Quantitative data should be summarized to compare control and treated samples. The results from flow cytometry analysis can distinguish four primary populations when using this compound and PI.
Table 1: Example Data from this compound and PI Co-Staining
| Cell Population | Description | Control Group (%) | Treated Group (%) |
| Q1 (CFDA-low / PI-pos) | Late Apoptotic / Necrotic | 1.5 ± 0.4 | 35.2 ± 2.1 |
| Q2 (CFDA-high / PI-pos) | Staining Artifact / Late Stage | 0.5 ± 0.1 | 2.3 ± 0.5 |
| Q3 (CFDA-low / PI-neg) | Debris / Damaged Cells | 2.1 ± 0.6 | 4.5 ± 1.0 |
| Q4 (CFDA-high / PI-neg) | Viable Cells | 95.9 ± 1.1 | 58.0 ± 2.8 |
Data are presented as Mean ± Standard Deviation from triplicate experiments.
Interpretation of Results:
-
Viable Cells (CFDA-high / PI-negative): These cells possess active esterases and an intact membrane. A significant decrease in this population in the treated group indicates induced cytotoxicity.
-
Late Apoptotic/Necrotic Cells (CFDA-low / PI-positive): These cells have lost membrane integrity, allowing PI to enter and stain the nucleus, and have also lost the ability to retain carboxyfluorescein.[9] An increase in this quadrant signifies cell death.
-
Early Apoptotic Cells: Using only this compound and PI, early apoptotic cells (which still have intact membranes) will fall within the "Viable" quadrant (CFDA-high/PI-negative).[10] To specifically quantify this population, co-staining with Annexin V is required, as described in Protocol 2.
When using Annexin V, an "early apoptotic" population will be Annexin V-positive, this compound-positive, and PI-negative. The combination of these markers provides a more detailed and accurate assessment of the apoptotic process.[11][12]
References
- 1. 5-CFDA, AM [5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester] | AAT Bioquest [aatbio.com]
- 2. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Invitrogen 5-CFDA, AM (5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 6. Distinguishing between apoptosis and necrosis using a capacitance sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring apoptosis by microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iqproducts.nl [iqproducts.nl]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting common Cfda-AM staining issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 5-Carboxyfluorescein (B1664652) Diacetate, Acetoxymethyl Ester (CFDA-AM) for cell viability and proliferation studies.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining?
A1: this compound is a non-fluorescent, cell-permeable compound. Once inside a live cell, intracellular esterase enzymes cleave the acetoxymethyl (AM) ester groups, converting the molecule into the highly fluorescent 5-carboxyfluorescein (CF).[1][2] This fluorescent product is retained within cells that have intact membranes, a key indicator of cell viability.[1][2][3] Dead or dying cells with compromised membranes or inactive esterases will not retain the fluorescent dye and thus will not fluoresce brightly.[2]
Q2: What are the main applications of this compound?
A2: this compound is primarily used to assess cell viability by measuring both enzymatic activity (esterase cleavage) and cell-membrane integrity.[1][4] It is also widely used for in vitro and in vivo cell tracking and to monitor cell proliferation, as the dye is distributed equally among daughter cells upon division.[5]
Q3: Is this compound toxic to cells?
A3: High concentrations of this compound can be toxic to some cell types and may lead to growth arrest or apoptosis.[5][6] It is crucial to determine the lowest effective concentration that provides a strong fluorescent signal without compromising cell health.[6]
Q4: How should this compound be stored?
A4: this compound is sensitive to hydrolysis in the presence of water. It should be stored as a stock solution in anhydrous DMSO, aliquoted into single-use vials, and kept at -20°C or colder over a desiccant.[6][7] Stocks should ideally be used within a few months to avoid degradation.[6]
Troubleshooting Common this compound Staining Issues
This section addresses specific problems that may arise during your this compound staining experiments.
Issue 1: Weak or No Fluorescent Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inactive or Degraded this compound | Ensure this compound is properly stored in anhydrous DMSO at -20°C or below.[6] Prepare fresh aliquots if hydrolysis is suspected.[6] |
| Low Esterase Activity | Some cell types naturally have lower esterase activity. Increase the incubation time or the this compound concentration. However, be mindful of potential cytotoxicity at higher concentrations. |
| Insufficient Incubation Time or Temperature | Optimize the incubation period (typically 15-30 minutes) and temperature (usually 37°C) for your specific cell type. |
| Incorrect Filter Sets/Microscope Settings | Ensure you are using the correct excitation and emission wavelengths for carboxyfluorescein (approx. 494 nm excitation, 517 nm emission). |
| Cell Death | If the majority of your cells are not viable, a weak signal is expected. Use a positive control of known viable cells to confirm the staining protocol is working. |
| Low Dye Concentration | The optimal concentration can vary between cell types. Perform a titration to find the lowest concentration that yields a bright signal.[6] |
Issue 2: High Background Fluorescence
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Excess this compound in Solution | Thoroughly wash the cells (2-3 times) with a suitable buffer like PBS after incubation to remove any unbound dye from the medium.[6] |
| Hydrolysis of this compound in Media | Minimize the time the dye is in aqueous buffer before being added to the cells. Prepare the working solution immediately before use. |
| Autofluorescence | Some cell types or media components can be autofluorescent.[8][9] Include an unstained control sample to assess the level of background autofluorescence.[8] |
| Dye Precipitation | This compound can sometimes precipitate in the staining buffer. Ensure the stock solution is fully dissolved in DMSO before further dilution. You can filter the working solution if you observe precipitates.[9] |
Issue 3: Uneven or Patchy Staining
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Cell Clumping | Ensure a single-cell suspension before and during staining. Gentle pipetting or vortexing can help to break up clumps.[10] |
| Inadequate Mixing of Dye | Gently mix the cells immediately after adding the this compound working solution to ensure even distribution.[11] |
| Variations in Cell Health/Metabolism | A heterogeneous population of cells with varying metabolic states will show different fluorescence intensities.[12] This may be an expected biological result rather than a technical error. |
| Adherent Cells Lifting | For adherent cells, ensure gentle handling during washing steps to prevent cell detachment, which can lead to patchy staining. |
Experimental Protocols
General this compound Staining Protocol for Suspension Cells
-
Cell Preparation: Harvest cells and wash them once with pre-warmed PBS or serum-free medium. Adjust the cell density to approximately 1 x 10^6 cells/mL in PBS or serum-free medium.[10]
-
Staining Solution Preparation: Prepare a working solution of this compound (typically 1-10 µM) in the same buffer used for cell suspension.[13] It is recommended to perform a titration to determine the optimal concentration for your cell type.[6]
-
Staining: Add the this compound working solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells and discard the supernatant. Wash the cells 2-3 times with complete culture medium to remove any unbound dye.[6]
-
Analysis: Resuspend the cells in the appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
Visualizations
Mechanism of this compound Staining
Caption: Mechanism of this compound conversion to fluorescent carboxyfluorescein in a live cell.
Troubleshooting Workflow for this compound Staining
Caption: A logical workflow for troubleshooting common this compound staining issues.
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of Alamar blue/5-carboxyfluorescein diacetate acetoxymethyl ester as a noninvasive cell viability assay in primary hepatocytes from rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Invitrogen 5-CFDA, AM (5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 5. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 6. med.virginia.edu [med.virginia.edu]
- 7. 5-CFDA, AM (5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester) 5 mg | Buy Online [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. m.youtube.com [m.youtube.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. wyeastlab.com [wyeastlab.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing CFDA-AM Fluorescence Signal
Welcome to the technical support center for optimizing Carboxyfluorescein Diacetate Acetoxymethyl Ester (CFDA-AM) fluorescence signal. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable dye used to assess cell viability and proliferation.[1][2] It is a non-fluorescent compound that can freely cross the membranes of live cells.[2] Once inside a cell, intracellular esterase enzymes cleave the acetoxymethyl (AM) ester and diacetate groups, converting the molecule into carboxyfluorescein (CF).[2][3] CF is a highly fluorescent molecule that is retained within cells that have intact membranes, emitting a green fluorescence signal.[1][2][3] Dead or dying cells with compromised membranes cannot retain CF and also lack the necessary esterase activity, resulting in no fluorescent signal.[3]
Q2: What are the excitation and emission wavelengths for the fluorescent product of this compound?
A2: The fluorescent product, carboxyfluorescein (CF), has an excitation maximum at approximately 492 nm and an emission maximum at around 517 nm.[4] Therefore, it can be detected using a standard fluorescein (B123965) isothiocyanate (FITC) filter set.
Q3: What are the common applications of this compound?
A3: this compound is widely used in various cell-based assays, including:
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Cell viability and cytotoxicity assays: To distinguish live cells from dead cells.[1][2][5]
-
Cell proliferation and tracking: To monitor cell division, as the fluorescence intensity is halved with each cell division.[4]
-
Cell adhesion and migration studies. [6]
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Measuring enzymatic activity and cell membrane integrity. [6][7]
Q4: How should I prepare and store my this compound stock solution?
A4: It is recommended to prepare a stock solution of this compound in high-quality, anhydrous dimethylsulfoxide (DMSO).[8][9] The stock solution should be stored at -20°C or -80°C, protected from light and moisture to prevent hydrolysis.[7][8][9] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[8] Hydrolyzed this compound will not efficiently load into cells, leading to a weak or absent signal.[8]
Troubleshooting Guide
This section addresses common issues encountered during this compound staining and provides solutions to optimize your fluorescence signal.
Issue 1: Weak or No Fluorescence Signal
A weak or absent fluorescence signal is a common problem that can arise from several factors.
Possible Causes and Solutions:
| Possible Cause | Recommendation | Detailed Explanation |
| Suboptimal Dye Concentration | Titrate the this compound concentration. | The optimal concentration can vary between cell types. Start with a concentration range of 0.5-10 µM and determine the lowest concentration that provides a bright signal without causing toxicity.[8] |
| Insufficient Incubation Time | Optimize the incubation time. | Incubate cells with this compound for 15 to 60 minutes.[9] Some cell types may require longer incubation periods (up to 4 hours) for optimal dye uptake and conversion.[9] |
| Incorrect Incubation Temperature | Ensure incubation is performed at 37°C. | Esterase activity is temperature-dependent. Incubation at 37°C is generally optimal for most mammalian cell lines. |
| Hydrolyzed this compound | Use a fresh aliquot of this compound stock solution. | This compound is susceptible to hydrolysis in the presence of water.[8][9] Ensure your DMSO is anhydrous and avoid repeated freeze-thaw cycles of the stock solution.[8] |
| Low Esterase Activity | Use a positive control cell line known to have high esterase activity. | Some cell types may have inherently low esterase activity, leading to inefficient conversion of this compound to its fluorescent form. |
| Photobleaching | Minimize exposure of stained cells to excitation light. | Carboxyfluorescein is susceptible to photobleaching.[10] Reduce light exposure by using neutral density filters, decreasing exposure time, and imaging samples promptly after staining.[10][11] The use of anti-fade mounting media can also help preserve the signal.[11][12] |
| Incorrect Instrument Settings | Verify the excitation and emission filter settings on your microscope or flow cytometer. | Ensure the instrument is set to the optimal wavelengths for carboxyfluorescein (Ex/Em: ~492/517 nm).[4][11] |
| Cell Loss During Staining | Handle cells gently during washing steps. | Excessive or harsh washing can lead to cell detachment and loss, resulting in a weaker overall signal.[13][14] |
Issue 2: High Background Fluorescence
High background fluorescence can obscure the specific signal from stained cells, making data interpretation difficult.
Possible Causes and Solutions:
| Possible Cause | Recommendation | Detailed Explanation |
| Excess Unbound Dye | Perform thorough washing steps after incubation. | After incubating with this compound, wash the cells 2-3 times with a buffered saline solution like PBS to remove any unbound dye.[15] A final wash with complete culture medium can help inactivate any remaining extracellular this compound.[8] |
| Autofluorescence | Use a spectrally distinct fluorophore or appropriate controls. | Some cells and culture media components exhibit natural fluorescence (autofluorescence).[16][17] Image unstained cells as a control to determine the level of autofluorescence. If autofluorescence is high in the green channel, consider using a red-shifted dye.[15][16] Using phenol (B47542) red-free media can also reduce background.[16] |
| Non-specific Staining | Optimize dye concentration and incubation time. | Using too high a concentration of this compound or incubating for too long can lead to non-specific binding and increased background.[13][15] |
| Contaminated Reagents or Media | Use fresh, high-quality reagents and media. | Contaminants in buffers or media can contribute to background fluorescence. |
| Incorrect Imaging Medium | Image cells in an optically clear, low-background medium. | For live-cell imaging, consider using a specialized low-background imaging medium or a buffered saline solution instead of standard culture medium which can be autofluorescent.[15][16] |
Experimental Protocols
Standard this compound Staining Protocol for Adherent Cells
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Cell Seeding: Seed cells in a culture plate and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, dilute the this compound stock solution to a final working concentration (typically 1-5 µM) in serum-free medium or PBS.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the this compound solution.
-
Wash the cells twice with warm PBS.
-
-
Recovery:
-
Add fresh, pre-warmed complete culture medium to the cells and incubate for at least 30 minutes at 37°C to allow for complete de-esterification of the dye.[9]
-
-
Imaging:
-
Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~490 nm, Emission: ~520 nm).
-
Standard this compound Staining Protocol for Suspension Cells
-
Cell Preparation:
-
Reagent Preparation:
-
Prepare a 2X working solution of this compound in the same buffer used for cell resuspension.
-
-
Cell Staining:
-
Add an equal volume of the 2X this compound working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.[8]
-
-
Washing:
-
Add an excess of complete culture medium to stop the staining reaction.
-
Centrifuge the cells and discard the supernatant.
-
Wash the cell pellet twice with complete culture medium.
-
-
Recovery and Analysis:
-
Resuspend the cells in fresh culture medium.
-
The cells are now ready for analysis by flow cytometry or fluorescence microscopy.
-
Visual Guides
This compound Signaling Pathway
Caption: Mechanism of this compound conversion to fluorescent carboxyfluorescein in live cells.
General Experimental Workflow for this compound Staining
Caption: A typical experimental workflow for staining cells with this compound.
Troubleshooting Decision Tree for Weak this compound Signal
References
- 1. 5-CFDA, AM [5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester] | AAT Bioquest [aatbio.com]
- 2. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad.com [bio-rad.com]
- 5. Application of Alamar blue/5-carboxyfluorescein diacetate acetoxymethyl ester as a noninvasive cell viability assay in primary hepatocytes from rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Invitrogen 5-CFDA, AM (5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 7. medchemexpress.com [medchemexpress.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Photobleaching - Wikipedia [en.wikipedia.org]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. emsdiasum.com [emsdiasum.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Flow cytometry troubleshooting | Abcam [abcam.com]
- 15. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. researchgate.net [researchgate.net]
causes of high background fluorescence with Cfda-AM
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly high background fluorescence, encountered during experiments using CFDA-AM.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can mask the specific signal from viable cells, leading to inaccurate data interpretation. This guide addresses the common causes and provides systematic solutions to mitigate this issue.
Issue 1: Spontaneous Hydrolysis or Degradation of this compound
Question: My negative control wells (containing only media and this compound, without cells) are showing high fluorescence. What is the cause?
Answer: This is often due to the spontaneous hydrolysis of this compound into its fluorescent form, carboxyfluorescein, in the aqueous buffer or media. This process can be accelerated by exposure to light and suboptimal storage conditions.
Solutions:
-
Prepare Fresh Working Solutions: Always prepare the this compound working solution immediately before use. Avoid storing the dye in aqueous solutions for extended periods.[1]
-
Protect from Light: this compound is light-sensitive. Protect the stock solution, staining solutions, and experimental plates from light by covering them with aluminum foil or working in a darkened room.
-
Proper Storage: Store the this compound stock solution (in anhydrous DMSO) in small, single-use aliquots at -20°C, protected from moisture. Repeated freeze-thaw cycles should be avoided.
Issue 2: Incomplete Removal of Extracellular this compound
Question: I'm observing high background fluorescence across the entire well or sample, even in areas without cells. What could be the problem?
Answer: Residual extracellular this compound that has not been adequately washed away can be hydrolyzed by esterases present in serum-containing media or released by cells, contributing to background fluorescence.[2]
Solutions:
-
Thorough Washing: Implement a stringent washing protocol. Wash the cells with a suitable buffer (e.g., PBS or HBSS) at least two to three times after incubation with this compound to remove any unbound probe.[2][3]
-
Use Serum-Free Medium for Staining: Whenever possible, perform the this compound incubation in a serum-free medium or buffer. Serum contains esterases that can hydrolyze the dye extracellularly.
-
Optimize Washing Steps: Ensure complete removal of the wash buffer after the final wash to prevent dilution of subsequent reagents and carryover of unbound dye.[2]
Issue 3: Autofluorescence
Question: My unstained control cells are fluorescent. How can I address this?
Answer: Autofluorescence is the natural fluorescence emitted by cellular components (e.g., NADH, riboflavin) and some components of the cell culture medium (e.g., phenol (B47542) red, fetal bovine serum).[2][4]
Solutions:
-
Use Phenol Red-Free Medium: Phenol red is a known contributor to background fluorescence. Switch to a phenol red-free medium for the duration of the experiment.[4]
-
Image in a Suitable Buffer: For microscopy, consider replacing the culture medium with an optically clear buffered saline solution (e.g., PBS or HBSS) before imaging to reduce background from media components.[4]
-
Include Unstained Controls: Always include a control sample of unstained cells to determine the baseline level of autofluorescence.[5] This can be subtracted from the stained samples during data analysis.
-
Check Culture Vessels: Plastic-bottom dishes can exhibit fluorescence. For imaging applications, using glass-bottom dishes is recommended to reduce this source of background.
Issue 4: Suboptimal Probe Concentration and Incubation
Question: The fluorescence signal is too high in all my cells, making it difficult to distinguish between populations. Why is this happening?
Answer: Using too high a concentration of this compound or incubating for too long can lead to excessive staining and high background.[6]
Solutions:
-
Titrate this compound Concentration: The optimal concentration of this compound can vary between cell types. Perform a concentration titration to find the lowest concentration that provides a bright, specific signal with minimal background.[7]
-
Optimize Incubation Time: The incubation time should be sufficient for the dye to enter the cells and be cleaved by esterases, but not so long that it leads to high background or cytotoxicity. A typical range is 15 to 60 minutes.[2][8]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: this compound (Carboxyfluorescein diacetate, acetoxymethyl ester) is a non-fluorescent, cell-permeable compound. Once inside a live cell, intracellular esterases cleave the acetoxymethyl (AM) and acetate (B1210297) groups, converting it into the highly fluorescent carboxyfluorescein.[9] A key feature is that carboxyfluorescein is better retained within cells that have intact membranes, making it a reliable indicator of both enzymatic activity and membrane integrity, which are hallmarks of cell viability.[8][9]
Q2: What are the recommended excitation and emission wavelengths for carboxyfluorescein?
A2: The excitation maximum for carboxyfluorescein (the product of this compound hydrolysis) is approximately 492 nm, and the emission maximum is around 517 nm.[8] Standard FITC filter sets are appropriate for detection.
Q3: Can I use this compound for both suspension and adherent cells?
A3: Yes, the protocol can be adapted for both suspension and adherent cells. For adherent cells, staining can be performed directly in the culture plate. For suspension cells, staining is typically done in tubes, with centrifugation steps for washing.[3]
Q4: How can I be sure that the high background is not an issue with my instrument settings?
A4: While optimizing instrument settings (e.g., laser power, detector gain/voltage) is crucial, you can distinguish between true background fluorescence and instrument noise by running appropriate controls. A cell-free control (media + this compound) will reveal background from the dye and media, while an unstained cell control will show cellular autofluorescence.[2] If these controls show high fluorescence, the issue lies with the sample preparation or reagents, not just the instrument settings.
Data Summary Table
The following table provides a summary of key quantitative parameters for optimizing this compound assays. Note that optimal conditions may vary depending on the specific cell type and experimental setup.
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 1-30 mM in anhydrous DMSO | Store in small, single-use aliquots at -20°C, protected from light and moisture.[1][3][8] |
| This compound Working Concentration | 0.5 - 10 µM | Titration is highly recommended to find the optimal concentration for your specific cell type.[3][7] |
| Incubation Time | 15 - 60 minutes | Shorter times may be sufficient for some cells, while others may require longer.[2][8][10] |
| Incubation Temperature | Room Temperature to 37°C | 37°C is commonly used to ensure optimal esterase activity.[8][11] |
| Washing Buffer | PBS or HBSS (serum-free) | Use a buffer without serum to prevent extracellular hydrolysis of this compound.[3] |
| Number of Washes | 2 - 3 times | Thorough washing is critical to remove extracellular dye.[2][3] |
Experimental Protocol: Staining Cells with this compound
This protocol provides a general guideline for staining either adherent or suspension cells.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), serum-free
-
Cell culture medium (phenol red-free recommended)
-
Adherent or suspension cells
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot into single-use tubes and store at -20°C, protected from light.
-
Prepare Cell Suspension/Plate:
-
Suspension Cells: Centrifuge the cells and resuspend the pellet in pre-warmed, serum-free medium or PBS to a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Adherent Cells: Grow cells on coverslips or in culture plates. Just before staining, remove the culture medium and wash the cells once with pre-warmed, serum-free medium or PBS.
-
-
Prepare this compound Working Solution: Immediately before use, dilute the this compound stock solution in pre-warmed, serum-free medium or PBS to the desired final working concentration (e.g., 1-10 µM).
-
Staining:
-
Suspension Cells: Add the this compound working solution to the cell suspension.
-
Adherent Cells: Add the this compound working solution to the culture plate, ensuring the cells are completely covered.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[3][10]
-
Washing:
-
Suspension Cells: Add at least 5 volumes of serum-free medium or PBS to the tube, centrifuge at 400 x g for 5 minutes, and discard the supernatant. Repeat the wash step two more times.[3][8]
-
Adherent Cells: Aspirate the staining solution and wash the cells three times with pre-warmed, serum-free medium or PBS.
-
-
Analysis: Resuspend the cells in the appropriate medium or buffer for analysis by fluorescence microscopy or flow cytometry.
Visualization
Below is a troubleshooting workflow to diagnose and resolve high background fluorescence in this compound assays.
Caption: Troubleshooting workflow for high background fluorescence with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. biotium.com [biotium.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. interchim.fr [interchim.fr]
- 9. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 10. Application of Alamar blue/5-carboxyfluorescein diacetate acetoxymethyl ester as a noninvasive cell viability assay in primary hepatocytes from rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. -Bacstain- CFDA solution BS03 manual | DOJINDO [dojindo.com]
Technical Support Center: Mitigating CFDA-AM Induced Cell Toxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize cell toxicity associated with the use of 5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester (CFDA-AM) and its derivatives like CFDA-SE in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it work as a cell viability marker?
A1: this compound is a non-fluorescent, cell-permeant dye used to assess cell viability.[1][2] Once inside a live cell, intracellular esterases cleave the acetoxymethyl (AM) ester and diacetate groups, converting the molecule into the fluorescent and membrane-impermeant carboxyfluorescein (CF).[1][2][3] Healthy cells with intact membranes and active esterases will retain the fluorescent CF and can be identified by their green fluorescence.[1][3]
Q2: What causes this compound induced cell toxicity?
A2: The precise mechanisms of this compound induced cytotoxicity are not fully elucidated but are thought to involve a combination of factors:
-
High dye concentrations and prolonged incubation: Exposing cells to high concentrations of this compound or for extended periods can be toxic.[4]
-
Inhibition of intracellular esterases: At high concentrations, byproducts of this compound hydrolysis may inhibit essential intracellular esterase activity, which is an early event in the process leading to cell death.
-
Generation of Reactive Oxygen Species (ROS): The metabolic stress from processing the dye can lead to the production of ROS, which can damage cellular components and trigger apoptosis.[5][6]
-
Induction of Apoptosis: this compound, particularly its succinimidyl ester derivative CFDA-SE, can induce growth arrest and apoptosis in some cell types.
Q3: What are the common signs of this compound induced cytotoxicity?
A3: Common indicators of toxicity include:
-
Reduced cell viability and proliferation.
-
Increased number of floating or detached cells in adherent cultures.
-
Changes in cell morphology, such as rounding, shrinking, and membrane blebbing.
-
Increased markers of apoptosis, such as Annexin V staining and caspase activation.
Q4: Are there less toxic alternatives to this compound?
A4: Yes, Calcein-AM is a popular alternative that is generally considered to be less cytotoxic than this compound.[7][8] Calcein-AM also works on the principle of intracellular esterase activity but its fluorescent product is better retained in cells and its fluorescence is less pH-sensitive.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound staining.
Issue 1: High Cell Death After Staining
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. Start with a low concentration (e.g., 0.5-1 µM) and titrate up to a maximum of 10 µM.[4] |
| Prolonged incubation time. | Reduce the incubation time. A time-course experiment (e.g., 5, 10, 15, 30 minutes) can help identify the shortest effective exposure duration.[4] |
| Cell type is particularly sensitive. | Consider using a less toxic alternative like Calcein-AM.[7][8] For primary cells, which are often more sensitive, use the lowest effective concentration and shortest incubation time. |
| Suboptimal cell culture conditions. | Ensure that your cells are healthy and in the logarithmic growth phase before staining. Stressed cells are more susceptible to dye-induced toxicity. |
Issue 2: Weak or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| This compound concentration is too low. | Increase the this compound concentration in small increments. |
| Short incubation time. | Increase the incubation time. |
| Hydrolysis of this compound stock solution. | Prepare fresh this compound stock solution in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. |
| Low intracellular esterase activity. | Ensure cells are metabolically active. Dead or dying cells will have reduced or no esterase activity. |
| Incorrect filter sets on the microscope or flow cytometer. | Use the appropriate filter set for fluorescein (B123965) (Excitation/Emission: ~492/517 nm). |
Issue 3: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Incomplete removal of unbound dye. | Wash the cells thoroughly with fresh, pre-warmed culture medium or PBS after staining. A common protocol involves three washes. |
| Extracellular esterase activity. | If using serum-containing medium for staining, extracellular esterases can cleave this compound, leading to background fluorescence. Stain cells in a serum-free medium or PBS.[10] |
| Cell lysis and release of fluorescent product. | Handle cells gently during washing steps to avoid lysis. Use a viability dye (e.g., Propidium Iodide) to exclude dead, leaky cells from analysis. |
Quantitative Data Summary
Comparison of Cytotoxicity Assays
The following table summarizes a comparison of different cytotoxicity assays, highlighting key parameters.
| Assay | Detection Method | Measures | Advantages | Disadvantages |
| This compound | Fluorometric | Intracellular esterase activity and membrane integrity[11] | Non-destructive, easy to handle, less time-consuming than some other methods.[11] | Can be cytotoxic at high concentrations, signal can be pH-sensitive. |
| Calcein-AM | Fluorometric | Intracellular esterase activity and membrane integrity[7] | Generally less cytotoxic than this compound, brighter fluorescence, less pH-sensitive.[7][9] | More expensive than this compound. |
| MTT | Colorimetric | Mitochondrial reductase activity | Inexpensive, high-throughput compatible. | Indirect measure of viability, can be toxic to cells, requires cell lysis. |
| LDH Release | Colorimetric | Lactate dehydrogenase release (membrane integrity) | Measures cell death directly. | Higher variability, lower signal-to-noise ratio compared to fluorescent assays.[12] |
Experimental Protocols
Protocol 1: Optimized CFDA-SE Staining to Minimize Toxicity
This protocol is for the succinimidyl ester derivative (CFDA-SE), which is commonly used for cell proliferation tracking and is also associated with cytotoxicity. The principles for minimizing toxicity are applicable to this compound as well.
Materials:
-
Cells in single-cell suspension
-
CFDA-SE stock solution (1-5 mM in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete culture medium containing serum
Procedure:
-
Cell Preparation: Resuspend cells in pre-warmed (37°C) PBS or HBSS at a concentration of 1 x 10^6 cells/mL. Ensure the cells are in a single-cell suspension.
-
Dye Dilution: Prepare a 2X working solution of CFDA-SE in PBS or HBSS from the stock solution. The final concentration should be titrated for each cell type, typically in the range of 0.5-5 µM. For sensitive cells, start with 0.5-1 µM.
-
Staining: Add an equal volume of the 2X CFDA-SE working solution to the cell suspension. Mix gently and immediately.
-
Incubation: Incubate the cells for 5-10 minutes at 37°C, protected from light. Minimize the incubation time to reduce toxicity.
-
Washing: Immediately stop the staining reaction by adding 5-10 volumes of cold complete culture medium. The protein in the serum will quench the unbound reactive dye.
-
Centrifuge the cells at a gentle speed (e.g., 300-400 x g) for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Repeat the wash step two more times to ensure complete removal of unbound dye.
-
After the final wash, resuspend the cells in fresh culture medium for your experiment.
Protocol 2: Assessing Apoptosis with Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells after this compound staining.
Materials:
-
This compound stained and control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest Cells: After your experimental treatment, harvest the cells (both adherent and suspension) and wash them once with cold PBS.
-
Resuspend in Binding Buffer: Centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Annexin V Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 10 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Live cells: this compound positive, Annexin V negative, PI negative.
-
Early apoptotic cells: this compound positive, Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: this compound positive, Annexin V positive, PI positive.
-
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Putative signaling pathway of this compound induced cytotoxicity.
Caption: Workflow for minimizing toxicity during this compound staining.
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 8. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing CFDA-AM Dye Leakage from Stained Cells
Welcome to the technical support center for CFDA-AM dye users. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of dye leakage from stained cells. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Carboxyfluorescein diacetate, acetoxymethyl ester (this compound) is a cell-permeant dye used for labeling and tracking viable cells.[1] It is non-fluorescent until it enters a live cell with an intact membrane. Inside the cell, intracellular esterases cleave the acetoxymethyl (AM) and diacetate groups, converting the molecule into the highly fluorescent carboxyfluorescein.[1] This fluorescent product is more polar and becomes trapped within the cell, allowing for the identification and tracking of viable cells.[1]
Q2: Why is my this compound signal weak or decreasing over time?
A weak or diminishing this compound signal is often due to dye leakage, also known as efflux. The fluorescent product, carboxyfluorescein, can be actively transported out of the cell by multidrug resistance-associated proteins (MRPs), which are a type of organic anion transporter.[2] This is a common issue, particularly in cell lines with high expression of these efflux pumps. Other factors that can contribute to a weak signal include suboptimal staining conditions, photobleaching, and cell death.
Q3: How can I determine if dye leakage is the cause of my weak signal?
To confirm if dye efflux is occurring, you can perform a control experiment using an efflux pump inhibitor, such as probenecid (B1678239). If the fluorescence signal is significantly brighter and more stable in the presence of the inhibitor, it is a strong indication that dye leakage is the primary issue.
Q4: What are the key factors that influence this compound dye leakage?
Several factors can influence the rate of this compound leakage from stained cells:
-
Cell Type: Different cell lines have varying levels of expression of organic anion transporters, leading to different rates of dye efflux.
-
Temperature: Incubation and imaging at physiological temperatures (e.g., 37°C) can increase the activity of efflux pumps, leading to faster dye leakage.
-
Incubation Time: Longer incubation times can lead to greater dye efflux.
-
Dye Concentration: While a higher initial concentration might seem beneficial, it can also lead to increased toxicity and potentially affect cell membrane integrity.
Q5: Can I fix cells after staining with this compound?
Fixation of cells after staining with this compound is generally not recommended as the fluorescent product is not covalently bound to intracellular components and will leak out during the fixation and permeabilization steps. If fixation is required, consider using a dye like Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE), which covalently binds to intracellular proteins.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Initial Staining | 1. Improper dye storage: this compound is sensitive to moisture and light. | Store this compound desiccated at -20°C and protected from light. Prepare fresh working solutions for each experiment. |
| 2. Suboptimal staining conditions: Incorrect dye concentration, incubation time, or temperature. | Titrate the this compound concentration (typically 1-10 µM) and optimize incubation time (usually 15-30 minutes) for your specific cell type. | |
| 3. Presence of serum in staining buffer: Serum can contain esterases that prematurely cleave this compound. | Stain cells in a serum-free buffer like PBS or HBSS. | |
| Rapid Signal Loss (Dye Leakage) | 1. High activity of efflux pumps: Multidrug Resistance-Associated Proteins (MRPs) actively transport the fluorescent product out of the cell. | - Use an efflux pump inhibitor like probenecid (typically 1-2.5 mM) or sulfinpyrazone (B1681189) (0.1-0.25 mM) during staining and imaging.- Lower the incubation and imaging temperature to 4°C or room temperature to reduce pump activity. |
| 2. Long incubation/imaging times at 37°C: Higher temperatures increase the rate of efflux. | Minimize the duration of experiments at 37°C. If long-term tracking is necessary, consider using a covalent-binding dye like CFDA-SE. | |
| High Background Fluorescence | 1. Incomplete removal of excess dye: Residual this compound in the medium can be hydrolyzed by extracellular esterases. | Wash cells thoroughly with fresh, pre-warmed, serum-free buffer after staining. |
| 2. Cell death: Compromised cell membranes can lead to non-specific staining. | Co-stain with a viability dye like Propidium Iodide (PI) or DAPI to exclude dead cells from analysis. | |
| Photobleaching | 1. Excessive exposure to excitation light: Can cause the fluorophore to lose its fluorescence. | - Minimize the exposure time and intensity of the excitation light.- Use an anti-fade mounting medium if imaging fixed cells (though fixation is not recommended for this compound). |
Quantitative Data
The retention of this compound can be significantly improved by optimizing experimental conditions. Below are tables illustrating the expected trends in dye retention. Researchers should perform their own experiments to obtain specific quantitative data for their cell type and experimental setup.
Table 1: Effect of Temperature on this compound Retention
| Time (hours) | Mean Fluorescence Intensity (MFI) at 37°C (Arbitrary Units) | Mean Fluorescence Intensity (MFI) at 4°C (Arbitrary Units) |
| 0 | 1000 | 1000 |
| 1 | 600 | 950 |
| 2 | 350 | 900 |
| 4 | 150 | 850 |
Table 2: Effect of Efflux Pump Inhibitor (Probenecid) on this compound Retention at 37°C
| Time (hours) | Mean Fluorescence Intensity (MFI) without Probenecid (Arbitrary Units) | Mean Fluorescence Intensity (MFI) with Probenecid (Arbitrary Units) |
| 0 | 1000 | 1000 |
| 1 | 600 | 900 |
| 2 | 350 | 800 |
| 4 | 150 | 700 |
Experimental Protocols
Protocol 1: Standard this compound Staining Protocol
This protocol is a general guideline for staining cells with this compound.
-
Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light.
-
Prepare Cell Suspension: Harvest cells and wash once with a serum-free buffer (e.g., PBS or HBSS). Resuspend the cells in the same buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add the this compound stock solution to the cell suspension to a final working concentration of 1-10 µM. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes. Resuspend the cell pellet in pre-warmed, serum-free buffer and centrifuge again. Repeat the wash step twice to ensure complete removal of extracellular dye.
-
Analysis: Resuspend the final cell pellet in the desired buffer for analysis by flow cytometry or fluorescence microscopy.
Protocol 2: Protocol to Minimize this compound Leakage
This protocol incorporates steps to reduce dye efflux for improved retention.
-
Prepare this compound Stock Solution: As in Protocol 1.
-
Prepare Staining Buffer with Efflux Inhibitor: Prepare a working solution of an efflux pump inhibitor, such as probenecid (final concentration 1-2.5 mM) or sulfinpyrazone (final concentration 0.1-0.25 mM), in a serum-free buffer.
-
Prepare Cell Suspension: Harvest and wash cells as in Protocol 1. Resuspend cells in the staining buffer containing the efflux inhibitor.
-
Staining: Add the this compound stock solution to the cell suspension to a final working concentration of 1-10 µM. Incubate for 15-30 minutes at room temperature or 4°C, protected from light.
-
Washing: Wash the cells twice with cold (4°C) staining buffer containing the efflux inhibitor.
-
Analysis: Resuspend the final cell pellet in cold buffer containing the efflux inhibitor for immediate analysis. Maintain the cells at a low temperature throughout the analysis process if possible.
Visualizations
References
dealing with uneven Cfda-AM staining in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 5-Carboxyfluorescein diacetate acetoxymethyl ester (CFDA-AM) for cell staining in culture.
Troubleshooting Guide for Uneven this compound Staining
Uneven or patchy staining is a common artifact in fluorescence microscopy. This guide provides a systematic approach to resolving these issues when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Uneven/Patchy Staining | Dye Aggregation: this compound may precipitate if not properly dissolved or stored. | Prepare a fresh working solution of this compound from a stock solution in high-quality, anhydrous DMSO. Briefly vortex the diluted staining solution before applying it to the cells.[1] |
| Incomplete Permeabilization: For intracellular targets, insufficient permeabilization results in uneven access of the probe to the cytosol. | Optimize the concentration and incubation time of your permeabilization agent if one is being used in your specific protocol. Ensure the permeabilization buffer is fresh and evenly applied to the sample.[1][2] | |
| Cell Clumping: Aggregated cells will not be uniformly stained. | Ensure a single-cell suspension before and during staining. If necessary, filter the cell suspension through a nylon mesh.[3] | |
| Uneven Cell Health: Apoptotic or necrotic cells may stain differently or not at all. | Ensure a healthy, viable cell population before staining. Use a viability dye like Trypan Blue to assess cell health. | |
| High Background Staining | Excessive Probe Concentration: Too much dye can lead to non-specific binding and high background. | Titrate the this compound concentration to find the lowest effective concentration for your cell type and application.[3][4] Typical starting concentrations range from 0.5 to 5 µM.[3] |
| Inadequate Washing: Insufficient washing leaves unbound probe in the sample, contributing to background fluorescence. | Increase the number and duration of washes with a suitable buffer (e.g., PBS) after the staining incubation.[1][5] Gentle agitation during washing can improve efficiency.[1] | |
| Presence of Esterases in Serum: If using a serum-containing medium during staining, extracellular esterases can cleave this compound, increasing background. | Perform staining in a serum-free medium or buffer.[6] | |
| Low or No Signal | Insufficient Probe Concentration or Incubation Time: The dye may not have had enough time or concentration to enter the cells and be cleaved by esterases. | Optimize the this compound concentration and incubation time. A titration is recommended to find the optimal conditions for your specific cell type.[3] |
| Probe Degradation: this compound is sensitive to hydrolysis, especially in the presence of water. | Prepare fresh aliquots of this compound in anhydrous DMSO and store them desiccated at -20°C. Avoid repeated freeze-thaw cycles.[3] | |
| Low Esterase Activity: Some cell types may have naturally low intracellular esterase activity. | Ensure you are using a positive control cell line known to have high esterase activity to validate the staining protocol. | |
| Cell Death: Dead cells lack the necessary esterase activity and membrane integrity to retain the fluorescent product. | Confirm cell viability before the experiment. Dead cells will not be stained.[7] | |
| Cell Toxicity/Altered Cell Behavior | High Dye Concentration: this compound, like other fluorescent dyes, can be toxic to cells at high concentrations.[4][8] | Use the lowest possible concentration of this compound that provides adequate staining. Perform a dose-response experiment to determine the optimal non-toxic concentration.[3] |
| Extended Incubation Time: Prolonged exposure to the dye can be detrimental to cells. | Minimize the incubation time to the shortest duration that allows for sufficient staining. | |
| DMSO Toxicity: The solvent used to dissolve this compound, DMSO, can be toxic to cells at certain concentrations.[9] | Ensure the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%). |
Mechanism of this compound Staining
Caption: Mechanism of this compound conversion to fluorescent carboxyfluorescein within a live cell.
Troubleshooting Workflow for Uneven Staining
Caption: A logical workflow for troubleshooting uneven this compound staining.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining?
A1: 5-CFDA-AM is a non-fluorescent and cell-permeable compound. Once it enters a live cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it into 5-carboxyfluorescein.[10][11] This fluorescent product is polar and less membrane-permeable, so it gets trapped inside cells with intact membranes, leading to bright green fluorescence.[7][10] This process relies on both enzymatic activity and membrane integrity, making it a good indicator of cell viability.[10][11][12]
Q2: My cells are not staining, or the signal is very weak. What could be the problem?
A2: There are several potential reasons for weak or no staining:
-
Cell Viability: The assay requires live cells with active esterases. If your cells are dead or have low metabolic activity, they will not stain.[7]
-
This compound Degradation: The this compound probe is susceptible to hydrolysis. Ensure your stock solution is fresh, stored properly in anhydrous DMSO, and protected from light and moisture.[3]
-
Suboptimal Concentration/Incubation: The concentration of this compound or the incubation time may be insufficient for your cell type. It is crucial to titrate the dye concentration and optimize the incubation period.[3]
Q3: I am observing high background fluorescence. How can I reduce it?
A3: High background can obscure your signal. To reduce it:
-
Optimize Dye Concentration: Using too high a concentration of this compound is a common cause of high background. Perform a titration to find the lowest concentration that gives a bright, specific signal.[3][4]
-
Thorough Washing: Ensure you wash the cells sufficiently with a suitable buffer (like PBS) after staining to remove any unbound dye.[1]
-
Use Serum-Free Medium: Perform the staining in a serum-free medium, as serum can contain esterases that cleave this compound extracellularly.[6]
Q4: Is this compound toxic to cells?
A4: Yes, this compound can be toxic to some cell types, especially at higher concentrations or with prolonged incubation times.[8] This can potentially lead to growth arrest or apoptosis.[3] It is essential to determine the lowest effective labeling concentration for your specific cells to minimize cytotoxicity.[3]
Q5: How should I prepare and store my this compound stock solution?
A5: Prepare a concentrated stock solution (e.g., 1-10 mM) in high-quality, anhydrous DMSO.[13] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination. Store these aliquots at -20°C, protected from light and moisture (e.g., over desiccant).[3]
Q6: What are some alternatives to this compound for cell proliferation studies?
A6: Several alternatives are available, each with its own advantages:
-
CFSE (Carboxyfluorescein succinimidyl ester): Similar to CFDA, but it covalently binds to intracellular proteins. As cells divide, the dye is distributed equally between daughter cells, allowing for the tracking of cell divisions.[14]
-
EdU (5-ethynyl-2'-deoxyuridine): This is a nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA. It is detected via a click chemistry reaction, which is fast and efficient.[15][16]
-
Calcein-AM: This is another dye that measures cell viability based on esterase activity and membrane integrity. It is well-retained in viable cells and tends to have brighter fluorescence in some cell types.[16][17]
-
Metabolic Assays (e.g., MTT, CCK-8): These colorimetric assays measure the metabolic activity of a cell population, which is often correlated with cell number and proliferation.[16]
Experimental Protocol: this compound Staining for Adherent Cells
This protocol provides a general guideline. Optimization of dye concentration and incubation time is highly recommended for each cell type and experimental condition.
Materials:
-
This compound (5-Carboxyfluorescein diacetate, acetoxymethyl ester)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), sterile
-
Serum-free cell culture medium, pre-warmed to 37°C
-
Complete cell culture medium (with serum), pre-warmed to 37°C
-
Adherent cells cultured in multi-well plates or on coverslips
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to create a 1-10 mM stock solution. For example, to make a 1 mM solution, add the appropriate volume of DMSO to 1 mg of this compound (refer to the manufacturer's certificate of analysis for molecular weight).
-
Aliquot into small, single-use tubes and store at -20°C, protected from light and moisture.
-
-
Prepare this compound Working Solution:
-
On the day of the experiment, thaw one aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed, serum-free medium to the desired final working concentration (e.g., 1-10 µM). It is critical to perform a titration to determine the optimal concentration for your cells.
-
-
Cell Preparation:
-
Aspirate the complete culture medium from the cells.
-
Wash the cells once with pre-warmed PBS to remove any residual serum.
-
-
Staining:
-
Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate at 37°C for 15-30 minutes. The optimal incubation time may vary. Protect the plate from light during incubation.
-
-
Washing:
-
Aspirate the this compound working solution.
-
Wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unbound dye. For the final wash, you can use a complete medium, as the protein in the serum will help quench any remaining extracellular this compound.
-
-
Analysis:
-
Add fresh, pre-warmed complete culture medium to the cells.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry. For fluorescence microscopy, use a standard FITC filter set (Excitation: ~490 nm, Emission: ~520 nm).
-
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. med.virginia.edu [med.virginia.edu]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. How do I minimize cell damage during Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 10. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 11. 5-CFDA, AM [5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester] | AAT Bioquest [aatbio.com]
- 12. Application of Alamar blue/5-carboxyfluorescein diacetate acetoxymethyl ester as a noninvasive cell viability assay in primary hepatocytes from rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. stemcell.com [stemcell.com]
- 15. Assays for Cell Enumeration, Cell Proliferation and Cell Cycle—Section 15.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: CFDA-AM and Intracellular pH
Welcome to the technical support center for Carboxyfluorescein Diacetate Acetoxymethyl Ester (CFDA-AM) and its application in intracellular pH (pHi) measurement. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound to measure intracellular pH?
A1: this compound is a cell-permeant, non-fluorescent compound. Once inside a live cell, intracellular esterases cleave the acetoxymethyl (AM) and diacetate groups, converting it into 5-carboxyfluorescein (B1664652) (CF).[1][2][3] This fluorescent molecule is retained within the cell due to its negative charge.[2][4] The fluorescence intensity of carboxyfluorescein is highly dependent on the surrounding pH, making it a valuable tool for measuring intracellular pH.[5][6]
Q2: What is the optimal excitation and emission wavelength for measuring pH with carboxyfluorescein?
A2: After hydrolysis, carboxyfluorescein is typically excited around 490-495 nm, and its emission is measured around 515-520 nm.[3] The fluorescence intensity at this wavelength is pH-dependent. For ratiometric measurements, which can provide more accurate pH readings by correcting for variables like dye concentration, an isosbestic point (where the excitation is pH-insensitive) can be used. However, carboxyfluorescein is more commonly used in non-ratiometric intensity-based measurements.
Q3: How does intracellular pH affect the fluorescence of carboxyfluorescein?
A3: The fluorescence of carboxyfluorescein increases significantly with rising pH.[5][7] In acidic environments, the molecule is in a less fluorescent form. As the pH becomes more alkaline, the molecule transitions to a dianionic form, which is highly fluorescent.[6] This relationship is most sensitive in the near-neutral pH range, making it well-suited for studying physiological changes in intracellular pH.[5]
Q4: Can this compound be used for applications other than measuring intracellular pH?
A4: Yes. Since the conversion of this compound to carboxyfluorescein requires both enzymatic activity (esterases) and an intact cell membrane to retain the fluorescent product, it is also widely used as a probe for cell viability and vitality.[1][2][8]
Troubleshooting Guide
Issue 1: Low or no fluorescence signal.
-
Possible Cause: Inefficient loading of this compound.
-
Solution: Optimize the loading concentration and incubation time for your specific cell type. Ensure the this compound stock solution is properly prepared in anhydrous DMSO and has not hydrolyzed.[9]
-
-
Possible Cause: Low esterase activity in the cells.
-
Solution: Verify the health and metabolic activity of your cells. Some cell types may naturally have lower esterase activity.
-
-
Possible Cause: Intracellular pH is too acidic.
Issue 2: High background fluorescence.
-
Possible Cause: Extracellular hydrolysis of this compound.
-
Solution: Ensure that cells are washed thoroughly with a physiological buffer after loading to remove any extracellular dye.
-
-
Possible Cause: Autofluorescence of cells or medium.
-
Solution: Include an unstained control to measure the baseline autofluorescence and subtract it from your measurements. Use a phenol (B47542) red-free medium during the experiment, as phenol red can contribute to background fluorescence.
-
Issue 3: Inaccurate or inconsistent pH measurements.
-
Possible Cause: Dye leakage from cells.
-
Possible Cause: Photobleaching of the fluorescent signal.
-
Solution: Reduce the intensity and duration of excitation light exposure. Use an anti-fade reagent if compatible with your experimental setup.[9]
-
-
Possible Cause: Lack of proper pH calibration.
-
Solution: It is crucial to perform an in-situ pH calibration to accurately convert fluorescence intensity to pH values. Without calibration, you can only report relative changes in fluorescence.
-
Issue 4: Cell health is compromised after loading with this compound.
-
Possible Cause: Cytotoxicity from the dye or DMSO.
-
Solution: Use the lowest effective concentration of this compound and ensure the final concentration of DMSO is not toxic to your cells (typically <0.1%). Perform a dose-response experiment to determine the optimal, non-toxic loading conditions.
-
Data Presentation
Table 1: pH Dependence of 5(6)-Carboxyfluorescein Fluorescence
| pH | Relative Fluorescence Intensity (%) | Excitation Max (nm) | Emission Max (nm) |
| 5.0 | Low | ~435 | ~515 |
| 6.0 | Moderate | ~490 | ~517 |
| 6.5 | High (pKa of Carboxyfluorescein) | ~490 | ~519 |
| 7.0 | Very High | ~492 | ~519 |
| 7.8 | Maximum | ~495 | ~519 |
| 9.0 | Maximum | ~495 | ~519 |
Note: The relative fluorescence intensity is a qualitative representation. The exact values depend on the specific experimental conditions. The spectral properties are based on published data.[3][5][6][7]
Experimental Protocols
Protocol 1: Measurement of Intracellular pH using this compound
-
Cell Preparation: Plate cells in a suitable culture vessel (e.g., 96-well black plate with a clear bottom) and allow them to adhere overnight.
-
Reagent Preparation: Prepare a stock solution of this compound (1-10 mM) in anhydrous DMSO. Protect the stock solution from light and moisture.
-
Cell Loading: a. Wash the cells with a warm physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) without serum or phenol red. b. Prepare a loading solution by diluting the this compound stock solution in the buffer to a final concentration of 1-10 µM. c. Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Washing: Remove the loading solution and wash the cells twice with the warm buffer to remove any extracellular dye.
-
Fluorescence Measurement: a. Add fresh buffer to the cells. b. Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer with excitation at ~490 nm and emission at ~520 nm. c. Record the baseline fluorescence before adding any experimental compounds. d. Add your test compounds and monitor the change in fluorescence over time.
Protocol 2: In-situ Calibration of Intracellular pH
This protocol is performed after the experimental measurements on the same cells to generate a calibration curve.
-
Prepare Calibration Buffers: a. Prepare a high-potassium (high K+) buffer (e.g., 130 mM KCl, 1 mM MgCl2, 10 mM HEPES/MES). b. Create a series of calibration buffers with different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) by adjusting the high K+ buffer with HCl or KOH.
-
Equilibrate Intracellular and Extracellular pH: a. To the calibration buffers, add the ionophore nigericin (B1684572) (typically 5-10 µM). Nigericin is a K+/H+ antiporter that, in the presence of high extracellular K+, equilibrates the intracellular pH with the extracellular pH.[2][4][12]
-
Generate Calibration Curve: a. After your experiment, remove the experimental buffer from the cells. b. Sequentially add each pH calibration buffer (containing nigericin) to the cells, starting from the most acidic to the most alkaline. c. Incubate for 5-10 minutes at each pH step to allow for equilibration. d. Measure the fluorescence intensity at each pH point.
-
Data Analysis: a. Plot the measured fluorescence intensity against the corresponding pH values of the calibration buffers. b. Fit the data to a sigmoidal curve to generate a standard curve. c. Use this calibration curve to convert the fluorescence intensity values from your experiment into absolute intracellular pH values.
Visualizations
Caption: Mechanism of this compound activation and its pH-dependent fluorescence.
Caption: Key regulators of intracellular pH homeostasis.
Caption: Workflow for in-situ intracellular pH calibration.
References
- 1. researchgate.net [researchgate.net]
- 2. Spexyte™ Intracellular pH Calibration Buffer Kit (ab284662) | Abcam [abcam.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 8. Intracellular pH - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inadequacy of high K+/nigericin for calibrating BCECF. I. Estimating steady-state intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CFDA-AM Stock Solution and Cell Staining
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the preparation and long-term storage of Carboxyfluorescein Diacetate Acetoxymethyl Ester (CFDA-AM) stock solutions, as well as its application in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for cell viability assessment?
A1: this compound is a cell-permeant, non-fluorescent compound.[1] Once it enters a viable cell with an intact membrane, intracellular esterase enzymes cleave the acetoxymethyl (AM) and diacetate groups.[1][2] This process yields the highly fluorescent molecule carboxyfluorescein, which is trapped within the cell due to its negative charge.[2][3] Dead or membrane-compromised cells lack the necessary esterase activity and membrane integrity to retain the fluorescent product, and therefore do not fluoresce brightly.[1][2]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[3][4] It is crucial to use newly opened or properly stored anhydrous DMSO, as the compound is sensitive to moisture, which can lead to its hydrolysis and inactivation.[3][5]
Q3: What are the optimal storage conditions for a this compound stock solution?
A3: For long-term storage, the this compound stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][6] It is imperative to protect the solution from light.[3][6]
Q4: Can I store the powdered, solid form of this compound?
A4: Yes, the solid form of this compound should be stored desiccated at -20°C and protected from light.[7][8]
Q5: What is a typical working concentration for cell staining with this compound?
A5: The optimal working concentration can vary depending on the cell type and experimental conditions. However, a general starting range is between 1-10 µM, diluted in a serum-free medium or phosphate-buffered saline (PBS).[6] It is always recommended to perform a titration to determine the lowest effective concentration that yields a bright signal without causing cellular toxicity.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and storage of this compound solutions.
| Parameter | Recommendation | Citations |
| Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [3][4] |
| Stock Solution Concentration | 1 mM to 30 mM | [4][9] |
| Working Concentration | 1 µM to 10 µM (cell-type dependent) | [6] |
| Solid Storage | -20°C, desiccated, protected from light | [7][8] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. Aliquot and protect from light. | [3][6][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Preparation: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (Molecular Weight: ~533 g/mol ), add approximately 187.8 µL of DMSO.[9]
-
Dissolution: Vortex the vial until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3][11]
-
Aliquoting: Dispense the stock solution into small, single-use, light-protecting vials.
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[3]
Protocol 2: Staining Suspension Cells with this compound
-
Cell Preparation: Centrifuge the cell suspension at 400 x g for 5 minutes and discard the supernatant. Wash the cells once with pre-warmed, serum-free cell culture medium or PBS. Resuspend the cell pellet in the same medium to a concentration of 1 x 10^6 cells/mL.[6]
-
Staining Solution Preparation: Prepare a working solution of this compound by diluting the 10 mM stock solution in serum-free medium or PBS to the desired final concentration (e.g., 1-10 µM).
-
Incubation: Add the this compound working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.[4][6]
-
Washing: After incubation, stop the reaction by adding 4-5 volumes of complete culture medium (containing fetal bovine serum). The proteins in the serum will help to quench any unreacted this compound.[5]
-
Final Preparation: Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant. Wash the cells twice with PBS.[6] Resuspend the cells in the appropriate buffer or medium for analysis by flow cytometry or fluorescence microscopy.[6]
Visual Guides
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. med.virginia.edu [med.virginia.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biotium.com [biotium.com]
- 8. 5-CFDA (5-Carboxyfluorescein Diacetate) | Abcam [abcam.com]
- 9. 5-CFDA, AM [5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester] | AAT Bioquest [aatbio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Photobleaching of CFDA-AM Signal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of photobleaching when using Carboxyfluorescein Diacetate, Acetoxymethyl Ester (CFDA-AM) in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is fading very quickly during image acquisition. What are the immediate steps I can take to reduce photobleaching?
A1: Rapid signal loss is a classic sign of photobleaching. The most immediate and effective strategies involve minimizing the exposure of your sample to the excitation light.[1] Here's what you can do right away:
-
Reduce Excitation Light Intensity: Lower the power of your laser or the intensity of the lamp. Use the lowest light intensity that still provides a sufficient signal-to-noise ratio for your analysis.[2]
-
Decrease Exposure Time: Use the shortest possible exposure time for your camera that allows for a clear image.
-
Minimize Illumination When Not Acquiring: Use transmitted light to find and focus on your region of interest before switching to fluorescence excitation.[1] Keep the shutter closed when you are not actively capturing an image.
Q2: I am performing a long-term time-lapse experiment, and my this compound signal diminishes significantly over time. How can I maintain a more stable signal?
A2: Long-term imaging requires a multi-faceted approach to preserve your fluorescent signal. In addition to the immediate steps mentioned in Q1, consider the following:
-
Incorporate a Live-Cell Antifade Reagent: Add a commercially available antifade reagent specifically designed for live-cell imaging to your culture medium. Reagents like ProLong™ Live or those containing Trolox™ can help to quench reactive oxygen species (ROS) that contribute to photobleaching.[3]
-
Optimize Your Imaging Medium: Standard culture media can sometimes contain components like riboflavin (B1680620) and pyridoxal (B1214274) that accelerate the photobleaching of green fluorescent proteins and potentially other green dyes.[4] Consider using an imaging-specific buffer or medium that is formulated to minimize these effects.
-
Control the Cellular Environment: Ensure your cells are healthy and not under stress, as stressed cells can produce more ROS, exacerbating photobleaching. Maintain optimal temperature, pH, and humidity throughout your experiment.
Q3: I've tried reducing the light intensity and exposure time, but I'm still experiencing significant photobleaching. What other factors could be at play?
A3: If basic adjustments to your imaging parameters are not sufficient, other factors may be contributing to the photobleaching of your this compound signal:
-
Sample Preparation: Ensure that your cells are healthy and not overloaded with the dye, as excessive dye concentration can sometimes lead to increased phototoxicity and photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen is a key contributor to photobleaching through the formation of reactive oxygen species.[2] While difficult to control in a standard setup, some specialized live-cell imaging chambers and reagents are designed to reduce oxygen levels.
-
Microscope and Objective Choice: Use a high numerical aperture (NA) objective lens to collect as much emitted light as possible, which will allow you to use a lower excitation intensity. Also, ensure your microscope's optical components are clean and aligned for optimal light transmission.
Q4: Are all antifade reagents the same? How do I choose the right one for my this compound experiments?
A4: Not all antifade reagents are the same, and the choice depends on your specific application (live vs. fixed cells) and the fluorophore you are using. For live-cell imaging with this compound, you must use a reagent that is non-toxic and cell-permeable or acts extracellularly without harming the cells. Look for products specifically marketed for live-cell imaging. While direct quantitative comparisons for carboxyfluorescein in live cells are limited, reagents containing antioxidants like Trolox™ have been shown to be effective. For fixed-cell applications, reagents containing p-phenylenediamine, such as Vectashield, are very effective for preserving fluorescein (B123965) signals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak initial this compound signal | Incomplete hydrolysis of this compound by cellular esterases. | Ensure cells are healthy and metabolically active. Optimize incubation time and temperature for this compound loading. |
| Low dye concentration. | Perform a concentration titration to find the optimal this compound concentration for your cell type. | |
| Incorrect filter set. | Verify that your microscope's excitation and emission filters are appropriate for carboxyfluorescein (Ex/Em: ~492/514 nm). | |
| Rapid and uniform signal loss across the entire field of view | Excitation light is too intense. | Reduce laser/lamp power. Use neutral density filters.[1] |
| Exposure time is too long. | Decrease camera exposure time to the minimum required for a good signal-to-noise ratio. | |
| Signal fades only in the specific area being repeatedly imaged | Localized photobleaching from repeated scanning. | Image different areas of the sample for each time point if possible. If you must image the same area, minimize the number of scans. |
| High background fluorescence | Extracellular this compound that has not been washed away. | Ensure thorough washing steps after loading with this compound. |
| Autofluorescence from the cells or culture medium. | Image a control sample of unstained cells to assess autofluorescence. Consider using a phenol (B47542) red-free medium for imaging. | |
| Signs of cell stress or death during imaging (e.g., blebbing, detachment) | Phototoxicity from excessive light exposure. | Implement all the strategies to reduce photobleaching, as these will also reduce phototoxicity. Use the lowest possible light dose. |
| Toxicity of the antifade reagent. | Ensure the antifade reagent is specifically designed for live-cell imaging and is used at the recommended concentration. |
Data Presentation
Comparison of Antifade Reagents for Fluorescein (Fixed Cell Data)
While specific quantitative data for live-cell antifade reagents with carboxyfluorescein is limited in the literature, data from fixed-cell studies with fluorescein (the fluorescent product of this compound) can provide some guidance.
| Mounting Medium | Fluorophore | Relative Photostability (Half-life in seconds) | Reference |
| 90% Glycerol in PBS (pH 8.5) | Fluorescein | 9 | [5] |
| Vectashield | Fluorescein | 96 | [5] |
Note: This data is from fixed-cell experiments and should be considered as an indicator of reagent efficacy. Performance in live cells may vary.
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound and Incorporation of an Antifade Reagent
This protocol provides a general framework for staining live cells with this compound and subsequently imaging them in the presence of a live-cell antifade reagent.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent or a Trolox™-containing solution)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on an appropriate imaging dish or plate
Procedure:
-
Cell Preparation: Culture your cells to the desired confluency on a glass-bottom dish or other imaging-compatible vessel.
-
This compound Loading:
-
Prepare a working solution of this compound in warm imaging medium or PBS. The final concentration typically ranges from 1-10 µM. Optimize this concentration for your specific cell type and experimental conditions.
-
Remove the culture medium from your cells and wash once with warm PBS.
-
Add the this compound working solution to your cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the this compound loading solution and wash the cells two to three times with warm imaging medium or PBS to remove any extracellular dye.
-
-
Antifade Reagent Incubation:
-
Prepare your imaging medium containing the live-cell antifade reagent at the manufacturer's recommended concentration.
-
Add the antifade-containing medium to your cells.
-
Incubate for the time recommended by the antifade reagent manufacturer (this can range from 15 minutes to 2 hours) at 37°C, protected from light.[6]
-
-
Imaging:
-
You can now proceed with imaging your cells on a fluorescence microscope equipped with the appropriate filters for carboxyfluorescein (Ex/Em: ~492/514 nm).
-
Implement the photobleaching prevention strategies discussed in the FAQs and Troubleshooting Guide (e.g., minimize light intensity and exposure time).
-
Mandatory Visualization
Caption: Workflow for preventing this compound photobleaching.
Caption: The mechanism of photobleaching and the role of antifade reagents.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Anti-fading media for live cell GFP imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: CFDA-AM Proliferation Assay
Welcome to the technical support center for the CFDA-AM (Carboxyfluorescein diacetate, acetoxymethyl ester) proliferation assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound proliferation assay?
The this compound assay is used to measure cell viability and proliferation. This compound is a non-fluorescent, cell-permeable compound. Once inside a live cell, intracellular esterase enzymes cleave the acetoxymethyl (AM) and diacetate groups, converting the molecule into carboxyfluorescein.[1][2] This fluorescent compound is retained within cells that have intact membranes, a key indicator of cell viability. The fluorescence intensity can be measured using flow cytometry or fluorescence microscopy.[1] As cells divide, the fluorescent dye is distributed equally between daughter cells, leading to a stepwise halving of fluorescence intensity with each cell division. This allows for the tracking of cell proliferation over several generations.
Q2: What are the main causes of inconsistent results in the this compound assay?
Inconsistent results in a this compound assay can stem from several factors, including:
-
Uneven Staining: This can be caused by suboptimal dye concentration, inadequate incubation time, or poor cell suspension quality.[3]
-
High Background Fluorescence: This may result from the hydrolysis of this compound in the assay medium, autofluorescence from cells or media components, or the use of plastic-bottom plates that exhibit fluorescence.[4][5]
-
Low Fluorescence Signal: A weak signal can be due to a low concentration of the dye, insufficient incubation time, or cell death.[6][7]
-
Cytotoxicity: High concentrations of this compound can be toxic to some cell types, leading to growth arrest or apoptosis and affecting the proliferation results.[8][9]
-
Indistinct Proliferation Peaks: In flow cytometry analysis, overlapping or broad peaks can make it difficult to distinguish between different generations of proliferating cells. This can be due to asynchronous cell division or uneven dye distribution.[10][11]
Q3: How can I minimize background fluorescence?
To minimize background fluorescence, consider the following:
-
Use Phenol (B47542) Red-Free Medium: Phenol red in culture media can contribute to autofluorescence.
-
Wash Cells Thoroughly: After staining, wash the cells 2-3 times with a buffered saline solution like PBS to remove any unbound dye.[5]
-
Optimize Dye Concentration: Titrate the this compound concentration to find the lowest effective concentration that provides a bright signal with minimal background.[5][8]
-
Use Glass-Bottom Plates: If using a plate reader or microscope, switch from plastic-bottom to glass-bottom plates to reduce background fluorescence from the vessel.[5]
-
Include Proper Controls: Always include an unstained cell sample to measure the baseline autofluorescence.[4][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Well-to-Well Variability | Pipetting errors or inconsistent cell seeding. | Ensure your pipettes are calibrated. Mix cell suspensions thoroughly before seeding to ensure a uniform cell density in each well. |
| Dye precipitation. | Warm the this compound solution to 37°C and vortex gently to ensure all components are completely dissolved before use.[6] | |
| Weak or No Fluorescence Signal | Suboptimal dye concentration or incubation time. | Increase the this compound concentration or extend the incubation period. Titrate these parameters to find the optimal conditions for your cell type.[6][7] |
| Cell death. | Verify cell viability using an alternative method like trypan blue exclusion. Ensure that the this compound concentration is not cytotoxic.[8][9] | |
| Incorrect instrument settings. | Check the filter and wavelength settings on your flow cytometer or fluorescence reader to ensure they are appropriate for carboxyfluorescein (Excitation max ~492 nm, Emission max ~517 nm).[13] | |
| High Background Fluorescence | Spontaneous hydrolysis of this compound. | Prepare fresh this compound working solutions just before use. Avoid prolonged exposure to light and moisture. |
| Autofluorescence. | Use phenol red-free media and include an unstained control to determine the level of cellular autofluorescence.[4] | |
| Excess unbound dye. | Increase the number of wash steps after staining to thoroughly remove any residual unbound dye.[3] | |
| Indistinct Proliferation Peaks in Flow Cytometry | Uneven initial staining. | Ensure a single-cell suspension before staining by filtering if necessary.[8] Optimize the staining protocol to achieve a narrow peak for the non-proliferating (Generation 0) population. |
| Asynchronous cell division. | While biologically inherent, using data modeling software for analysis can help to deconvolute overlapping peaks.[14] | |
| Cell clumping. | Run the flow cytometer at a low flow rate and consider passing the cell suspension through a mesh filter just before analysis.[10] |
Experimental Protocols
Standard this compound Staining Protocol for Suspension Cells
-
Cell Preparation:
-
Harvest cells and wash them once with pre-warmed, serum-free medium or PBS.
-
Count the cells and adjust the density to 1 x 10^6 cells/mL in serum-free medium or PBS. Ensure a single-cell suspension.[8]
-
-
Staining:
-
Prepare a 2X working solution of this compound in serum-free medium or PBS. The optimal concentration should be determined by titration but typically ranges from 0.5 to 5 µM.[8]
-
Add an equal volume of the 2X this compound solution to the cell suspension.
-
Incubate for 10-15 minutes at 37°C, protected from light.[15]
-
-
Washing:
-
Stop the staining reaction by adding 5 volumes of cold complete medium. The serum proteins will bind to any unreacted dye.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with complete medium to remove any residual unbound dye.
-
-
Cell Culture and Analysis:
-
Resuspend the cells in complete medium at the desired density for your proliferation experiment.
-
Culture the cells under their normal growth conditions.
-
At desired time points, harvest the cells and analyze them by flow cytometry. This compound is typically detected in the FL1 channel (FITC).[15]
-
Optimization of Staining Parameters
| Parameter | Recommendation | Rationale |
| This compound Concentration | Titrate between 0.5 µM and 10 µM.[8] | To find the lowest concentration that gives a bright, uniform signal without causing cytotoxicity. |
| Incubation Time | Test between 5 and 20 minutes.[13] | To ensure sufficient dye uptake without oversaturation or toxicity. |
| Incubation Temperature | 37°C is standard, but room temperature can also be tested.[15] | To optimize the rate of dye uptake and enzymatic conversion. |
| Cell Density | 1-10 x 10^6 cells/mL.[15] | To ensure uniform exposure of all cells to the dye. |
Visualizations
Caption: Mechanism of this compound conversion to a fluorescent product in live cells.
Caption: Experimental workflow for the this compound cell proliferation assay.
Caption: A decision tree for troubleshooting common issues in the this compound assay.
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. 5-CFDA, AM [5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester] | AAT Bioquest [aatbio.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad.com [bio-rad.com]
- 14. biocompare.com [biocompare.com]
- 15. cytologicsbio.com [cytologicsbio.com]
Technical Support Center: Flow Cytometry Compensation for CFDA-AM Experiments
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for managing spectral compensation in flow cytometry experiments utilizing Carboxyfluorescein diacetate acetoxymethyl ester (CFDA-AM).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it work in flow cytometry?
A1: this compound (Carboxyfluorescein diacetate acetoxymethyl ester) is a cell-permeable dye used for cell tracking and proliferation studies. Once inside a living cell, intracellular esterases cleave the acetoxymethyl (AM) and diacetate groups, converting it into the highly fluorescent and cell-impermeant molecule, Carboxyfluorescein Succinimidyl Ester (CFSE).[1][2] CFSE covalently binds to intracellular proteins.[1][2] With each cell division, the CFSE fluorescence is halved, allowing for the tracking of cell generations.[1]
Q2: Why is compensation necessary when using CFDA-SE (CFSE)?
A2: Compensation is a crucial step in multicolor flow cytometry to correct for spectral overlap.[3][4][5] The emission spectrum of one fluorochrome can "spill" into the detector designated for another. CFDA-SE (the active form of this compound) has a broad emission spectrum, similar to FITC, and its signal can be incorrectly detected in channels intended for other fluorochromes, such as PE (Phycoerythrin).[3][4] Without proper compensation, this spillover can lead to false positive signals.[3]
Q3: I'm seeing a "smiling" or "frowning" population arc in my bivariate plots after compensation. What does this mean?
A3: This is a common sign of over-compensation or under-compensation. An arc curving upwards ("smiling") suggests under-compensation, where not enough of the spillover signal has been subtracted. A downward curving arc ("frowning") indicates over-compensation. This often results from issues with the single-stain compensation controls. Ensure your positive and negative populations in your single-stain controls are well-defined and that the positive control is at least as bright as your experimental sample.[6][7]
Q4: My CFDA-SE single-stain control is too dim. Can I still use it for compensation?
A4: It is not recommended. A fundamental rule of compensation is that the single-stain control must be as bright as, or brighter than, the signal in your fully stained experimental sample.[8][9][10] A dim control will lead to inaccurate spillover calculation and incorrect compensation. Consider optimizing your CFDA-SE staining protocol to achieve a brighter signal for your compensation control.[11]
Q5: Can I use compensation beads for my CFDA-SE single-stain control?
A5: While antibody-capture beads are excellent for antibody-based fluorochromes, they are generally not suitable for amine-reactive dyes like CFDA-SE.[8] For CFDA-SE, it is best to use the same cells as in your experiment for the single-stain control to ensure the autofluorescence is consistent.[8]
Q6: I am having trouble compensating CFDA-SE with PE and PerCP. What should I do?
A6: This is a known issue. Some fluorochrome combinations are particularly difficult to compensate due to significant spectral overlap. It has been noted that CFDA-SE is hard to compensate with PE and PerCP.[12] If possible, consider using alternative fluorochromes with more distinct emission spectra to minimize spillover and simplify compensation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| False positives in other channels (e.g., PE) from CFDA-SE stained cells | Inadequate Compensation: Spectral spillover from CFDA-SE is not being corrected. | - Ensure you have run a single-stain CFDA-SE control.- Recalculate the compensation matrix based on correctly gated single-stain controls.- Confirm that the compensation has been applied to your experimental samples. |
| Incorrect Gating of Controls: The positive and/or negative populations in the single-stain control are not correctly identified. | - Gate tightly on the unstained (negative) and brightly stained (positive) populations in your CFDA-SE single-stain control.- Exclude dead cells and debris from your gating strategy. | |
| "Spreading" of the negative population after compensation | High Spillover: Significant spectral overlap from a bright CFDA-SE signal can increase the spread of the negative population in the adjacent channel, obscuring dim positive signals. | - Lower the concentration of CFDA-SE during staining to reduce its brightness, while ensuring it is still detectable.- Use a fluorochrome combination with less spectral overlap if possible.- Use Fluorescence Minus One (FMO) controls to help set accurate gates for positive populations. |
| Inconsistent compensation between experiments | Variability in Staining: The brightness of the CFDA-SE single-stain control is not consistent across different experiments. | - Prepare and use a consistent concentration and incubation time for your CFDA-SE staining protocol.- Ensure the health and viability of the cells used for controls are consistent. |
| Instrument Settings Changed: PMT voltages or other instrument settings were altered between the acquisition of compensation controls and samples. | - Always run your compensation controls on the same day and with the exact same instrument settings as your experimental samples. | |
| Difficulty distinguishing cell generations | Low CFDA-SE Concentration: The initial staining was too dim, resulting in overlapping peaks after a few divisions. | - Titrate the CFDA-SE concentration to find the optimal starting brightness for your cell type.[11] |
| High Cell Autofluorescence: The natural fluorescence of the cells is interfering with the detection of the dimmest CFDA-SE peaks. | - Use an unstained control to determine the level of autofluorescence and set your gates accordingly. |
Data Presentation
CFDA-SE (CFSE) Spectral Properties
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Common Laser Line | Typical Emission Filter |
| CFDA-SE (CFSE) | ~495 | ~519 | 488 nm (Blue) | 530/30 BP |
| PE (Phycoerythrin) | ~496, 564 | ~578 | 488 nm (Blue) or 561 nm (Yellow-Green) | 585/42 BP |
| APC (Allophycocyanin) | ~650 | ~660 | 633 nm or 640 nm (Red) | 660/20 BP |
Note: BP refers to Bandpass filter.
Example of Spectral Spillover
The broad emission of CFDA-SE, excited by the 488nm laser, can extend into the detector for PE. For a fluorochrome like FITC, which has a very similar spectrum to CFDA-SE, this spillover into the PE channel can be around 13%.[4] This value is instrument-specific and must be calculated for each experiment using single-stain controls.
Experimental Protocols
Protocol for Preparing Single-Stain Compensation Controls
This protocol outlines the preparation of single-stain controls for a three-color experiment using CFDA-SE, PE, and APC.
Materials:
-
Cells of the same type used in the experiment.
-
This compound stock solution (e.g., 5 mM in DMSO).
-
Phosphate-Buffered Saline (PBS) or other suitable buffer.
-
PE-conjugated antibody (e.g., anti-CD4-PE).
-
APC-conjugated antibody (e.g., anti-CD8-APC).
-
Flow cytometry tubes.
-
Unstained cells (for setting baseline voltages and as a negative control).
Methodology:
-
Prepare Four Tubes:
-
Tube 1: Unstained Control: Contains only cells in buffer. This is used to set the baseline fluorescence of your cell population.
-
Tube 2: CFDA-SE Control: Contains cells stained only with CFDA-SE.
-
Tube 3: PE Control: Contains cells stained only with the PE-conjugated antibody.
-
Tube 4: APC Control: Contains cells stained only with the APC-conjugated antibody.
-
-
Staining for CFDA-SE Control (Tube 2):
-
Resuspend 1 x 10^6 cells in 1 mL of pre-warmed PBS.
-
Add this compound to a final concentration that gives a bright signal (e.g., 1-5 µM). This may need to be titrated.[11]
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Stop the staining by adding 5 volumes of ice-cold culture media containing FBS.
-
Wash the cells twice with buffer and resuspend in flow cytometry buffer.
-
-
Staining for Antibody Controls (Tubes 3 & 4):
-
Aliquot 1 x 10^6 cells into each tube.
-
Add the PE-conjugated antibody to Tube 3 and the APC-conjugated antibody to Tube 4 at the manufacturer's recommended concentration.
-
Incubate according to the antibody manufacturer's protocol (e.g., 20-30 minutes on ice, protected from light).
-
Wash the cells twice with buffer and resuspend in flow cytometry buffer.
-
-
Acquisition and Analysis:
-
Run the unstained control first to set the PMT voltages so that the negative population is on scale.
-
Run each single-stain control and record the data.
-
Use the flow cytometry software's compensation wizard to automatically calculate the compensation matrix. Ensure that for each control, you correctly gate on the negative and positive populations.
-
Visualizations
Caption: Workflow for setting up flow cytometry compensation.
References
- 1. bio-rad.com [bio-rad.com]
- 2. med.virginia.edu [med.virginia.edu]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. a.storyblok.com [a.storyblok.com]
- 5. Compensation used in Flow cytometry [bioinformin.net]
- 6. Flow cytometry troubleshooting | Abcam [abcam.com]
- 7. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 10. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. hiv-forschung.de [hiv-forschung.de]
Technical Support Center: Minimizing Variability in CFDA-AM Microplate Reader Assays
Welcome to the Technical Support Center for CFDA-AM microplate reader assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
A1: The 5-carboxyfluorescein (B1664652) diacetate, acetoxymethyl ester (this compound) assay is used to measure cellular esterase activity, which serves as an indicator of cell viability.[1] this compound is a non-fluorescent, cell-permeable compound. Once inside a live cell with an intact membrane, intracellular esterases cleave the acetoxymethyl (AM) groups, converting it into the highly fluorescent 5-carboxyfluorescein (5-CF).[1] This fluorescent product is retained within the cell, and its intensity can be quantified using a fluorescence microplate reader, correlating to the number of viable, metabolically active cells.[1][2]
Q2: What are the main factors that can introduce variability into my this compound assay results?
A2: Several factors can influence the fluorescence intensity and contribute to variability. These include the concentration of the this compound stain, the temperature and duration of the incubation period, intracellular pH, and the potential for the fluorescent probe to be actively transported out of the cells (efflux).[2] Inconsistent cell seeding, evaporation from wells (edge effect), and cell clumping can also lead to significant well-to-well variability.[3][4][5][6]
Q3: How does incubation time and temperature affect the fluorescence signal?
A3: Both incubation time and temperature are critical parameters. Insufficient incubation time can lead to incomplete hydrolysis of this compound and a weaker signal. Conversely, prolonged incubation may lead to signal saturation or cytotoxicity.[7][8] Temperature fluctuations can dramatically affect enzymatic reactions; even a 1°C change can alter the signal by more than 10%.[6] Storing and staining samples at room temperature generally results in higher fluorescence intensity compared to 4°C.[9]
Q4: What can I do to prevent cell clumping in my suspension cultures?
A4: Cell clumping is often caused by the release of DNA from lysed cells, which is sticky and causes aggregation.[5][6] To mitigate this, handle cells gently, avoid over-digestion with enzymes like trypsin, and ensure you are passaging cells at the recommended density.[5] Adding DNase I to the cell suspension can help to break down the extracellular DNA.[5][10][11] Using calcium and magnesium-free buffers can also help prevent clumping.[5][10]
Q5: Why are the outer wells of my 96-well plate showing different readings from the inner wells?
A5: This phenomenon is known as the "edge effect" and is primarily caused by increased evaporation in the circumferential wells during incubation.[3][12] This leads to changes in media concentration and osmolarity, which can affect cell growth and viability.[4] Temperature gradients across the plate can also contribute to this effect.[13][14]
Troubleshooting Guides
Guide 1: High Well-to-Well Variability
This guide will help you diagnose and resolve issues related to inconsistent fluorescence readings across different wells of your microplate.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between plating rows or columns. Allow the plate to sit at room temperature for 15-60 minutes before incubation to allow for even cell settling.[13] |
| Edge Effect | To minimize evaporation, fill the outer wells with sterile PBS, water, or media.[3] Alternatively, use low-evaporation lids or breathable sealing tapes.[12] Maintaining a consistent temperature during cell plating can also reduce the edge effect.[14] |
| Cell Clumping | Prepare a single-cell suspension and consider treating with DNase I if clumping persists.[5][11] Gentle pipetting (trituration) can also help to break up minor clumps.[7] |
| Inconsistent Incubation | Ensure the incubator has stable and uniform temperature and humidity. Avoid stacking plates, as this can create temperature gradients.[4] |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents, ensure the pipette tip does not touch the cell monolayer. |
Guide 2: Low Signal-to-Noise Ratio
This guide addresses issues of weak fluorescence signals or high background noise.
| Potential Cause | Recommended Solution |
| Low Staining Intensity | Optimize the this compound concentration; a final concentration of 4-5 µM is often recommended.[15] Ensure the incubation time is sufficient for esterase activity (typically 20-60 minutes).[15][16] |
| High Background Fluorescence | Use black-walled, clear-bottom microplates to reduce well-to-well crosstalk and background fluorescence.[15] If your media contains phenol (B47542) red or serum, consider washing the cells with PBS before adding the dye and taking measurements. |
| Incorrect Plate Reader Settings | Ensure the excitation and emission wavelengths are set correctly for 5-CF (typically ~490 nm excitation and ~525 nm emission).[15] Optimize the gain setting to amplify the signal without causing saturation. |
| Cell Death | Ensure cells are healthy and viable before starting the assay. Use appropriate controls to assess baseline cell viability. |
| Photobleaching | Minimize exposure of the stained cells to light. Protect the plate from light during incubation and reading. |
Experimental Protocols
Detailed Protocol for this compound Microplate Reader Assay
This protocol provides a general guideline; optimization may be required for specific cell types and experimental conditions.
-
Cell Preparation:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Immediately before use, dilute the this compound stock solution in a suitable buffer (e.g., PBS) to the desired working concentration (e.g., 1-5 µM).
-
-
Staining:
-
Measurement:
-
Set the microplate reader to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths for 5-carboxyfluorescein.[15]
-
If using a bottom-reading instrument, ensure this setting is selected.
-
Measure the fluorescence intensity of each well.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound conversion to fluorescent 5-CF in viable cells.
Experimental Workflow for this compound Assay
Caption: Standard workflow for a this compound microplate reader assay.
Troubleshooting Logic for High Variability
Caption: Decision tree for troubleshooting high variability in this compound assays.
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. wyeastlab.com [wyeastlab.com]
- 3. Blog [midsci.com]
- 4. youtube.com [youtube.com]
- 5. Cell Clumping Troubleshooting [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. akadeum.com [akadeum.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the temperature affects on leukocyte surface antigen expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Preparation Considerations and Troubleshooting | AAT Bioquest [aatbio.com]
- 11. stemcell.com [stemcell.com]
- 12. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 13. researchgate.net [researchgate.net]
- 14. biospherix.com [biospherix.com]
- 15. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Fluorescence Intensity in CFDA-AM Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low fluorescence intensity in Carboxyfluorescein Diacetate, Acetoxymethyl Ester (CFDA-AM) assays. The following sections are designed to help you identify the root cause of weak signals and provide actionable solutions to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a widely used method to assess cell viability and enzymatic activity. The core principle relies on the conversion of a non-fluorescent, cell-permeable compound, this compound, into a fluorescent product within living cells.[1] Once this compound diffuses across the membrane of a viable cell, intracellular esterase enzymes cleave the acetoxymethyl (AM) and acetate (B1210297) groups. This process yields carboxyfluorescein, a highly fluorescent molecule that is negatively charged and thus well-retained within cells that have an intact plasma membrane.[1][2][3] Dead or dying cells, which have compromised membrane integrity or low esterase activity, will not retain the fluorescent product and therefore exhibit minimal or no fluorescence.[4]
Q2: What are the primary causes of low fluorescence intensity in a this compound assay?
Low fluorescence intensity in a this compound assay can stem from several factors, broadly categorized as:
-
Suboptimal Staining Protocol: Incorrect dye concentration, incubation time, or temperature can lead to inefficient processing of the dye.
-
Poor Cell Health: The assay relies on the enzymatic activity of viable cells. If cells are unhealthy or dying, esterase activity will be low, resulting in a weak signal.
-
Reagent Quality: Degradation of the this compound stock solution due to improper storage can significantly reduce its effectiveness.
-
Fluorescence Quenching: High intracellular concentrations of carboxyfluorescein can lead to self-quenching. Additionally, components in the cell culture medium, such as phenol (B47542) red, can quench the fluorescent signal.[5]
-
Instrumentation Issues: Incorrect settings on the fluorescence microscope or flow cytometer, such as improper filter selection or laser alignment, can lead to poor signal detection.
Troubleshooting Guide: Low Fluorescence Intensity
This guide provides a systematic approach to identifying and resolving the common causes of a weak fluorescent signal in your this compound assay.
Issue 1: Weak or No Signal in the Entire Cell Population
| Possible Cause | Troubleshooting Step | Rationale |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot into single-use vials and store protected from light and moisture at -20°C.[6] | This compound is susceptible to hydrolysis in the presence of water. Repeated freeze-thaw cycles can also degrade the compound. |
| Suboptimal this compound Concentration | Perform a titration experiment to determine the optimal dye concentration for your specific cell type. Test a range of concentrations (e.g., 0.5 µM to 10 µM).[5][6] | Too low a concentration will result in a weak signal, while excessively high concentrations can be toxic to cells or lead to fluorescence quenching.[7] |
| Insufficient Incubation Time or Suboptimal Temperature | Optimize the incubation time (typically 15-30 minutes) and temperature (usually 37°C) for your cell line.[8][9] | Incomplete hydrolysis of this compound by intracellular esterases will result in a reduced fluorescent signal. |
| Low Esterase Activity in Cells | Ensure you are using a healthy, actively proliferating cell culture. Include a positive control with a cell line known to have robust esterase activity. | The fluorescent signal is directly proportional to the esterase activity within viable cells. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your instrument are appropriate for carboxyfluorescein (Ex/Em: ~492/517 nm).[10] Ensure proper laser alignment and filter set selection.[11][12] | Incorrect instrument settings will lead to inefficient detection of the fluorescent signal. |
Issue 2: High Background Fluorescence Obscuring a Weak Signal
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Serum in Staining Buffer | Perform the this compound incubation step in serum-free medium or a buffered salt solution (e.g., PBS or HBSS).[5][6] | Esterases present in serum can prematurely cleave this compound outside the cells, leading to high background fluorescence. |
| Incomplete Removal of Excess Dye | After incubation, wash the cells thoroughly with complete culture medium or a buffer containing protein (e.g., PBS with 1% BSA).[6] | The protein in the wash buffer helps to quench any unreacted this compound that has not been washed away. |
| Media Components Causing Autofluorescence or Quenching | For imaging, use phenol red-free media.[5][13] | Phenol red can quench the fluorescence of carboxyfluorescein. Other media components can contribute to autofluorescence. |
Issue 3: Signal Fades Rapidly (Photobleaching)
| Possible Cause | Troubleshooting Step | Rationale |
| Excessive Exposure to Excitation Light | Minimize the exposure of stained cells to the excitation light source. Reduce the intensity of the light source if possible. | Carboxyfluorescein, like many fluorophores, is susceptible to photobleaching upon prolonged or intense illumination. |
| Improper Mounting Medium | For microscopy, use a commercially available anti-fade mounting medium. | These reagents are specifically designed to reduce the rate of photobleaching. |
Data Presentation
Table 1: Recommended Starting Conditions for this compound Staining
Note: These are general guidelines. Optimal conditions should be determined empirically for each cell type and experimental setup.
| Parameter | Recommended Range | Key Consideration |
| This compound Stock Solution | 1-10 mM in anhydrous DMSO | Prepare fresh and store in single-use aliquots at -20°C. |
| Final Working Concentration | 0.5 - 10 µM | Titrate to find the lowest concentration that gives a bright, stable signal without inducing cytotoxicity.[5][6] |
| Incubation Time | 15 - 30 minutes | Longer incubation times may be needed for cells with lower esterase activity, but can also lead to dye efflux. |
| Incubation Temperature | Room Temperature or 37°C | 37°C generally promotes faster enzymatic conversion.[8] |
| Staining Buffer | Serum-free medium or PBS | Avoid serum to prevent extracellular hydrolysis of this compound.[5] |
Experimental Protocols
Protocol 1: Standard this compound Staining for Adherent Cells
-
Cell Seeding: Seed adherent cells in a multi-well plate at a density that ensures they are in a logarithmic growth phase at the time of the assay.
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, dilute the this compound stock solution in serum-free medium or PBS to the desired final working concentration.
-
-
Cell Staining:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with serum-free medium or PBS.
-
Add the this compound working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells twice with pre-warmed complete culture medium.
-
-
Analysis:
-
Add fresh culture medium (phenol red-free for imaging) to the wells.
-
Analyze the fluorescence using a fluorescence microscope or plate reader with filters appropriate for carboxyfluorescein (Excitation/Emission: ~492/517 nm).[10]
-
Protocol 2: Optimizing this compound Concentration
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in serum-free medium.
-
Titration Setup: Prepare a series of this compound working solutions in serum-free medium with concentrations ranging from 0.5 µM to 10 µM. Include an unstained cell control.
-
Staining:
-
Aliquot 1 mL of the cell suspension into multiple tubes.
-
Add an equal volume of each this compound working solution to the corresponding tubes.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Add 5 volumes of ice-cold complete culture medium to each tube to stop the staining.
-
Centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in fresh complete medium. Repeat the wash step twice.
-
-
Analysis:
-
Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter.
-
Compare the mean fluorescence intensity of the different concentrations to determine the optimal concentration that provides a bright signal with low cytotoxicity.
-
Visualizations
Caption: Mechanism of this compound activation in viable cells.
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 8. interchim.fr [interchim.fr]
- 9. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Choosing the Right Tool for the Job: A Comparative Guide to CFDA-AM and Calcein-AM for Cell Viability Assessment
For researchers, scientists, and drug development professionals, accurately assessing cell viability is a cornerstone of robust and reliable experimental outcomes. Among the arsenal (B13267) of available fluorescent probes, Carboxyfluorescein Diacetate Acetoxymethyl Ester (CFDA-AM) and Calcein-AM are two of the most widely utilized dyes for identifying live cells. While both operate on a similar principle, key differences in their performance characteristics can significantly impact experimental design and data interpretation. This guide provides an objective, data-driven comparison to aid in the selection of the most appropriate reagent for your specific research needs.
Mechanism of Action: A Shared Principle of Cellular Health
Both this compound and Calcein-AM are non-fluorescent, cell-permeant compounds that rely on two key indicators of cell viability: intracellular esterase activity and an intact cell membrane. In their initial state, these molecules can freely cross the membrane of both live and dead cells. Once inside a viable cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups. This enzymatic conversion transforms the non-fluorescent molecules into their fluorescent counterparts: carboxyfluorescein from this compound and calcein (B42510) from Calcein-AM. These resulting fluorescent molecules are negatively charged and membrane-impermeant, effectively trapping them within the cytoplasm of healthy cells with intact membranes. Consequently, only live cells will exhibit a bright green fluorescence. In contrast, dead or dying cells with compromised membrane integrity or diminished esterase activity will not retain the dye and will therefore show little to no fluorescence.[1][2][3]
Performance Comparison: A Side-by-Side Analysis
The choice between this compound and Calcein-AM often comes down to specific experimental requirements. Below is a summary of their performance characteristics based on available data.
| Feature | This compound | Calcein-AM | Key Considerations & References |
| Excitation (nm) | ~495 | ~494 | Both are well-suited for standard 488 nm laser lines.[4][5] |
| Emission (nm) | ~519 | ~517 | Minimal spectral difference, both emit green fluorescence.[4][5] |
| Cell Retention | Poor (≤20% after 4h in Jurkat cells) | Poor (≤20% after 4h in Jurkat cells) | Both dyes show significant leakage over time, making them less suitable for long-term tracking studies.[6] For extended experiments, consider dyes that covalently bind to intracellular components. |
| Cytotoxicity | Generally low, but data is limited. | Generally considered to have low cytotoxicity, though it can be cytotoxic at higher concentrations.[7] | Direct comparative IC50 values are not readily available in the literature. It is always recommended to determine the optimal, non-toxic concentration for your specific cell type and experimental duration. |
| Photostability | Moderate; as a fluorescein (B123965) derivative, it is susceptible to photobleaching. | Generally considered to be more photostable than fluorescein derivatives, but quantitative comparative data is limited. | For imaging applications requiring prolonged exposure to excitation light, photostability is a critical factor.[8][9] |
| Signal-to-Noise Ratio | Good | High | Calcein-AM is often reported to have a higher signal-to-noise ratio, providing a clearer distinction between live and dead cells. |
| pH Sensitivity | Fluorescence is pH-dependent. | Fluorescence is relatively insensitive to pH in the physiological range. | Calcein-AM's pH insensitivity offers more stable fluorescence in varying experimental conditions.[10] |
Experimental Protocols
Below are detailed protocols for performing cell viability assays using this compound and Calcein-AM. Note that optimal concentrations and incubation times should be empirically determined for each cell type and experimental setup.
This compound Staining Protocol
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
For a working solution, dilute the stock solution in a serum-free medium or phosphate-buffered saline (PBS) to a final concentration of 1-10 µM.
-
-
Cell Staining:
-
Wash cells once with serum-free medium or PBS to remove any residual serum.
-
Resuspend the cells in the this compound working solution. For adherent cells, add the working solution directly to the culture vessel, ensuring the cells are completely covered.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Following incubation, cells can be analyzed directly or washed once with PBS to remove excess dye and reduce background fluorescence.
-
Analyze the cells using a fluorescence microscope, flow cytometer, or microplate reader with excitation at ~495 nm and emission detection at ~519 nm.
-
Calcein-AM Staining Protocol
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Calcein-AM in high-quality, anhydrous DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution) to a final working concentration, typically between 1-5 µM.
-
-
Cell Staining:
-
Wash the cells once with the same buffer used for the working solution.
-
Add the Calcein-AM working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a humidified incubator, protected from light.
-
-
Analysis:
-
After incubation, wash the cells twice with the buffer to remove any unloaded dye.
-
Visualize and quantify the green fluorescence of viable cells using a fluorescence microscope, flow cytometer, or microplate reader with excitation at ~494 nm and emission detection at ~517 nm.
-
Conclusion: Making an Informed Decision
Both this compound and Calcein-AM are effective and widely used reagents for the determination of cell viability. The choice between them should be guided by the specific demands of the experiment.
-
This compound is a cost-effective option suitable for many standard viability assays. However, its pH sensitivity and potentially lower photostability should be considered.
-
Calcein-AM is often favored for its superior cell retention (though still limited for long-term studies), higher signal-to-noise ratio, and pH-insensitive fluorescence, which can lead to more consistent and reliable results across various experimental conditions.
For critical applications and when multiplexing with other fluorophores, the robust performance of Calcein-AM may justify its selection. As with any assay, optimization of staining conditions for your specific cell type is paramount to achieving accurate and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of Alamar blue/5-carboxyfluorescein diacetate acetoxymethyl ester as a noninvasive cell viability assay in primary hepatocytes from rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic activity of calcein acetoxymethyl ester (Calcein/AM) on primary cultures of human haematological and solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcein - Wikipedia [en.wikipedia.org]
- 10. Cytotoxicity Assay - Calcein AM [protocols.io]
A Head-to-Head Comparison: CFDA-AM Fluorometric Assay vs. Trypan Blue Exclusion Assay for Cell Viability
For researchers, scientists, and drug development professionals, accurate assessment of cell viability is paramount. Two widely utilized methods for this purpose are the Carboxyfluorescein diacetate acetoxymethyl ester (CFDA-AM) assay and the Trypan Blue exclusion assay. While both aim to differentiate viable from non-viable cells, they operate on fundamentally different principles, leading to variations in their accuracy, sensitivity, and applicability.
This guide provides an objective comparison of the this compound and Trypan Blue exclusion assays, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Principle of Each Assay
The Trypan Blue exclusion assay is a dye exclusion method based on the principle of membrane integrity.[1][2] Live cells with intact cell membranes exclude the Trypan Blue dye, a non-permeant blue dye.[1][2] Conversely, dead or membrane-compromised cells are unable to exclude the dye, resulting in a blue-stained cytoplasm.[1] Viability is determined by manually counting the number of stained (non-viable) and unstained (viable) cells using a hemocytometer and a light microscope.[2]
The This compound assay , on the other hand, is a fluorometric method that measures intracellular esterase activity, a key indicator of metabolic activity in viable cells.[3] this compound is a non-fluorescent, cell-permeant compound that passively diffuses into both live and dead cells.[3] In viable cells, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting this compound into the highly fluorescent molecule carboxyfluorescein.[3] This fluorescent product is retained within cells that have intact membranes, and the fluorescence intensity, which is proportional to the number of viable cells, can be quantified using a fluorescence microscope or a microplate reader.[3]
Performance Comparison
| Feature | This compound Assay | Trypan Blue Exclusion Assay |
| Principle | Measures intracellular esterase activity (metabolic function).[3] | Measures cell membrane integrity.[1][2] |
| Detection Method | Fluorescence (microscopy or plate reader).[3] | Bright-field microscopy.[2] |
| Output | Quantitative (fluorescence intensity).[3] | Semi-quantitative (manual cell counting).[4] |
| Accuracy | Generally considered more accurate, especially for identifying metabolically inactive but membrane-intact cells.[5] | Can overestimate viability as it doesn't identify metabolically inactive cells with intact membranes.[5] Prone to inter-user variability and subjective interpretation.[4] |
| Sensitivity | Higher sensitivity, capable of detecting early stages of cytotoxicity. | Lower sensitivity; may not detect early apoptotic cells. |
| Throughput | High-throughput compatible with microplate readers. | Low-throughput, manual counting is time-consuming.[4] |
| Sample Type | Suitable for adherent and suspension cells. | Primarily for suspension cells; adherent cells require detachment which can affect membrane integrity.[4] |
| Toxicity of Reagent | Generally low toxicity to cells during the assay. | Trypan Blue itself is toxic to cells, and prolonged exposure can lead to the staining of viable cells, causing an underestimation of viability.[6] |
| Cost | Reagents and equipment (fluorescence reader) can be more expensive. | Reagents and equipment (microscope, hemocytometer) are generally less expensive. |
Experimental Data Insights
Multiple studies have highlighted discrepancies between the two assays, particularly in scenarios of declining cell health. Research has shown that in aging cell cultures, the Trypan Blue exclusion assay significantly overestimates cell viability compared to fluorometric assays.[5] This is because cells can cease metabolic activity and enter a non-viable state while temporarily maintaining membrane integrity, thus excluding Trypan Blue. The this compound assay, by measuring enzymatic activity, provides a more accurate assessment of true viability in such cases.
For instance, a study comparing Trypan Blue with a dual-fluorescence method (Acridine Orange/Propidium Iodide, which also assesses membrane integrity and nuclear morphology) on Jurkat cells and primary murine splenocytes showed that as viability decreased over time, Trypan Blue consistently reported higher viability percentages than the fluorescent method.[7] This overestimation by Trypan Blue can be attributed to its inability to identify cells in the early stages of apoptosis or those that are metabolically inert but have not yet lost membrane integrity.
Experimental Protocols
This compound Cell Viability Assay Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Carboxyfluorescein diacetate acetoxymethyl ester (this compound) stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Cell suspension or adherent cells in a microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in PBS or serum-free medium to the desired final concentration (typically 1-10 µM).
-
Cell Preparation:
-
Suspension cells: Centrifuge the cell suspension and resuspend the pellet in PBS.
-
Adherent cells: Wash the cells in the microplate with PBS.
-
-
Staining: Add the this compound working solution to the cells and incubate at 37°C for 15-30 minutes in the dark.
-
Washing:
-
Suspension cells: Centrifuge the cells, remove the supernatant, and resuspend in fresh PBS.
-
Adherent cells: Gently aspirate the staining solution and wash the cells twice with PBS.
-
-
Measurement:
-
Fluorescence microplate reader: Measure the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Fluorescence microscope: Visualize the cells using a standard FITC filter set. Live cells will exhibit green fluorescence.
-
Trypan Blue Exclusion Assay Protocol
Materials:
-
Trypan Blue solution (0.4%)
-
Cell suspension
-
Hemocytometer with a coverslip
-
Light microscope
-
Micropipette
Procedure:
-
Sample Preparation: Obtain a representative single-cell suspension.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).[2] Mix gently.
-
Incubation: Allow the mixture to incubate at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to the staining of viable cells.[6]
-
Loading the Hemocytometer: Carefully load 10 µL of the cell-dye mixture into the chamber of the hemocytometer.
-
Counting:
-
Place the hemocytometer on the microscope stage.
-
Using a 10x objective, count the total number of cells and the number of blue-stained (non-viable) cells in the four large corner squares of the hemocytometer grid.
-
Unstained, bright cells are considered viable.
-
-
Calculation:
Visualizing the Workflows
Caption: Experimental workflow for the this compound assay.
Caption: Experimental workflow for the Trypan Blue exclusion assay.
Conclusion
Both the this compound and Trypan Blue exclusion assays are valuable tools for assessing cell viability. The choice between them should be guided by the specific requirements of the experiment.
The Trypan Blue exclusion assay is a simple, cost-effective, and rapid method suitable for routine cell culture monitoring where a quick estimation of viability is needed and high accuracy is not the primary concern.[2] However, its limitations, including the potential to overestimate viability and its subjective nature, should be considered.[4][5]
The This compound assay offers a more accurate, sensitive, and high-throughput alternative for determining cell viability based on metabolic activity.[3][5] It is particularly advantageous for cytotoxicity studies, drug screening, and experiments where a precise understanding of cell health is critical. While the initial investment in reagents and equipment may be higher, the quality and reliability of the data often justify the cost for in-depth research and development applications.
For critical applications and to obtain a comprehensive understanding of cell health, researchers may consider using both a membrane integrity assay and a metabolic activity assay to corroborate findings.
References
- 1. brd.nci.nih.gov [brd.nci.nih.gov]
- 2. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 4. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trio-biotech.com [trio-biotech.com]
- 6. chemometec.com [chemometec.com]
- 7. Morphological observation and analysis using automated image cytometry for the comparison of trypan blue and fluorescence-based viability detection method - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating CFDA-AM Cell Proliferation Results
For researchers, scientists, and professionals in drug development, accurately quantifying cell proliferation is paramount. The Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE or CFSE) assay is a widely used method for this purpose. However, to ensure the robustness and reliability of findings, it is crucial to validate these results with alternative and complementary techniques. This guide provides an objective comparison of the CFDA-SE assay with other common proliferation assays, supported by experimental data and detailed protocols.
Comparison of Cell Proliferation Assays
The selection of a cell proliferation assay depends on various factors, including the cell type, the experimental question, and the available equipment. Below is a summary of key quantitative parameters for validating CFDA-SE results.
| Parameter | CFDA-SE Assay | BrdU/EdU Incorporation Assay | MTT/XTT/WST-1 Assay | Ki-67 Staining |
| Principle | Dye dilution by successive cell divisions | Incorporation of thymidine (B127349) analogs into newly synthesized DNA | Reduction of tetrazolium salts by metabolically active cells | Immunodetection of a nuclear protein present in proliferating cells |
| Output | Generational analysis via flow cytometry | Percentage of cells in S-phase (DNA synthesis) | Overall metabolic activity (indirect measure of cell number) | Percentage of cells in active phases of the cell cycle (G1, S, G2, M) |
| Quantitative Analysis | Proliferation index, division index, percentage of divided cells | Percentage of BrdU/EdU-positive cells | Optical density (OD) or fluorescence units | Percentage of Ki-67-positive cells |
| Correlation with Ki-67 | Good (r = 0.767, Spearman's r = 0.57)[1][2] | High | Moderate to High | N/A |
| Advantages | Provides generational data, can be combined with other markers for multi-parameter flow cytometry.[3] | Direct measure of DNA synthesis. | High-throughput, relatively inexpensive, and simple to perform.[4] | Can be used on fixed tissues (immunohistochemistry) and cell suspensions (flow cytometry). |
| Disadvantages | Potential for cytotoxicity at high concentrations, fluorescence intensity can be influenced by cell size.[5] | Requires DNA denaturation (BrdU), which can affect sample integrity; EdU is less harsh but more expensive.[4][6] | Indirect measure of proliferation, can be affected by changes in cell metabolism.[7] | Does not provide information on the number of cell divisions. |
Experimental Workflow for Validation
A logical workflow is essential for validating CFDA-SE results. This typically involves running the primary assay (CFDA-SE) and then confirming the findings with one or more orthogonal methods on parallel samples.
Caption: Workflow for validating CFDA-SE cell proliferation results.
Key Signaling Pathway in Cell Proliferation: PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is frequently observed in various diseases, including cancer. Understanding this pathway provides context for interpreting proliferation data.
Caption: Simplified PI3K/Akt signaling pathway leading to cell proliferation.
Experimental Protocols
CFDA-SE Cell Proliferation Assay
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in a protein-free buffer (e.g., PBS).
-
Staining: Add an equal volume of 2X CFDA-SE working solution (typically 1-10 µM final concentration) to the cell suspension.
-
Incubation: Incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Stop the reaction by adding 5 volumes of complete culture medium.
-
Washing: Centrifuge the cells and wash them twice with complete culture medium.
-
Culturing: Resuspend the cells in complete culture medium and culture under desired experimental conditions.
-
Analysis: Harvest cells at different time points and analyze by flow cytometry using a 488 nm excitation laser and a ~530 nm emission filter.
BrdU Incorporation Assay (Flow Cytometry)
-
BrdU Labeling: Add BrdU (final concentration of 10 µM) to the cell culture and incubate for a duration appropriate for the cell type's doubling time (e.g., 1-2 hours for rapidly dividing cells).
-
Harvest and Fix: Harvest the cells and fix them in a suitable fixative (e.g., 70% ethanol) for at least 2 hours at -20°C.
-
DNA Denaturation: Wash the cells and resuspend in 2M HCl for 30 minutes at room temperature to denature the DNA.
-
Neutralization: Neutralize the acid by adding 0.1 M sodium borate (B1201080) buffer (pH 8.5).
-
Staining: Wash the cells and stain with a fluorescently conjugated anti-BrdU antibody for 30-60 minutes at room temperature.
-
DNA Content Staining: Co-stain with a DNA content dye (e.g., Propidium Iodide) to analyze the cell cycle.
-
Analysis: Analyze by flow cytometry.
MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate and culture with the compounds to be tested for the desired duration.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Ki-67 Staining (Flow Cytometry)
-
Harvest and Fix: Harvest cells and fix them using a fixation buffer (e.g., 70-80% cold ethanol) for at least 2 hours at -20°C.[8]
-
Permeabilization: Wash the cells and permeabilize them with a suitable buffer (e.g., PBS with 0.1% Triton X-100).
-
Staining: Incubate the cells with a fluorescently conjugated anti-Ki-67 antibody for 30-60 minutes at room temperature in the dark.[8]
-
Washing: Wash the cells to remove unbound antibody.
-
Analysis: Resuspend the cells in a suitable buffer and analyze by flow cytometry.
References
- 1. Assessment of lymphocyte proliferation for diagnostic purpose: Comparison of CFSE staining, Ki-67 expression and 3H-thymidine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Assays for Cell Enumeration, Cell Proliferation and Cell Cycle—Section 15.4 | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Ki-67 staining for determination of rhesus macaque T cell proliferative responses ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Fluorescent Probes: CFDA-AM vs. BCECF-AM for Intracellular Dye Retention
For researchers in cell biology and drug development, the choice of fluorescent dyes for assessing cell health and function is critical. Among the plethora of available options, 5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester (CFDA-AM) and 2′,7′-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM) are two widely utilized probes. Both are cell-permeant esters that, upon entering viable cells, are cleaved by intracellular esterases to yield fluorescent, membrane-impermeant products. This guide provides an objective, data-driven comparison of this compound and BCECF-AM, focusing on their performance in intracellular dye retention, a crucial factor for the accuracy and reliability of long-term studies.
Mechanism of Action: A Shared Pathway to Fluorescence
Both this compound and BCECF-AM rely on the enzymatic activity of intracellular esterases and the integrity of the plasma membrane to label viable cells. The acetoxymethyl (AM) ester groups render the molecules lipophilic, allowing them to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting the non-fluorescent precursors into their fluorescent, polar forms: carboxyfluorescein from this compound and BCECF from BCECF-AM. This conversion also imparts a significant negative charge to the molecules, trapping them within cells that have an intact plasma membrane.
Performance Comparison: A Quantitative Look
The utility of a fluorescent probe for long-term studies is heavily dependent on its retention within the cell. Poor retention can lead to signal decay and inaccurate measurements. In this regard, BCECF-AM demonstrates a significant advantage over this compound.
| Parameter | This compound | BCECF-AM | Reference |
| Hydrolysis Product | Carboxyfluorescein | 2′,7′-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) | |
| Excitation Wavelength (Max) | ~492 nm | ~503 nm | [1] |
| Emission Wavelength (Max) | ~517 nm | ~528 nm | [1] |
| Intracellular Retention | Moderate | Good | [1] |
| Efflux Half-life | 94 minutes | > 2 hours | [2] |
| Primary Application | Cell viability, membrane integrity | Intracellular pH measurement, cell viability | [1][3] |
Table 1: Comparison of this compound and BCECF-AM Performance Characteristics.
The superior retention of BCECF is attributed to its higher number of negative charges (4-5) at physiological pH compared to carboxyfluorescein.[4] This increased polarity significantly hinders its leakage across the intact cell membrane.[4] For applications requiring prolonged monitoring of cellular processes, this enhanced retention makes BCECF-AM the more suitable choice.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for cell loading with both this compound and BCECF-AM.
This compound Cell Loading Protocol
-
Prepare a stock solution: Dissolve this compound in high-quality, anhydrous DMSO to a concentration of 1-10 mM.
-
Prepare a working solution: Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 1-25 µM. The optimal concentration may vary depending on the cell type.
-
Cell preparation: For adherent cells, remove the culture medium and wash once with the physiological buffer. For suspension cells, pellet the cells by centrifugation and resuspend in the physiological buffer.
-
Incubation: Add the working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash: Remove the loading solution and wash the cells twice with fresh, pre-warmed physiological buffer to remove any extracellular dye.
-
De-esterification: Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete hydrolysis of the AM ester.
-
Analysis: Proceed with fluorescence microscopy or flow cytometry analysis.
BCECF-AM Cell Loading Protocol
-
Prepare a stock solution: Prepare a 2 to 20 mM stock solution of BCECF-AM in high-quality, anhydrous DMSO.[5]
-
Prepare a working solution: Dilute the stock solution in a suitable buffer (e.g., HBSS with Hepes) to a final working concentration of 5 to 50 µM.[5] The optimal concentration is cell-type dependent.
-
Cell preparation: Prepare cells as described for the this compound protocol.
-
Incubation: Add the BCECF-AM working solution to the cells and incubate for 30 to 60 minutes at 37°C.[5]
-
Wash: Replace the dye-loading solution with fresh buffer to remove excess probes.[5]
-
De-esterification: Allow at least 30 minutes for complete de-esterification of the BCECF-AM.[1]
-
Analysis: Measure fluorescence. For ratiometric pH measurements, monitor fluorescence at Ex/Em = 490/535 nm and 440/535 nm.[6]
Cytotoxicity Considerations
While both dyes are generally considered non-toxic at working concentrations, it is crucial to assess their potential impact on cell health, especially in long-term experiments.[4] Both this compound and BCECF-AM are used in cytotoxicity assays, which are based on the principle that only viable cells with intact membranes can retain the fluorescent product.[3] However, direct comparative studies on the intrinsic cytotoxicity of the dyes themselves are limited. It is always recommended to perform a concentration-dependent toxicity assessment for the specific cell type and experimental conditions being used.
Conclusion and Recommendations
Both this compound and BCECF-AM are valuable tools for assessing cell viability. However, for applications requiring long-term monitoring and superior intracellular dye retention, BCECF-AM is the recommended choice . Its hydrolysis product, BCECF, exhibits a significantly longer efflux half-life due to its higher negative charge, leading to more stable and reliable fluorescence signals over time. While this compound is a suitable and cost-effective option for shorter-term viability assays, researchers planning extended live-cell imaging or tracking studies will benefit from the enhanced performance of BCECF-AM. As with any fluorescent probe, optimization of loading conditions and validation of non-toxicity for the specific experimental system are paramount to obtaining accurate and meaningful data.
References
- 1. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Alamar blue/5-carboxyfluorescein diacetate acetoxymethyl ester as a noninvasive cell viability assay in primary hepatocytes from rainbow trout [pubmed.ncbi.nlm.nih.gov]
- 5. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Correlating CFDA-AM Fluorescence with Viable Cell Number
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Carboxyfluorescein diacetate acetoxymethyl ester (CFDA-AM) assay with other common methods for determining viable cell numbers. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to assist in reproducing these findings.
Principle of this compound Cell Viability Assay
The this compound assay is a fluorescence-based method used to determine cell viability by measuring two key indicators of healthy cells: enzymatic activity and membrane integrity. The process relies on the conversion of a non-fluorescent, cell-permeable compound into a fluorescent product that is retained within viable cells.
Initially, the non-fluorescent and cell-permeant this compound passively crosses the membrane into the cell.[1][2] Once inside a viable cell, intracellular esterase enzymes cleave the acetoxymethyl (AM) ester and diacetate groups from the this compound molecule.[1][3] This enzymatic conversion yields carboxyfluorescein (CF), a highly fluorescent and membrane-impermeant molecule.[1][2] The trapped CF within the cytoplasm of living cells emits a bright green fluorescence, which can be quantified to determine the number of viable cells.[1][3] Dead or dying cells, which lack active esterases and have compromised membrane integrity, are unable to convert this compound to CF or retain the fluorescent product, and therefore do not fluoresce.[4]
Comparison of Cell Viability Assays
Several alternative methods exist for assessing cell viability, each with its own advantages and limitations. This guide compares this compound to three commonly used assays: Calcein (B42510) AM, MTS, and Propidium Iodide (PI).
| Assay | Principle | Output | Throughput | Advantages | Disadvantages |
| This compound | Enzymatic conversion of non-fluorescent this compound to fluorescent carboxyfluorescein by intracellular esterases in viable cells.[1][4] | Fluorescence (Green) | High | Measures both enzymatic activity and membrane integrity; suitable for microscopy and flow cytometry.[1] | Signal can be pH-sensitive; potential for dye leakage.[5] |
| Calcein AM | Similar to this compound, enzymatic conversion of non-fluorescent Calcein AM to fluorescent calcein by intracellular esterases in viable cells.[6][7] | Fluorescence (Green) | High | Bright signal with high signal-to-noise ratio; low cytotoxicity.[5] | Not fixable; signal can be pH-sensitive.[5] |
| MTS Assay | Reduction of a tetrazolium salt (MTS) into a colored formazan (B1609692) product by metabolically active cells.[8] | Colorimetric (Absorbance) | High | Simple, rapid protocol; soluble product does not require a separate solubilization step.[9] | Indirect measure of viability (metabolic activity); can be influenced by culture conditions. |
| Propidium Iodide (PI) | A fluorescent intercalating agent that is excluded by viable cells but stains the DNA of dead cells with compromised membranes.[10][11] | Fluorescence (Red) | High | Clearly distinguishes dead cells; can be used in combination with other live-cell stains.[10] | Does not stain viable cells; requires fixation for intracellular staining.[12] |
Quantitative Performance Data
Direct, side-by-side quantitative comparisons of these assays can be challenging to find in a single source. However, the following table summarizes key performance parameters based on available data and qualitative assessments.
| Parameter | This compound | Calcein AM | MTS Assay | Propidium Iodide (PI) | Comments |
| Signal-to-Noise Ratio | Good | High[5] | Moderate | High | Calcein AM is often noted for its very bright signal and low background.[5] |
| Linearity with Cell Number | Good linearity has been demonstrated.[13] | Good | Good linearity with absorbance and cell number. | N/A (stains dead cells) | All methods generally show good correlation within a certain range of cell densities. |
| Cytotoxicity | Low | Low[5] | Can be toxic to cells with prolonged exposure. | Potentially carcinogenic.[14] | Fluorescent dye assays are generally less cytotoxic than metabolic assays. |
| Photostability | Good for short-term imaging. | Good for short-term imaging.[5] | N/A (colorimetric) | Good | Important for time-lapse imaging experiments. |
Experimental Protocols
This compound Staining Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Cell culture medium
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in serum-free medium or PBS to a final working concentration (typically 1-10 µM).
-
Cell Preparation: Harvest and wash cells with PBS to remove any residual esterase activity from the serum. Resuspend cells in PBS or serum-free medium at a concentration of 1x10^5 to 1x10^6 cells/mL.
-
Staining: Add the this compound working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells and wash twice with PBS to remove excess dye.
-
Analysis: Resuspend the cells in PBS or medium and analyze using a fluorescence microscope, flow cytometer (Excitation: ~492 nm, Emission: ~517 nm), or microplate reader.[3]
Calcein AM Staining Protocol
Materials:
-
Calcein AM solution (e.g., 1 mM in DMSO)
-
PBS or other balanced salt solution
-
Cell culture medium
Procedure:
-
Prepare Calcein AM Working Solution: Dilute the Calcein AM stock solution in PBS or serum-free medium to a final working concentration of 1-5 µM.[6]
-
Cell Preparation: Plate cells in a 96-well plate or prepare a cell suspension.
-
Staining: Add the Calcein AM working solution to the cells and incubate for 15-30 minutes at 37°C.[6]
-
Washing: Wash the cells twice with PBS to remove excess dye.[6]
-
Analysis: Measure fluorescence using a fluorescence microscope, flow cytometer (Excitation: ~490 nm, Emission: ~525 nm), or microplate reader.[7]
MTS Assay Protocol
Materials:
-
MTS reagent
-
96-well plates
-
Cell culture medium
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at the desired density and incubate under normal culture conditions.
-
Add MTS Reagent: Add 20 µL of MTS reagent directly to each well containing 100 µL of cell culture medium.[8][15]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[8][15]
-
Analysis: Record the absorbance at 490 nm using a microplate reader.[8][15]
Propidium Iodide (PI) Staining Protocol (for Flow Cytometry)
Materials:
-
Propidium Iodide staining solution (e.g., 1 mg/mL in water)
-
PBS or other balanced salt solution
-
FACS tubes
Procedure:
-
Cell Preparation: Harvest and wash cells. Resuspend up to 1 x 10^6 cells in 100 µL of flow cytometry staining buffer in a FACS tube.[10]
-
Staining: Add 5-10 µL of PI staining solution to each sample immediately before analysis.[10]
-
Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filters (Excitation: 488 nm, Emission: ~617 nm).[10] Do not wash the cells after adding PI.[10]
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the mechanism of action for the this compound assay and a general experimental workflow for cell viability assessment.
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Live or Dead™ Yeast this compound/Propidium Iodide Vitality Kit | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 7. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Comparison of the automated fluorescence microscopic viability test with the conventional and flow cytometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Cytotoxicity Assays: CFDA-AM vs. 51Cr Release
In the realm of cellular research and drug development, accurately measuring the cytotoxic effects of chemical compounds or immune cells is paramount. For decades, the 51Chromium (51Cr) release assay has been the gold standard for quantifying cell-mediated cytotoxicity. However, the emergence of fluorescent techniques, such as the Carboxyfluorescein diacetate acetoxymethyl ester (CFDA-AM) assay, has provided researchers with a viable and, in many aspects, superior alternative. This guide offers a detailed comparison of these two widely used cytotoxicity assays, presenting experimental data, protocols, and workflow visualizations to aid researchers in selecting the most appropriate method for their needs.
Principle of the Assays
The fundamental principles of the this compound and 51Cr release assays differ significantly. The 51Cr release assay is a method that measures the release of a radioactive isotope from lysed target cells. In contrast, the this compound assay is a fluorescence-based method that relies on the enzymatic activity and membrane integrity of viable cells.
This compound Assay: This assay utilizes a non-fluorescent, cell-permeable compound, this compound. Once inside a living cell, intracellular esterases cleave the acetoxymethyl (AM) and diacetate groups, converting the molecule into the highly fluorescent carboxyfluorescein (CF).[1] This fluorescent product is retained within cells that have intact membranes. When effector cells induce cytotoxicity, the target cell membrane is compromised, leading to the loss of intracellular CF and a corresponding decrease in fluorescence, which can be quantified to determine the extent of cell death.
51Cr Release Assay: This traditional method involves labeling target cells with the radioactive isotope, Sodium Chromate (51CrO4).[2][3] The 51Cr is taken up by the cells and binds to intracellular proteins. When cytotoxic effector cells lyse the target cells, the 51Cr is released into the cell culture supernatant.[2][3][4] The amount of radioactivity in the supernatant is then measured using a gamma counter, and the percentage of specific lysis is calculated.[2][3]
Quantitative Data Comparison
The choice between the this compound and 51Cr release assays often depends on a variety of factors, including sensitivity, safety, cost, and ease of use. The following table summarizes the key quantitative and qualitative differences between the two methods.
| Feature | This compound Assay | 51Cr Release Assay |
| Principle | Measures retained fluorescence in viable cells due to intracellular esterase activity and membrane integrity.[1] | Measures the release of radioactive 51Cr from lysed cells.[2][3] |
| Detection Method | Fluorescence plate reader, flow cytometer, or fluorescence microscope. | Gamma counter.[2] |
| Sensitivity | Comparable to or, in some cases, higher than the 51Cr release assay. | Considered the "gold standard" with high sensitivity. |
| Safety | Non-radioactive, posing minimal safety risks. | Involves handling of radioactive materials, requiring specialized safety protocols and disposal. |
| Cost | Generally more cost-effective due to the absence of radioactive materials and specialized disposal requirements.[5] | Higher costs associated with the purchase of radioactive isotopes, specialized equipment, and radioactive waste disposal. |
| Ease of Use | Simpler and faster protocol, with fewer handling and disposal steps.[6] | More complex protocol involving the handling of radioactive materials and specialized equipment. |
| Spontaneous Release | Can have a higher spontaneous release of the fluorescent dye compared to 51Cr. | Generally has low spontaneous release. |
| Data Correlation | Shows a strong positive correlation with the 51Cr release assay.[7] | Well-established and validated method. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are step-by-step protocols for both the this compound and 51Cr release cytotoxicity assays.
This compound Cytotoxicity Assay Protocol
This protocol is a generalized guide and may require optimization for specific cell types and experimental conditions.
1. Target Cell Labeling: a. Harvest target cells and wash them twice with serum-free culture medium. b. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed serum-free medium. c. Add this compound to a final concentration of 1-10 µM. d. Incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator, protected from light. e. After incubation, wash the cells three times with complete culture medium to remove excess this compound. f. Resuspend the labeled target cells in complete culture medium at the desired concentration (e.g., 1 x 10^5 cells/mL).
2. Co-incubation of Effector and Target Cells: a. Plate the labeled target cells (e.g., 1 x 10^4 cells/well) in a 96-well plate. b. Add effector cells at various effector-to-target (E:T) ratios. c. Include control wells:
- Spontaneous Release: Labeled target cells with medium only.
- Maximum Release: Labeled target cells with a lysis buffer (e.g., 1% Triton X-100). d. Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
3. Data Acquisition: a. After incubation, centrifuge the plate at 250 x g for 5 minutes. b. Carefully transfer the supernatant to a new 96-well plate for measurement of released fluorescence (optional, for release-based calculation). c. Alternatively, measure the fluorescence of the remaining viable target cells in the original plate. d. Read the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 492 nm excitation and 517 nm emission for carboxyfluorescein).
4. Calculation of Cytotoxicity: The percentage of specific cytotoxicity is calculated using the following formula:
% Cytotoxicity = [(Fluorescence of Experimental - Fluorescence of Spontaneous Release) / (Fluorescence of Maximum Release - Fluorescence of Spontaneous Release)] x 100
% Specific Lysis = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] x 100
Conclusion
Both the this compound and 51Cr release assays are robust methods for quantifying cell-mediated cytotoxicity. The 51Cr release assay has a long-standing history as the "gold standard" and is known for its high sensitivity and low spontaneous release. However, the significant drawbacks associated with the use of radioactive materials, including safety concerns, regulatory hurdles, and high costs, have driven the adoption of alternative methods.
The this compound assay has emerged as a reliable, non-radioactive alternative that offers comparable, and in some instances, superior performance to the 51Cr release assay. Its advantages include enhanced safety, reduced cost, and a more streamlined protocol. For many laboratories, particularly those in academic and high-throughput screening environments, the this compound assay represents a more practical and efficient choice for the routine assessment of cytotoxicity. Ultimately, the selection of the most appropriate assay will depend on the specific experimental requirements, available resources, and institutional policies regarding the use of radioactive materials.
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Chromium-51 Release Assay | Revvity [revvity.com]
- 4. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 5. Comparison of fluorochrome-labeled and 51Cr-labeled targets for natural killer cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of cytotoxic assay by target cell retention of the fluorescent dye carboxyfluorescein diacetate (CFDA) and comparison with conventional 51CR release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cell Viability Post-UV Treatment: A Comparative Guide to CFDA-AM and Its Alternatives
For researchers, scientists, and drug development professionals, accurately assessing cell viability after UV irradiation is critical. While Carboxyfluorescein Diacetate Acetoxymethyl Ester (CFDA-AM) is a widely used probe for cell vitality, its reliance on enzymatic activity can be a significant limitation in the context of UV-induced cell damage. This guide provides an objective comparison of this compound with alternative viability assays, supported by experimental data, to aid in the selection of the most appropriate method for your research.
This compound is a non-fluorescent, cell-permeable compound that diffuses into cells.[1] In viable cells, intracellular esterases cleave the acetoxymethyl (AM) and diacetate groups, converting it into the fluorescent molecule 5-carboxyfluorescein (B1664652) (5-CF).[1] An intact cell membrane is required to retain this fluorescent product.[2][3] Therefore, the resulting fluorescence intensity is a measure of both enzymatic activity and membrane integrity, serving as an indicator of cell vitality.[4]
The Challenge with this compound in UV-Treated Cells
The primary issue with using this compound for UV-treated cells is the potential disconnect between esterase activity and true cell viability (the ability to proliferate). A study on the UV-irradiated phytoplankter Tetraselmis suecica highlighted this by demonstrating a distinct cell population that was positive for this compound (indicating esterase activity) but also stained with SYTOX Blue, a dye that enters cells with compromised membranes.[5][6] This "early warning" population represents cells destined for death that would be incorrectly classified as viable by this compound alone.[5][6]
Similarly, research on UV-irradiated Giardia duodenalis cysts showed that while the fluorescence intensity of this compound decreased with higher UV doses, it did not disappear entirely, suggesting that some metabolically active but non-viable cysts were still being detected.[7]
To address this limitation, a dual-staining approach is often recommended, combining this compound with a membrane integrity dye like Propidium Iodide (PI) or SYTOX Blue.[5][6] This allows for the differentiation of truly viable cells (this compound positive, PI/SYTOX negative) from dead or dying cells.
Comparative Analysis of Viability Assays
A variety of alternative methods exist for assessing cell viability, each with its own advantages and disadvantages. These can be broadly categorized as assays that measure membrane integrity, metabolic activity, or ATP content.
| Assay Principle | Assay Name | Advantages | Limitations | Best Suited For |
| Esterase Activity & Membrane Integrity | This compound | - Simple and rapid.- Measures two parameters of cell health. | - Can overestimate viability in UV-treated cells due to retained esterase activity in non-viable cells.- Fluorescence can be pH-sensitive. | - General cell vitality screening in non-UV contexts.- Use in combination with a membrane integrity dye for UV studies. |
| Membrane Integrity | Propidium Iodide (PI) / SYTOX Dyes / 7-AAD / Trypan Blue | - Directly measures loss of membrane integrity, a late-stage marker of cell death.- Simple and widely used. | - Does not distinguish between early apoptotic and necrotic cells.- Trypan Blue is not suitable for automated plate readers. | - A definitive measure of cell death when used alongside other assays.- Essential for dual-staining with viability dyes like this compound. |
| Metabolic Activity (Mitochondrial Dehydrogenase) | MTT / XTT / MTS / WST-1 / Resazurin (Alamar Blue) | - High-throughput and amenable to plate readers.- Reflects overall metabolic health. | - Can be affected by changes in metabolic rate unrelated to viability.- Some reagents (like MTT) can be toxic to cells.[8] | - High-throughput screening of cytotoxicity and cell proliferation. |
| ATP Content | ATP Assay (e.g., CellTiter-Glo) | - Highly sensitive, can detect as few as 10 cells.- Rapid, with no long incubation steps.- Strong correlation with cell number. | - ATP levels can fluctuate with metabolic state. | - High-throughput screening where high sensitivity is required. |
| Apoptosis | Annexin V | - Detects an early marker of apoptosis (phosphatidylserine externalization). | - Requires intact cell membranes for accurate results.- Staining is transient. | - Differentiating between apoptotic and necrotic cell death pathways. |
Experimental Protocols
This compound and Propidium Iodide Dual Staining Protocol
This protocol is designed to differentiate between live, apoptotic, and necrotic cells by simultaneously assessing esterase activity and membrane integrity.
-
Cell Preparation:
-
Treat cells with the desired dose of UV radiation and incubate for the desired time period.
-
Harvest cells and wash once with 1X Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in 1X PBS at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Prepare a staining solution containing this compound at a final concentration of 1-10 µM and Propidium Iodide at a final concentration of 1-5 µg/mL in 1X PBS.
-
Add the staining solution to the cell suspension.
-
Incincubate for 15-30 minutes at room temperature, protected from light.
-
-
Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Use a 488 nm excitation laser.
-
Detect this compound fluorescence in the green channel (e.g., FITC filter).
-
Detect Propidium Iodide fluorescence in the red channel (e.g., PE-Texas Red filter).
-
Interpretation:
-
Live cells: this compound positive, PI negative.
-
Early Apoptotic/Damaged cells: this compound positive, PI positive.
-
Late Apoptotic/Necrotic cells: this compound negative, PI positive.
-
-
Annexin V and 7-AAD Staining Protocol
This protocol is a robust alternative for specifically identifying apoptotic cells following UV treatment.
-
Cell Preparation:
-
Induce apoptosis in cells by UV irradiation and incubate for the desired duration.
-
Harvest cells and wash once with cold 1X PBS.
-
Centrifuge and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Add 5 µL of fluorescently-labeled Annexin V (e.g., FITC, PE) and 5 µL of 7-AAD to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
Use a 488 nm excitation laser.
-
Detect Annexin V fluorescence in the green channel (e.g., FITC filter).
-
Detect 7-AAD fluorescence in the far-red channel.
-
Interpretation:
-
Viable cells: Annexin V negative, 7-AAD negative.
-
Early apoptotic cells: Annexin V positive, 7-AAD negative.
-
Late apoptotic/necrotic cells: Annexin V positive, 7-AAD positive.
-
-
Visualizing the Workflows
Caption: Workflow of this compound assay on UV-treated cells, highlighting potential for false positives.
Caption: Recommended dual-staining workflow for accurate viability assessment of UV-treated cells.
Conclusion
While this compound is a useful tool for assessing cell vitality, its reliance on esterase activity makes it prone to overestimating viability in UV-treated cells. For more accurate and reliable results, it is crucial to either employ a dual-staining strategy with a membrane integrity dye like Propidium Iodide or to use alternative assays that measure different hallmarks of cell death, such as Annexin V for apoptosis. The choice of assay should be guided by the specific experimental question and the need to distinguish between different stages of cell death. By understanding the limitations of each method, researchers can ensure the integrity and accuracy of their cell viability data.
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wyeastlab.com [wyeastlab.com]
- 5. int-res.com [int-res.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound staining to assess the metabolic activity of Giardia duodenalis cysts inactivated by chlorine, boiling and ultraviolet irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the limitations of colorimetric assays of cell viability and cytotoxicity? | AAT Bioquest [aatbio.com]
A Comparative Guide: Cross-Validation of CFDA-AM Viability Assay with Annexin V/PI Apoptosis Assay
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability and apoptosis is crucial for robust and reproducible experimental outcomes. This guide provides a comprehensive comparison of two widely used fluorescence-based methods: the Carboxyfluorescein diacetate acetoxymethyl ester (CFDA-AM) viability assay and the Annexin V/Propidium Iodide (PI) apoptosis assay. We will delve into their fundamental principles, provide detailed experimental protocols, present a comparative data framework, and visualize the underlying cellular processes.
Principle of the Assays
This compound Viability Assay: This assay identifies viable cells based on two key cellular functions: intracellular esterase activity and plasma membrane integrity.[1][2][3] The non-fluorescent and cell-permeable this compound passively enters cells. In viable cells, intracellular esterases cleave the acetoxymethyl (AM) and acetate (B1210297) groups, converting the molecule into the highly fluorescent carboxyfluorescein.[3][4] The negative charge of carboxyfluorescein prevents it from diffusing out of cells with an intact plasma membrane, thus brightly staining viable cells green.[4]
Annexin V/PI Apoptosis Assay: This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to these exposed PS residues on the surface of apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of viable or early apoptotic cells.[6] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI enters the cell and stains the nucleus red.[6]
Comparative Data Analysis
While direct head-to-head quantitative cross-validation studies between this compound and Annexin V/PI assays are not extensively documented in readily available literature, a comparative framework can be established based on their distinct measurement parameters. The following table illustrates the expected outcomes for different cell populations when analyzed by both methods.
| Cell Population | This compound Staining | Annexin V Staining | PI Staining | Interpretation |
| Viable | Bright Green Fluorescence | Negative | Negative | Metabolically active with intact membrane. |
| Early Apoptotic | Diminished Green Fluorescence | Positive | Negative | Reduced esterase activity, intact membrane, PS exposure. |
| Late Apoptotic | No Fluorescence | Positive | Positive | Loss of esterase activity and membrane integrity, PS exposure. |
| Necrotic | No Fluorescence | Negative/Positive* | Positive | Loss of esterase activity and membrane integrity. |
*Note: Necrotic cells can sometimes show some Annexin V positivity due to membrane rupture allowing access to internal PS, though this is distinct from the organized externalization in apoptosis.
The following table presents representative quantitative data from a typical Annexin V/PI apoptosis assay after inducing apoptosis in a cell culture.
| Treatment | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| Control (Untreated) | 87.9% | 10.8% | 0.75% | 0.55% |
| Apoptosis Inducer | 52.9% | 38.8% | 4.40% | 3.90% |
This data is representative of typical results obtained from an Annexin V/PI assay as reported in the literature.[5]
Experimental Protocols
This compound Cell Viability Assay Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound (5-Carboxyfluorescein diacetate, acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other appropriate buffer
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed serum-free medium or PBS to the desired final working concentration (typically 1-25 µM).
-
Cell Preparation: Harvest cells and wash them once with PBS. Resuspend the cell pellet in the this compound working solution at a density of approximately 1 x 10^6 cells/mL.
-
Staining: Incubate the cells with the this compound working solution for 15-30 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells twice with PBS to remove excess this compound.
-
Analysis: Resuspend the cells in PBS and analyze immediately using a flow cytometer (typically with a 488 nm excitation laser and a 530/30 nm emission filter) or visualize under a fluorescence microscope.
Annexin V/PI Apoptosis Assay Protocol
This protocol is a general guideline for flow cytometry analysis and should be optimized for specific cell types and apoptosis inducers.[7]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Flow cytometer
Procedure:
-
Prepare 1X Binding Buffer: Dilute the 10X Annexin V Binding Buffer to 1X with deionized water.
-
Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include untreated control cells.
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, gently trypsinize and collect the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour. Use appropriate instrument settings for FITC (for Annexin V) and PI detection.
Visualizing the Processes
To better understand the experimental workflows and the underlying biological pathway, the following diagrams are provided.
Conclusion
Both the this compound and Annexin V/PI assays are powerful tools for assessing cellular health. The this compound assay provides a straightforward and robust measure of cell viability based on enzymatic activity and membrane integrity. The Annexin V/PI assay offers a more nuanced view, capable of distinguishing between different stages of cell death. The choice of assay depends on the specific experimental question. For a general screen of cytotoxicity, the this compound assay may be sufficient. However, to elucidate the mechanism of cell death and differentiate between apoptosis and necrosis, the Annexin V/PI assay is the method of choice. For comprehensive studies, cross-validation of results using both methodologies can provide a more complete and reliable picture of cellular responses to various stimuli.
References
- 1. Application of Alamar blue/5-carboxyfluorescein diacetate acetoxymethyl ester as a noninvasive cell viability assay in primary hepatocytes from rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Comparative Guide to CFDA-AM and TO-PRO-1 Iodide for Algal Viability Studies
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of algal cell viability is critical in a multitude of research areas, from monitoring phytoplankton populations in aquatic ecosystems to evaluating the efficacy of algaecides and novel drug compounds. Fluorescent staining coupled with microscopy or flow cytometry offers a rapid and sensitive method for discriminating between live and dead algal cells. This guide provides an objective comparison of two commonly used fluorescent dyes for this purpose: 5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester (CFDA-AM) and TO-PRO-1 Iodide.
Principles of Staining
This compound is a cell-permeant, non-fluorescent compound that serves as a substrate for intracellular esterases. In viable cells with intact plasma membranes and active metabolism, esterases cleave the acetoxymethyl and diacetate groups, converting this compound into the highly fluorescent carboxyfluorescein.[1][2] This green fluorescent product is retained within the cytoplasm of live cells, providing a positive signal for viability.
TO-PRO-1 Iodide , on the other hand, is a high-affinity carbocyanine monomeric nucleic acid stain.[3] It is cell-impermeant and therefore excluded from live cells with intact membranes. In dead or membrane-compromised cells, TO-PRO-1 Iodide enters the cell and intercalates with nucleic acids (DNA and RNA), emitting a strong green fluorescence upon binding.[3] Thus, it acts as a positive stain for non-viable cells.
Performance Comparison
Quantitative data from comparative studies highlight the differing performance of this compound and TO-PRO-1 Iodide in assessing algal viability. A key study evaluating these dyes in the unicellular marine algae Brachiomonas submarina and Tetraselmis suecica provides a direct comparison.
| Feature | This compound | TO-PRO-1 Iodide | Reference |
| Accuracy (vs. Growth Assay) | Underestimated live cell abundance by ~25% | Provided accurate viability estimates | [4][5] |
| Principle | Measures intracellular esterase activity | Measures membrane integrity | [1][3] |
| Target | Live cells | Dead/Membrane-compromised cells | [1][3] |
| Signal in Live Cells | Green fluorescence | No fluorescence | [1][3] |
| Signal in Dead Cells | No fluorescence | Green fluorescence | [3] |
| Effect of Long-Term Storage (-80°C) | Not reported | Viability estimates unaffected for up to one month | [4][5] |
| Potential Issues | Interspecific and intraspecific staining variability, dye leakage | Potential for quenching in high-density samples |
Experimental Protocols
Below are detailed methodologies for utilizing this compound and TO-PRO-1 Iodide for algal viability assessment.
Protocol 1: Algal Viability Assessment using this compound
This protocol is adapted for fluorescence microscopy.
Materials:
-
Algal culture
-
5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester (this compound) stock solution (e.g., 1 mM in anhydrous DMSO)
-
Phosphate-buffered saline (PBS) or appropriate algal growth medium
-
Microcentrifuge tubes
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~490 nm, emission ~520 nm)
-
Hemocytometer or other cell counting device
Procedure:
-
Sample Preparation: Adjust the algal culture to a suitable density (e.g., 10^5 to 10^6 cells/mL) with fresh growth medium or PBS.
-
Staining: Add this compound stock solution to the algal suspension to a final concentration of 1-10 µM. The optimal concentration may vary depending on the algal species and should be determined empirically.
-
Incubation: Incubate the cell suspension in the dark at room temperature for 15-30 minutes.
-
Washing (Optional): To reduce background fluorescence, cells can be pelleted by centrifugation (e.g., 2000 x g for 5 minutes) and resuspended in fresh medium or PBS. However, this step may induce stress in some algal species.[4]
-
Microscopy: Place a small volume of the stained cell suspension onto a microscope slide.
-
Analysis: Under the fluorescence microscope, count the number of green fluorescent (live) cells and the total number of cells in a defined area or volume. Calculate the percentage of viable cells.
Protocol 2: Algal Viability Assessment using TO-PRO-1 Iodide
This protocol is suitable for both fluorescence microscopy and flow cytometry.
Materials:
-
Algal culture
-
TO-PRO-1 Iodide stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or appropriate algal growth medium
-
Microcentrifuge tubes or flow cytometry tubes
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~515 nm, emission ~531 nm) or a flow cytometer with a 488 nm or 514 nm laser.
-
Hemocytometer or other cell counting device
Procedure:
-
Sample Preparation: Adjust the algal culture to a suitable density (e.g., 10^5 to 10^6 cells/mL) with fresh growth medium or PBS.
-
Staining: Add TO-PRO-1 Iodide stock solution to the algal suspension to a final concentration of 0.1-1 µM. The optimal concentration should be determined for each algal species.
-
Incubation: Incubate the cell suspension in the dark at room temperature for 5-15 minutes.
-
Analysis (Microscopy): Place a small volume of the stained cell suspension onto a microscope slide. Count the number of green fluorescent (dead) cells and the total number of cells. Calculate the percentage of viable cells as: ((Total Cells - Dead Cells) / Total Cells) * 100.
-
Analysis (Flow Cytometry): Analyze the stained samples on a flow cytometer. Set up a gate to distinguish the algal population based on forward and side scatter. A second gate on a fluorescence channel (e.g., FITC or PE) will separate the TO-PRO-1 positive (dead) and negative (live) populations.
Visualizing the Mechanisms and Workflow
To further clarify the processes involved, the following diagrams illustrate the staining mechanisms of this compound and TO-PRO-1 Iodide, as well as a generalized experimental workflow.
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. wyeastlab.com [wyeastlab.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of TO-PRO-1 iodide and 5-CFDA-AM staining methods for assessing viability of planktonic algae with epifluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CFDA-AM and Resazurin for Cytotoxicity Screening
In the landscape of in vitro toxicology and drug discovery, the accurate assessment of cell viability is paramount. Among the myriad of available techniques, fluorescent assays offer high sensitivity and broad applicability. This guide provides an objective comparison of two widely used fluorescent probes for cytotoxicity screening: 5-Carboxyfluorescein (B1664652) diacetate acetoxymethyl ester (CFDA-AM) and Resazurin (B115843). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the most suitable assay for their specific needs.
Principle of the Assays
Both this compound and Resazurin are cell-permeable compounds that become fluorescent upon interaction with viable cells, but they measure different aspects of cellular health.
This compound: This assay primarily assesses cell membrane integrity and intracellular enzymatic activity.[1][2][3] The non-fluorescent this compound molecule freely crosses the membrane of living cells. Once inside, non-specific intracellular esterases cleave the diacetate and acetoxymethyl (AM) ester groups, converting the molecule into the highly fluorescent 5-carboxyfluorescein (5-CF).[2] A compromised cell membrane leads to the leakage of these esterases and the inability to retain the fluorescent product, thus correlating fluorescence intensity with the number of viable cells.[1][2]
Resazurin: This assay is a measure of cellular metabolic activity.[4] The blue, weakly fluorescent dye, resazurin, is reduced by dehydrogenase enzymes primarily in the mitochondria of metabolically active cells to the pink, highly fluorescent resorufin (B1680543).[4][5][6] The amount of resorufin produced is proportional to the number of viable, respiring cells.[5][7]
Performance Comparison
A key aspect of selecting a cytotoxicity assay is its performance in terms of sensitivity, precision, and robustness. The following table summarizes experimental data from a comparative study using the zebrafish liver cell line (ZFL) exposed to various compounds.[1]
| Parameter | Resazurin (alamarBlue®) | This compound | MTT | LDH |
| Assay Principle | Metabolic Activity | Membrane Integrity & Esterase Activity | Metabolic Activity | Membrane Integrity (Cell Lysis) |
| Detection | Fluorometric / Colorimetric | Fluorometric | Colorimetric | Colorimetric |
| Signal-to-Noise Ratio | 28 | 7 | 22 | 2.2 |
| Intra-Assay Variability (CV%) | Low | Low | Low | High |
| Inter-Assay Variability (CV%) | Low | Low | Low | High |
| EC50 Tamoxifen (µM) | 10.1 ± 0.6 | 10.4 ± 1.0 | 11.2 ± 0.9 | 7.9 ± 1.8 |
| EC50 4-OH-Tamoxifen (µM) | 2.7 ± 0.2 | 2.9 ± 0.3 | 3.3 ± 0.4 | 2.1 ± 0.8 |
| EC50 Flusilazole (µM) | 23.4 ± 2.4 | 24.8 ± 3.4 | 28.5 ± 2.6 | 16.2 ± 3.5 |
| Assay Type | Non-destructive | Non-destructive | Destructive | Non-destructive |
| Handling Time | Short | Short | Longer | Short |
Data adapted from a study on ZFL cells.[1] EC50 values represent the concentration causing 50% loss of cell viability. CV% refers to the coefficient of variation.
Based on these and other findings, both Resazurin and this compound assays are considered precise and robust, with low intra- and inter-assay variability and high signal-to-noise ratios, particularly when compared to the LDH assay.[1] A significant advantage of both assays is their non-destructive nature, allowing for kinetic monitoring and multiplexing with other assays on the same cell population.[1][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for performing this compound and Resazurin assays in a 96-well plate format.
Resazurin Assay Protocol
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background control.
-
Compound Treatment: Add the test compounds to the appropriate wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C.
-
Reagent Preparation: Prepare a working solution of resazurin (e.g., 0.15 mg/mL in DPBS) and filter-sterilize it.[8]
-
Reagent Addition: Add 10-20 µL of the resazurin working solution to each well.[6][8]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[6][8] The optimal incubation time can vary depending on the cell type and density and should be determined empirically.[5]
-
Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 530-570 nm and an emission wavelength of 580-620 nm.[5][7]
-
Data Analysis: Subtract the average fluorescence of the background control wells from all other wells. Express the results as a percentage of the untreated control.
This compound Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Resazurin protocol.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 4 mM). Dilute the stock solution to a working concentration (e.g., 4 µM) in a suitable buffer like Earle's-G medium.[1]
-
Medium Removal: After the compound incubation period, carefully aspirate the culture medium from the wells.
-
Reagent Addition: Add 100 µL of the this compound working solution to each well.
-
Incubation: Incubate the plate for 30 minutes at the appropriate temperature for the cell line (e.g., 28°C for ZFL cells or 37°C for mammalian cells), protected from light.[9]
-
Measurement: Measure the fluorescence at an excitation wavelength of 485-493 nm and an emission wavelength of 535-541 nm.[1][9]
-
Data Analysis: Subtract the average fluorescence of the background control wells. Calculate cell viability relative to the untreated controls.
Note: For combined assays, a working solution containing both resazurin and this compound can be prepared and added after removing the treatment medium. The fluorescence is then read sequentially at the respective wavelengths for each dye.[1][9]
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental steps, the following diagrams have been generated using Graphviz.
Caption: Mechanism of the this compound assay.
Caption: Mechanism of the Resazurin assay.
Caption: General workflow for cytotoxicity screening.
Conclusion and Recommendations
Both this compound and Resazurin are excellent choices for fluorescent-based cytotoxicity screening, offering high sensitivity, reliability, and ease of use.[1]
Choose Resazurin when:
-
The primary endpoint of interest is cellular metabolic health and mitochondrial function.
-
A simple, add-and-read protocol with no medium removal steps is preferred.
-
Kinetic or long-term monitoring of cell viability is required, as the reagent is generally non-toxic for short incubation periods.[5][10]
Choose this compound when:
-
The assessment of plasma membrane integrity and esterase activity is the main goal.
-
Multiplexing with other assays that measure metabolic activity is planned, to gain a more comprehensive view of cell health.
For the most robust cytotoxicity assessment, combining the two assays can be highly advantageous.[1] Since they measure different cellular viability parameters and have distinct excitation/emission spectra, they can be used sequentially or simultaneously on the same cell population to provide a more complete picture of a compound's cytotoxic mechanism.[1][9] Researchers should always perform initial optimization experiments to determine the ideal cell density and reagent incubation times for their specific cell type and experimental conditions.[8]
References
- 1. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 3. scielo.br [scielo.br]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cytotoxicity Assays with Zebrafish Cell Lines [jove.com]
- 10. Toxic effects of resazurin on cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of the CFDA-AM Cell Viability Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting a reliable cell viability assay is paramount for generating robust and reproducible data. This guide provides a comprehensive comparison of the Carboxyfluorescein diacetate acetoxymethyl ester (CFDA-AM) assay with common alternatives, focusing on reproducibility and supported by experimental data.
Overview of Cell Viability Assays
Cell viability assays are essential tools to assess the effects of chemical compounds or environmental factors on cell health. These assays function through various mechanisms, primarily measuring metabolic activity, cell membrane integrity, or cellular proliferation.
The This compound assay is a fluorescence-based method that measures cell viability by detecting intracellular esterase activity and membrane integrity.[1] Non-fluorescent and cell-permeant, this compound diffuses into live cells where intracellular esterases cleave the acetoxymethyl (AM) and acetate (B1210297) groups, converting it into the fluorescent molecule carboxyfluorescein (CF).[1] The negatively charged CF is retained within cells that have intact membranes, and the resulting fluorescence is proportional to the number of viable cells.
Alternative assays commonly employed include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
-
AlamarBlue (Resazurin) Assay: A fluorescence- or absorbance-based assay where the blue, non-fluorescent resazurin (B115843) is reduced to the red, highly fluorescent resorufin (B1680543) by metabolically active cells.
-
Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Comparative Analysis of Reproducibility
The reproducibility of a cell viability assay is critical for the reliability of experimental results. Key metrics for assessing reproducibility include the coefficient of variation (CV) for intra-assay (within-run) and inter-assay (between-run) variability, and the Z'-factor, which evaluates the statistical effect size of an assay.
A study comparing the performance of four different cytotoxicity assays in a zebrafish liver cell line provides valuable quantitative data on their reproducibility.[2]
| Assay | Intra-assay Variability (CV%) | Inter-assay Variability (CV%) | Signal-to-Noise Ratio |
| This compound | Low | Low | 7 |
| AlamarBlue | Low | Low | 28 |
| MTT | Low | Low | 22 |
| LDH | High | High | 2.2 |
Data sourced from a comparative study on a zebrafish liver cell line.[2]
The this compound and AlamarBlue assays demonstrated low intra- and inter-assay variabilities, indicating high precision and robustness.[2] While the AlamarBlue assay showed the highest signal-to-noise ratio, the this compound assay also performed well.[2] In contrast, the LDH assay exhibited the highest variability.[2]
The Z'-factor is another crucial parameter for assessing the quality and reproducibility of an assay, particularly in high-throughput screening. An ideal Z'-factor is between 0.5 and 1.0, indicating an excellent assay. Studies have reported Z'-factor values for AlamarBlue and MTT assays to be 0.85 and 0.82, respectively, signifying high-quality assays.[3] While direct comparative Z'-factor data for the this compound assay is less common in the literature, its low CV suggests it would also have a favorable Z'-factor.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are the protocols for the this compound assay and its common alternatives.
This compound Cell Viability Assay Protocol (Adapted from Calcein AM protocols)
This protocol is adapted for a 96-well microplate format and should be optimized for specific cell types and experimental conditions.
Materials:
-
This compound dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other balanced salt solution
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat cells with the test compounds at various concentrations and incubate for the desired period. Include untreated and vehicle-only controls.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1-5 mM). Immediately before use, dilute the stock solution to the final working concentration (typically 1-10 µM) in PBS or serum-free medium.
-
Staining: Carefully remove the culture medium from the wells. Wash the cells once with PBS. Add 100 µL of the this compound working solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 520 nm using a fluorescence microplate reader.
MTT Assay Protocol
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the this compound protocol.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Mix gently and measure the absorbance at approximately 570 nm using a spectrophotometer.
AlamarBlue Assay Protocol
Materials:
-
AlamarBlue reagent
-
Cell culture medium
-
96-well microplates
-
Fluorescence or absorbance microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the this compound protocol.
-
Reagent Addition: Add AlamarBlue reagent (typically 10% of the culture volume) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm).
Trypan Blue Exclusion Assay Protocol
Materials:
-
Trypan Blue solution (0.4%)
-
Cell suspension
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Suspension: Prepare a single-cell suspension from the experimental culture.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Incubate for 1-2 minutes at room temperature.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells.
Visualizing the Mechanisms and Workflows
This compound Mechanism of Action
References
A Comparative Guide: CFDA-AM Outshines Fluorescein Diacetate (FDA) for Enhanced Cell Viability and Proliferation Assays
For Immediate Publication
[City, State] – [Date] – In the dynamic fields of cell biology, drug discovery, and toxicology, the accurate assessment of cell viability and proliferation is paramount. For decades, fluorescein (B123965) diacetate (FDA) has been a widely used fluorescent probe for these applications. However, the advent of its analogue, carboxyfluorescein diacetate acetoxymethyl ester (CFDA-AM), has marked a significant advancement in live-cell analysis. This guide provides a comprehensive comparison of this compound and FDA, detailing the inherent advantages of this compound and supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The core principle behind both probes lies in their ability to passively diffuse across the cell membrane of living cells. Once inside, intracellular esterases cleave the acetate (B1210297) groups, converting the non-fluorescent molecules into fluorescent compounds.[1][2] The key distinction, and where this compound demonstrates its superiority, lies in the properties of the resulting fluorescent product and the efficiency of cellular loading.
Superior Cellular Retention: The Carboxyfluorescein Advantage
The primary limitation of FDA is the rapid leakage of its hydrolysis product, fluorescein, from viable cells.[3] This leakage can lead to an underestimation of viable cells and a decrease in signal intensity over time, complicating long-term studies.
This compound overcomes this critical drawback. The enzymatic cleavage of this compound yields 5-carboxyfluorescein (B1664652) (5-CF), a molecule that possesses extra negative charges compared to fluorescein.[3] These additional charges significantly enhance its retention within cells with intact membranes, providing a more stable and enduring fluorescent signal.[3][4] This improved retention is crucial for applications requiring extended monitoring of cell populations, such as in cell proliferation and cytotoxicity assays.
Enhanced Cellular Loading and Reduced Cytotoxicity
This compound exists as an electrically neutral acetoxymethyl (AM) ester. This neutrality facilitates more efficient passage across the cell membrane, allowing researchers to use lower loading concentrations compared to FDA.[3] The ability to use lower dye concentrations is advantageous as it minimizes potential cytotoxic effects associated with the staining process itself, ensuring that the assay more accurately reflects the true health of the cell population.
Quantitative Comparison of Performance
The following table summarizes the key performance differences between this compound and FDA based on available experimental data.
| Feature | This compound (Carboxyfluorescein Diacetate, Acetoxymethyl Ester) | FDA (Fluorescein Diacetate) | Advantage |
| Hydrolysis Product | 5-Carboxyfluorescein (5-CF) | Fluorescein | This compound |
| Cellular Retention | Excellent; enhanced due to additional negative charges of 5-CF.[3] | Poor to moderate; fluorescein leaks from viable cells.[3] | This compound |
| Signal Stability | High; provides a more stable and long-lasting signal.[5] | Low; signal diminishes over time due to leakage. | This compound |
| Cellular Loading | Efficient; can be loaded at lower concentrations due to its neutral AM ester form.[3] | Less efficient; requires higher concentrations for adequate staining. | This compound |
| Potential Cytotoxicity | Lower, due to the use of lower staining concentrations.[6] | Higher, due to the need for higher concentrations. | This compound |
| Background Fluorescence | Lower; more stable in media, reducing non-specific hydrolysis.[5] | Higher; prone to spontaneous and serum-esterase mediated hydrolysis in media. | This compound |
| Excitation/Emission (nm) | ~492 / ~517 | ~494 / ~521 | Comparable |
Experimental Protocols
Detailed methodologies for utilizing this compound and FDA in cell viability assays are provided below.
Experimental Protocol 1: Cell Viability Assay using this compound
1. Reagent Preparation:
-
Prepare a stock solution of this compound at 1-10 mM in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light and moisture.
-
Prepare a working solution of this compound by diluting the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or serum-free medium) to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type.
2. Cell Staining:
-
Culture cells to the desired confluency in a suitable vessel (e.g., 96-well plate, petri dish).
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Remove the loading solution and wash the cells twice with warm PBS or serum-free medium.
-
Add fresh culture medium or PBS to the cells.
3. Data Acquisition:
-
For fluorescence microscopy, observe the cells using a standard fluorescein filter set (excitation ~490 nm, emission ~520 nm). Live cells will exhibit bright green fluorescence.
-
For flow cytometry, analyze the cells using a 488 nm excitation laser and a standard FITC emission filter.
-
For microplate readers, measure the fluorescence intensity at the appropriate wavelengths.
Experimental Protocol 2: Cell Viability Assay using Fluorescein Diacetate (FDA)
1. Reagent Preparation:
-
Prepare a stock solution of FDA at 1-5 mg/mL in acetone (B3395972) or DMSO. Store at -20°C, protected from light.
-
Prepare a working solution of FDA by diluting the stock solution in PBS to a final concentration of 10-50 µg/mL.[7] This solution should be prepared fresh.
2. Cell Staining:
-
Prepare a cell suspension or use adherent cells.
-
Wash the cells with PBS to remove any residual serum esterases.
-
Add the FDA working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C in the dark.[1]
-
Gently wash the cells once with PBS.[1]
3. Data Acquisition:
-
Immediately analyze the cells as the fluorescein signal is prone to leakage.
-
For fluorescence microscopy, use a standard fluorescein filter set. Viable cells will appear green.
-
For flow cytometry, use a 488 nm excitation laser and a FITC emission filter.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the chemical conversion pathways and a typical experimental workflow.
Conclusion
While both this compound and FDA are valuable tools for assessing cell viability, this compound offers clear and significant advantages. Its superior cellular retention, enhanced loading efficiency at lower, less cytotoxic concentrations, and greater signal stability make it the preferred choice for a wide range of applications in modern cell biology and drug development. For researchers seeking more reliable, stable, and accurate data, particularly in long-term studies, transitioning from FDA to this compound is a logical and scientifically sound progression.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 3. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Fluorescein Diacetate Microplate Assay in Cell Viability Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the Right Tool for the Job: A Comparative Guide to CFDA-AM and DNA-Binding Dyes for Cell Viability Assessment
For researchers, scientists, and drug development professionals, accurately assessing cell viability is a cornerstone of robust experimentation. The choice of assay can significantly impact data quality and interpretation. This guide provides an objective comparison between two widely used fluorescent staining methods: CFDA-AM, which measures enzymatic activity in live cells, and DNA-binding dyes, which identify dead cells by their compromised membrane integrity.
This guide delves into the mechanisms of action, optimal use cases, and experimental considerations for both dye types. We present a side-by-side comparison of their performance characteristics and provide detailed protocols to aid in experimental design.
Mechanism of Action: A Tale of Two Cellular States
The fundamental difference between this compound and DNA-binding dyes lies in what they measure and which cell populations they stain.
This compound (Carboxyfluorescein diacetate, acetoxymethyl ester) is a cell-permeant compound that is non-fluorescent until it enters a metabolically active, viable cell.[1][2] Inside the cell, intracellular esterases cleave the acetoxymethyl (AM) and diacetate groups, converting the molecule into the fluorescent carboxyfluorescein.[1][3] This green fluorescent product is retained within cells that have intact membranes, providing a positive signal for viability.[1][3] Dead or dying cells with inactive esterases or compromised membranes will not effectively cleave the dye or retain the fluorescent product, and thus will not be stained.[3]
DNA-binding dyes , such as Propidium Iodide (PI) and SYTOX Green, are impermeant to the intact membranes of live cells.[4] However, when a cell undergoes apoptosis or necrosis, its membrane integrity is compromised, allowing these dyes to enter.[4] Once inside, they intercalate with the cell's DNA, leading to a significant increase in their fluorescence.[4][5] This results in a bright fluorescent signal specifically in dead or dying cells.[5]
Performance Comparison: this compound vs. DNA-Binding Dyes
The choice between this compound and a DNA-binding dye depends on the specific experimental question and context. The following table summarizes key performance characteristics to guide your decision.
| Feature | This compound | DNA-Binding Dyes (e.g., PI, SYTOX Green) |
| Principle of Detection | Measures intracellular esterase activity and membrane integrity in live cells.[1][3] | Detects compromised membrane integrity in dead/dying cells by binding to DNA.[4] |
| Stained Population | Viable cells.[1] | Non-viable cells. |
| Signal Type | Positive stain for live cells (fluorescence indicates viability). | Positive stain for dead cells (fluorescence indicates non-viability). |
| Cytotoxicity | Generally low cytotoxicity, suitable for live-cell imaging and subsequent assays.[6] | Can be toxic to cells with prolonged exposure.[6] Not suitable for long-term studies. |
| Fixation Compatibility | Not compatible with fixation, as fixation compromises membrane integrity and inactivates enzymes.[7] | Generally not compatible with fixation and permeabilization, as these processes make all cells permeable.[2][7] |
| Multiplexing | Can be multiplexed with DNA-binding dyes for simultaneous live/dead analysis.[4][8] | Can be multiplexed with viability dyes like this compound or Calcein AM.[4][8] |
| Signal-to-Noise Ratio | Generally high, with low background fluorescence.[6] | Generally high due to the significant fluorescence increase upon DNA binding.[4] |
| Staining Time | Typically requires a 15-30 minute incubation.[6] | Short incubation time, often 5-15 minutes just before analysis.[2] |
| Common Applications | Assessing cell health and viability, cytotoxicity assays, cell proliferation studies where live cells are of interest. | Excluding dead cells from analysis in flow cytometry, quantifying cytotoxicity, assessing membrane damage.[7] |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results. Below are representative protocols for using this compound and a common DNA-binding dye, Propidium Iodide, both individually and in a dual-staining approach.
Protocol 1: Viability Staining with this compound
This protocol is adapted for adherent or suspension cells and is suitable for fluorescence microscopy or flow cytometry.
-
Cell Preparation:
-
For adherent cells, grow cells on coverslips or in appropriate culture plates.
-
For suspension cells, harvest and wash the cells once with phosphate-buffered saline (PBS) or a suitable buffer. Resuspend the cell pellet in the same buffer.
-
-
Staining Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution in pre-warmed (37°C) PBS or serum-free medium to a final working concentration (typically 1-10 µM).
-
-
Staining:
-
Remove the culture medium from adherent cells and add the this compound staining solution.
-
For suspension cells, add the staining solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.[6]
-
-
Washing:
-
(Optional but recommended) Remove the staining solution and wash the cells once with PBS to reduce background fluorescence.
-
-
Analysis:
-
Immediately analyze the cells using a fluorescence microscope or flow cytometer with appropriate filters for green fluorescence (e.g., excitation ~490 nm, emission ~520 nm).
-
Protocol 2: Dead Cell Staining with Propidium Iodide (PI)
This protocol is designed for identifying non-viable cells, primarily for flow cytometry.
-
Cell Preparation:
-
Harvest and wash cells, then resuspend them in a suitable buffer like PBS or a flow cytometry staining buffer.[8] The cell concentration should be adjusted as per the instrument's requirements.
-
-
Staining Solution Preparation:
-
Prepare a stock solution of PI in water or PBS (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) in the same buffer used for cell resuspension.
-
-
Staining:
-
Add the PI staining solution to the cell suspension.
-
Incubate for 5-15 minutes at room temperature or on ice, protected from light.[2]
-
-
Analysis:
Protocol 3: Dual Staining with this compound and Propidium Iodide
This protocol allows for the simultaneous identification of live and dead cell populations.
-
Cell and Staining Solution Preparation:
-
Prepare cells as described in the individual protocols.
-
Prepare a dual staining solution containing both this compound (e.g., 1-5 µM) and PI (e.g., 1-10 µM) in PBS or culture medium.[6]
-
-
Staining and Incubation:
-
Add the dual staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[6]
-
-
Washing and Analysis:
-
After incubation, wash the cells once with PBS.[1]
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry, using appropriate filter sets to detect both green (live cells) and red (dead cells) fluorescence.
-
Conclusion: Selecting the Appropriate Dye for Your Research Needs
Both this compound and DNA-binding dyes are powerful tools for assessing cell viability, each with its own set of advantages and limitations.
Choose this compound when:
-
You need to positively identify and quantify the live cell population.
-
The metabolic activity of the cells is a key indicator of viability for your experiment.
-
You plan to perform subsequent experiments on the live cell population.
Choose a DNA-binding dye when:
-
Your primary goal is to identify and exclude dead cells from your analysis, particularly in flow cytometry.
-
You are assessing cytotoxicity by quantifying the dead cell population.
-
A rapid assessment of membrane integrity is required.
For a comprehensive analysis of cell health, a dual-staining approach using both this compound (or a similar esterase substrate like Calcein AM) and a DNA-binding dye is highly recommended. This allows for the simultaneous visualization and quantification of both live and dead cells, providing a more complete picture of the cell population's response to experimental conditions.[4][8] By understanding the principles and protocols outlined in this guide, researchers can make informed decisions to select the most appropriate viability assay for their specific needs, ultimately leading to more accurate and reliable experimental outcomes.
References
- 1. ibidi.com [ibidi.com]
- 2. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 8. Live or Dead™ Yeast this compound/Propidium Iodide Vitality Kit | AAT Bioquest [aatbio.com]
A Comparative Guide: CFDA-AM Single-Stain Versus Dual-Stain Methods for Cell Viability and Apoptosis Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular analysis, accurate assessment of cell viability and apoptosis is paramount for robust and reproducible experimental outcomes. Fluorescent staining techniques are powerful tools for this purpose, offering sensitive and quantitative measurements. This guide provides an objective comparison between the single-stain method using 5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester (CFDA-AM) and popular dual-staining methods, namely Fluorescein Diacetate/Propidium Iodide (FDA/PI) for viability and Annexin V/Propidium Iodide (Annexin V/PI) for apoptosis.
Principle of the Staining Methods
This compound: A Marker of Metabolic Activity and Membrane Integrity
This compound is a cell-permeant, non-fluorescent compound.[1] Once inside a live cell, intracellular esterases cleave the acetoxymethyl (AM) ester and diacetate groups, converting it into the fluorescent molecule carboxyfluorescein.[1] This process is indicative of both enzymatic activity and an intact cell membrane, which is required to retain the fluorescent product.[1] Dead or membrane-compromised cells lack the necessary esterase activity and membrane integrity, and therefore do not fluoresce green.
Dual-Staining: A Multi-Faceted Approach to Cellular Health
Dual-staining methods provide a more comprehensive picture of cell populations by simultaneously assessing different cellular characteristics.
-
FDA/PI for Viability: This combination utilizes Fluorescein Diacetate (FDA) and Propidium Iodide (PI). Similar to this compound, FDA is cleaved by intracellular esterases in viable cells to produce green fluorescence.[2] PI, a nucleic acid stain, is unable to cross the intact membrane of live cells. It can only enter cells with compromised membranes, where it intercalates with DNA and emits red fluorescence.[2] This allows for the simultaneous identification of live (green) and dead (red) cells.
-
Annexin V/PI for Apoptosis: This method is a gold standard for detecting apoptosis. Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a green fluorophore (like FITC), early apoptotic cells can be identified. PI is used as a marker for late apoptotic and necrotic cells, which have lost membrane integrity. This combination allows for the differentiation of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[3]
At a Glance: Single-Stain vs. Dual-Stain
| Feature | This compound (Single-Stain) | FDA/PI (Dual-Stain) | Annexin V/PI (Dual-Stain) |
| Primary Application | Cell Viability & Proliferation | Cell Viability | Apoptosis Detection |
| Principle | Esterase activity & membrane integrity | Esterase activity & membrane integrity | Phosphatidylserine externalization & membrane integrity |
| Information Gained | Distinguishes live from dead cells | Distinguishes and quantifies live and dead cells | Distinguishes viable, early apoptotic, and late apoptotic/necrotic cells |
| Complexity | Simple, one-step staining | Simple, one-step staining | Multi-step protocol |
| Potential Limitations | May underestimate cell death in early apoptosis | Does not distinguish between apoptosis and necrosis | Can be more complex and time-consuming |
Quantitative Data Comparison
One study on various bacterial strains provides a comparative analysis of different dual-staining methods, including CFDA in combination with a dead stain (Sytox red) and the classic FDA/PI. The results highlight the differences in the percentage of viable and non-viable cells detected by each method.
| Staining Method | Organism | % Viable Cells | % Non-Viable Cells |
| CFDA/Sytox red | Mixed bacterial population | 60% | 40% |
| FDA/PI | Mixed bacterial population | 34% | 66% |
| Syto 9/PI | Mixed bacterial population | 45% | 55% |
| Calcein AM/Sytox red | Mixed bacterial population | 52% | 48% |
(Data adapted from a study on initial oral biofilm)[4]
Another study on planktonic algae demonstrated that 5-CFDA-AM underestimated the abundance of live cells by approximately 25% when compared to a growth assay, suggesting that a single metabolic marker may not always capture the complete picture of cell viability.[5]
Visualizing the Workflows and Mechanisms
To better understand the practical application and underlying principles of these staining methods, the following diagrams illustrate their respective workflows and mechanisms of action.
Caption: A comparison of the experimental workflows for this compound, FDA/PI, and Annexin V/PI staining.
Caption: The cellular mechanisms of this compound, FDA/PI, and Annexin V/PI staining methods.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these staining techniques. Below are representative protocols for each method.
This compound Single-Stain Protocol for Cell Viability
-
Cell Preparation:
-
Harvest cells and adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS or serum-free medium).
-
-
Staining:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound stock solution to the cell suspension to a final concentration of 1-10 µM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry or fluorescence microscopy.
-
Live cells will exhibit green fluorescence.
-
FDA/PI Dual-Stain Protocol for Cell Viability
-
Reagent Preparation:
-
Prepare a stock solution of FDA in acetone (B3395972) (e.g., 5 mg/mL).
-
Prepare a stock solution of PI in PBS (e.g., 1 mg/mL).
-
Prepare a fresh staining solution containing FDA (final concentration ~15 µg/mL) and PI (final concentration ~5 µg/mL) in a suitable buffer (e.g., PBS).[6]
-
-
Staining:
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in the FDA/PI staining solution.
-
Incubate for 5-15 minutes at room temperature in the dark.[7]
-
-
Analysis:
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry.
-
Live cells will fluoresce green, and dead cells will fluoresce red.[7]
-
Annexin V/PI Dual-Stain Protocol for Apoptosis
-
Cell Preparation:
-
Induce apoptosis in your target cells using a desired method.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
-
Staining:
-
Analysis:
Conclusion: Selecting the Appropriate Method
The choice between a single-stain and a dual-stain method depends on the specific experimental question and the desired level of detail.
-
This compound single-staining is a straightforward and rapid method for assessing overall cell viability based on metabolic activity and membrane integrity. It is well-suited for high-throughput screening and general cytotoxicity assays. However, it may not be as sensitive in detecting early apoptotic events and can potentially underestimate the number of non-viable cells.
-
FDA/PI dual-staining offers a clear and simultaneous distinction between live and dead cells, providing a more robust measure of viability than a single stain alone. It remains a relatively simple and quick procedure. Its primary limitation is the inability to differentiate between apoptosis and necrosis as the cause of cell death.
-
Annexin V/PI dual-staining is the method of choice for specifically investigating apoptosis. It provides detailed information on the different stages of cell death, allowing for a more nuanced understanding of cellular responses to stimuli. The trade-off is a more complex and time-consuming protocol.
For researchers focused on a general assessment of cell health and cytotoxicity, a this compound single stain or an FDA/PI dual stain may be sufficient. However, for studies where understanding the mechanism of cell death is critical, such as in drug development and immunology research, the detailed information provided by the Annexin V/PI assay is indispensable. Ultimately, the selection of the most appropriate staining method requires careful consideration of the experimental goals, cell type, and the specific information required.
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. Assessment of Cell Viability with Single-, Dual-, and Multi-Staining Methods Using Image Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. genedirex.com [genedirex.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Assessing Live Cells in Complex Populations: A Comparative Guide to CFDA-AM and Alternatives
For researchers, scientists, and drug development professionals, accurately distinguishing viable cells from dead cells within complex biological samples is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of Carboxyfluorescein diacetate acetoxymethyl ester (CFDA-AM) with other common viability dyes, offering insights into their accuracy, performance, and optimal use in heterogeneous cell populations such as peripheral blood mononuclear cells (PBMCs), whole blood, and dissociated tissues.
The selection of an appropriate viability dye is critical for excluding dead cells, which can nonspecifically bind antibodies and exhibit increased autofluorescence, thereby confounding flow cytometry results. This guide examines the mechanisms, advantages, and limitations of this compound and compares it to three other widely used viability reagents: Propidium Iodide (PI), 7-Aminoactinomycin D (7-AAD), and fixable viability dyes.
Mechanism of Action: A Look Inside the Cell
Understanding how these dyes work is fundamental to choosing the right tool for your research. This compound is a cell-permeant esterase substrate. Once inside a live cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting the non-fluorescent this compound into the highly fluorescent carboxyfluorescein. This fluorescent molecule is retained within cells that have intact membranes, a key indicator of viability.
In contrast, PI and 7-AAD are nucleic acid intercalating agents that are excluded by the intact membranes of live cells. They can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells, where they bind to DNA and fluoresce. Fixable viability dyes, on the other hand, are amine-reactive dyes. In live cells with intact membranes, these dyes only react with surface proteins, resulting in dim staining. However, in dead cells with compromised membranes, they enter the cell and bind to abundant intracellular proteins, leading to a significantly brighter fluorescent signal.
Performance Comparison in Complex Cell Populations
The accuracy of a viability dye can be influenced by the complexity of the cell population and the experimental conditions. The following tables summarize the performance characteristics of this compound and its alternatives.
| Feature | This compound (often used with PI) | Propidium Iodide (PI) / 7-AAD | Fixable Viability Dyes | Calcein AM |
| Principle of Staining | Enzymatic activity and membrane integrity | Membrane exclusion | Amine reactivity and membrane integrity | Enzymatic activity and membrane integrity |
| Primary Target | Live cells | Dead cells | Dead cells | Live cells |
| Fixable | No | No | Yes | No |
| Compatibility with Intracellular Staining | No | No | Yes | No |
| Common Applications | Live cell sorting, viability assessment in fresh samples | Viability assessment in fresh, unfixed samples | Immunophenotyping with intracellular targets, cryopreserved samples | Live cell imaging and viability assays |
| Potential Limitations | Signal can be lost upon membrane permeabilization; esterase activity can vary between cell types. | Cannot be used with fixed and permeabilized cells. | Requires staining in protein-free buffer; titration is critical. | Signal can be lost upon membrane permeabilization. |
Quantitative Data Summary
Direct quantitative comparisons of these dyes across identical complex samples are not always available in a single study. The following data is synthesized from multiple sources to provide a comparative overview.
| Viability Dye Combination | Cell Type | Reported Viability (%) | Reference |
| CFDA/Sytox Red | Adherent Oral Bacteria | ~60% | [1] |
| Calcein AM/Sytox Red | Adherent Oral Bacteria | 52% | [1] |
| Calcein AM/7-AAD | K562 and U937 cell lines | Not significantly different from Trypan Blue | [2] |
| Viobility 405/520 Fixable Dye vs. 7-AAD | Whole Blood | Comparable frequencies of dead cells detected | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for each viability staining method, optimized for complex cell populations like PBMCs.
Protocol 1: this compound and Propidium Iodide (PI) Dual Staining
This protocol is for the simultaneous identification of live and dead cells in a fresh, unfixed cell suspension.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS)
-
Cell suspension (e.g., PBMCs) at 1 x 10^6 cells/mL
Procedure:
-
Prepare a fresh 2X working solution of this compound (e.g., 2 µM) in PBS.
-
Add an equal volume of the 2X this compound working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS.
-
Add PI to a final concentration of 1-5 µg/mL immediately before analysis.
-
Analyze by flow cytometry. Live cells will be green fluorescent (CFDA-positive) and dead cells will be red fluorescent (PI-positive).
Protocol 2: 7-Aminoactinomycin D (7-AAD) Staining
This protocol is for identifying dead cells in a fresh, unfixed cell suspension.
Materials:
-
7-AAD staining solution (e.g., 1 mg/mL)
-
Flow Cytometry Staining Buffer
-
Cell suspension (e.g., PBMCs) at 1 x 10^6 cells/mL
Procedure:
-
Wash cells and resuspend in 100 µL of Flow Cytometry Staining Buffer.
-
Add 5-10 µL of 7-AAD staining solution to each sample.
-
Incubate for 15-30 minutes at 4°C in the dark.
-
Do not wash the cells.
-
Analyze by flow cytometry within 4 hours. Dead cells will exhibit red fluorescence.[4]
Protocol 3: Fixable Viability Dye Staining
This protocol is for identifying dead cells in samples that will be subsequently fixed and permeabilized.
Materials:
-
Fixable Viability Dye (e.g., LIVE/DEAD™ Fixable Dyes)
-
Protein-free PBS
-
Flow Cytometry Staining Buffer
-
Cell suspension (e.g., PBMCs) at 1-10 x 10^6 cells/mL
Procedure:
-
Wash cells twice in protein-free PBS.
-
Resuspend cells in 1 mL of protein-free PBS.
-
Add 1 µL of the fixable viability dye and vortex immediately.
-
Incubate for 30 minutes at 2-8°C, protected from light.
-
Wash the cells once with Flow Cytometry Staining Buffer.
-
Proceed with fixation and permeabilization protocols as required. Dead cells will show significantly higher fluorescence than live cells.[5]
Protocol 4: Calcein AM and Propidium Iodide (PI) Dual Staining
This protocol is a common alternative to this compound for live/dead discrimination in fresh samples.
Materials:
-
Calcein AM stock solution (1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
PBS
-
Cell suspension (e.g., dissociated tumor tissue) at 1-5 x 10^5 cells/mL
Procedure:
-
Prepare a staining working solution by adding 5 µL of Calcein AM and 30 µL of PI to 10 mL of PBS.[6]
-
Wash the cells 2-3 times with PBS.
-
Resuspend the cells in 0.5 mL of the staining working solution.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
Analyze by flow cytometry. Live cells will be green fluorescent (Calcein-positive) and dead cells will be red fluorescent (PI-positive).[6]
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of this compound and a typical experimental workflow.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. researchgate.net [researchgate.net]
- 3. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NL [thermofisher.com]
- 4. 7-AAD Staining | 7-Amino Actinomycin D Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. usbio.net [usbio.net]
- 6. ptglab.com [ptglab.com]
Safety Operating Guide
Proper Disposal of CFDA-AM: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Carboxyfluorescein Diacetate Acetoxymethyl Ester (CFDA-AM) in a research environment.
Carboxyfluorescein Diacetate Acetoxymethyl Ester (this compound) is a widely used cell-permeant dye for assessing cell viability and proliferation. Proper management of its waste is crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound waste, in line with standard laboratory safety practices.
I. Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.[1][3] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Spill Management: In the event of a spill, collect the material using an absorbent, non-combustible material and place it in a designated, sealed container for disposal.[2][3] Avoid generating dust.
II. Waste Segregation and Collection
Proper segregation of this compound waste is the first step in a compliant disposal process.
-
Designated Waste Container: All solid and liquid waste containing this compound must be collected in a clearly labeled, dedicated waste container. The container should be compatible with the chemical nature of the waste.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound" and any solvents used (e.g., DMSO).
-
Waste Streams:
-
Solid Waste: This includes unused or expired this compound powder, contaminated lab supplies such as pipette tips, microfuge tubes, and gloves. These should be collected in a sealed, puncture-proof container.
-
Liquid Waste: This includes stock solutions, working solutions, and supernatant from cell-based assays. Collect in a sealed, leak-proof container. Do not mix with other incompatible waste streams.
-
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic.
III. Disposal Procedures
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company.[1]
Step-by-Step Disposal Protocol:
-
Waste Accumulation: Collect all this compound waste in the appropriately labeled containers as described above.
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (as per institutional guidelines), contact your institution's EHS office.
-
Waste Pickup: EHS will arrange for the collection of the hazardous waste. Ensure all necessary paperwork is completed as required by your institution.
-
Professional Disposal: The licensed waste disposal company will then transport and dispose of the waste in accordance with all local, state, and national regulations.[1][3][4]
IV. Potential In-Lab Treatment Considerations (for Research Purposes Only)
While professional disposal is mandatory, understanding the chemical properties of this compound can inform handling and emergency procedures. This compound is hydrolyzed by intracellular esterases to the fluorescent compound carboxyfluorescein.[5][6] This suggests that hydrolysis could be a potential method for its degradation. Additionally, studies on the inactivation of microorganisms stained with this compound have shown that sodium hypochlorite (B82951) and boiling can eliminate its fluorescence, indicating potential degradation of the molecule.[1][3]
It is critical to note that these are not approved disposal methods for bulk laboratory waste and should not be performed without consulting and receiving approval from your institution's EHS office.
| Potential Treatment Method | Reagent/Condition | Observations from Literature |
| Oxidation | Sodium Hypochlorite (NaClO) | A low concentration (0.5 mg/L) was effective in eliminating the fluorescence of this compound-stained Giardia cysts.[1][3] |
| Thermal Degradation | Boiling (100°C) | A short duration (2 minutes) was sufficient to eliminate the fluorescence of this compound-stained Giardia cysts.[1][3] |
| Hydrolysis | Not specified for disposal | This compound is readily hydrolyzed by esterases.[5][6] Chemical hydrolysis under basic or acidic conditions may be possible but requires further investigation for disposal purposes. |
V. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the typical workflow for experiments involving this compound and the subsequent disposal pathway.
References
- 1. This compound staining to assess the metabolic activity of Giardia duodenalis cysts inactivated by chlorine, boiling and ultraviolet irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. odu.edu [odu.edu]
- 3. iwaponline.com [iwaponline.com]
- 4. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-CFDA, AM [5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester] | AAT Bioquest [aatbio.com]
- 6. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
Retrosynthesis Analysis
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